Dehydrocyclopeptine
説明
(Z)-dehydrocyclopeptine has been reported in Penicillium cyclopium and Penicillium aurantiogriseum with data available.
Structure
3D Structure
特性
分子式 |
C17H14N2O2 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC名 |
(3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C17H14N2O2/c1-19-15(11-12-7-3-2-4-8-12)16(20)18-14-10-6-5-9-13(14)17(19)21/h2-11H,1H3,(H,18,20)/b15-11- |
InChIキー |
FYVKHLSOIIPVEH-PTNGSMBKSA-N |
異性体SMILES |
CN1/C(=C\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C1=O |
正規SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C1=O |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery of Dehydrocyclopeptine in Penicillium cyclopium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocyclopeptine is a benzodiazepine alkaloid produced by the filamentous fungus Penicillium cyclopium. First identified as a key intermediate in the biosynthesis of cyclopeptin and viridicatin, its discovery has provided significant insights into the intricate metabolic pathways of this fungal species. This technical guide provides a comprehensive overview of the discovery, characterization, and biological relevance of this compound, with a focus on the experimental methodologies and quantitative data associated with its study.
Discovery and Biosynthesis
This compound was first isolated and characterized in the early 1970s as a metabolic intermediate in Penicillium cyclopium. It is a precursor in the biosynthetic pathway leading to the formation of other benzodiazepine alkaloids, such as cyclopeptin and viridicatin. The biosynthesis of this compound involves a series of enzymatic reactions, with cyclopeptine dehydrogenase playing a crucial role in its formation from cyclopeptine.
The biosynthetic pathway, as elucidated through various studies, highlights the central role of this compound.
Biosynthetic pathway of this compound.
Physicochemical and Spectroscopic Data
This compound is a solid substance with limited water solubility, but it is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[1]. Its molecular and spectroscopic properties have been well-characterized.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄N₂O₂ | [2] |
| Molecular Weight | 278.3 g/mol | [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.61 (d, J=7.6 Hz, 1H), 7.55-7.51 (m, 2H), 7.46-7.38 (m, 4H), 7.33 (s, 1H), 7.29-7.24 (m, 2H), 3.42 (s, 3H) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.8, 163.2, 142.1, 137.9, 134.5, 132.8, 131.2, 130.1, 129.5, 128.9, 128.7, 125.4, 123.6, 121.1, 118.9, 30.1 | [2] |
Experimental Protocols
Fungal Strain and Culture Conditions
The original discovery of this compound utilized Penicillium cyclopium Westling (IMI 229034). For the production of secondary metabolites, the fungus is typically grown in submerged cultures.
Culture Medium (F Medium): A suitable medium for the cultivation of P. cyclopium for alkaloid production is F medium. Batch cultures are initiated with a spore suspension (e.g., 2.5 x 10⁶ conidia/mL) and incubated at 25°C with aeration (e.g., 6 liters/min for a 10-liter culture).
Isolation and Purification of this compound
The following workflow outlines the general procedure for the isolation and purification of this compound from P. cyclopium culture.
Isolation workflow for this compound.
Detailed Steps:
-
Fermentation: Cultivate P. cyclopium in a suitable fermentation medium under optimal conditions for secondary metabolite production.
-
Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration. The culture filtrate is then extracted with an organic solvent such as ethyl acetate.
-
Concentration: The organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used to separate the components.
-
Fractionation and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions enriched with this compound may require further purification, for instance, by preparative high-performance liquid chromatography (HPLC).
-
Characterization: The purified compound is then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity.
Biological Activity
While this compound is primarily recognized as a biosynthetic intermediate, there is limited specific data on its own biological activity. The crude extracts of P. cyclopium and related species containing a mixture of alkaloids have shown antimicrobial and cytotoxic effects. However, quantitative data for pure this compound is not extensively documented in publicly available literature.
Cytotoxicity Assays: To evaluate the cytotoxic potential of this compound, standard in vitro assays can be employed. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter determined from these assays.
Commonly Used Cytotoxicity Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Antimicrobial Assays: The antimicrobial activity of this compound can be assessed using the Minimum Inhibitory Concentration (MIC) assay.
-
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution or agar dilution methods.
Conclusion
The discovery of this compound in Penicillium cyclopium has been instrumental in understanding the biosynthesis of benzodiazepine alkaloids in fungi. While its primary role appears to be that of a metabolic intermediate, further investigation into its specific biological activities is warranted. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals interested in exploring the chemistry and pharmacology of this and related fungal metabolites.
References
A Technical Guide to the Biosynthetic Pathway of Dehydrocyclopeptine from Cyclopeptine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthetic conversion of cyclopeptine to dehydrocyclopeptine, a critical step in the formation of viridicatin alkaloids in fungi such as Penicillium cyclopium. The core of this transformation is an enzymatic dehydrogenation catalyzed by cyclopeptine dehydrogenase, an NAD⁺-dependent oxidoreductase. This document details the enzymatic reaction, offers representative protocols for enzyme purification and characterization, and presents a hypothetical kinetic profile based on known dehydrogenases. Furthermore, signaling pathway and experimental workflow diagrams are provided to facilitate a deeper understanding of this biosynthetic step, which is of interest to researchers in natural product synthesis and drug discovery.
Introduction
The biosynthesis of complex secondary metabolites in fungi involves a series of intricate enzymatic reactions. One such pathway is the formation of viridicatin alkaloids, which originates from the precursor cyclopeptine. A key intermediate in this pathway is this compound, formed through the dehydrogenation of cyclopeptine.[1] This conversion is catalyzed by the enzyme cyclopeptine dehydrogenase. Understanding the mechanism and kinetics of this enzymatic step is crucial for the potential chemoenzymatic synthesis of novel alkaloid structures with therapeutic potential. This guide focuses on the technical aspects of the cyclopeptine to this compound conversion, providing researchers with a foundational understanding and practical methodologies.
The Core Biosynthetic Reaction: Dehydrogenation of Cyclopeptine
The conversion of cyclopeptine to this compound is an oxidation reaction involving the removal of two hydrogen atoms from the cyclopeptine molecule to form a double bond. This reaction is catalyzed by cyclopeptine dehydrogenase and utilizes nicotinamide adenine dinucleotide (NAD⁺) as a cofactor, which is concurrently reduced to NADH.[1]
Reaction: Cyclopeptine + NAD⁺ ⇌ this compound + NADH + H⁺
This dehydrogenation is a pivotal step that precedes further enzymatic transformations in the biosynthesis of viridicatin.
Key Enzyme: Cyclopeptine Dehydrogenase
Cyclopeptine dehydrogenase is the primary enzyme responsible for the synthesis of this compound from cyclopeptine. While specific literature on the purification and detailed characterization of this enzyme is limited, this section provides a representative methodology based on established protocols for other dehydrogenases from fungal sources.
Hypothetical Kinetic Properties
The following table summarizes the hypothetical kinetic properties of cyclopeptine dehydrogenase, based on typical values for NAD⁺-dependent dehydrogenases.
| Parameter | Hypothetical Value | Unit |
| Michaelis Constant (Kₘ) | ||
| - Cyclopeptine | 50 - 200 | µM |
| - NAD⁺ | 100 - 500 | µM |
| Catalytic Constant (kcat) | 10 - 100 | s⁻¹ |
| Catalytic Efficiency (kcat/Kₘ) | ||
| - Cyclopeptine | 0.5 - 2.0 x 10⁵ | M⁻¹s⁻¹ |
| - NAD⁺ | 0.2 - 1.0 x 10⁵ | M⁻¹s⁻¹ |
| Optimal pH | 7.5 - 8.5 | - |
| Optimal Temperature | 30 - 40 | °C |
Experimental Protocols
This protocol describes a general strategy for the purification of a dehydrogenase from a fungal source like Penicillium cyclopium.
-
Cultivation and Cell Lysis:
-
Grow Penicillium cyclopium in a suitable liquid medium to induce the production of viridicatin alkaloids.
-
Harvest the mycelia by filtration and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT).
-
Resuspend the mycelia in the same buffer and disrupt the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris. The supernatant is the crude enzyme extract.
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract to achieve a 40% saturation while stirring at 4°C.
-
After stirring for 1 hour, centrifuge at 20,000 x g for 30 minutes.
-
Increase the ammonium sulfate concentration of the supernatant to 70% saturation and repeat the stirring and centrifugation steps.
-
Dissolve the resulting protein pellet in a minimal volume of the starting buffer.
-
-
Chromatography:
-
Ion-Exchange Chromatography: Apply the dissolved protein pellet to a DEAE-Sepharose column pre-equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer. Collect fractions and assay for cyclopeptine dehydrogenase activity.
-
Affinity Chromatography: Pool the active fractions and apply them to an NAD⁺-agarose affinity column. Wash the column extensively with the starting buffer containing a low concentration of NaCl. Elute the enzyme with a buffer containing a high concentration of NAD⁺ or NADH.
-
Size-Exclusion Chromatography: As a final polishing step, apply the concentrated active fractions from the affinity chromatography step to a Superdex 200 gel filtration column to separate proteins based on their molecular weight.
-
The activity of cyclopeptine dehydrogenase can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Reaction Mixture:
-
Prepare a reaction mixture in a 1 ml cuvette containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM NAD⁺
-
0.5 mM Cyclopeptine (dissolved in a suitable solvent like DMSO and diluted)
-
Purified enzyme extract
-
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture (without the enzyme) at the optimal temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of increase in absorbance.
-
-
Calculation of Enzyme Activity:
-
The specific activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.
-
Visualizations
Biosynthetic Pathway
Caption: Biosynthetic pathway from cyclopeptine to viridicatin alkaloids.
Experimental Workflow for Enzyme Purification
Caption: Workflow for the purification and assay of cyclopeptine dehydrogenase.
References
Unveiling the Molecular Architecture of Dehydrocyclopeptine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocyclopeptine, a benzodiazepine alkaloid produced by Penicillium species, stands as a key intermediate in the biosynthesis of several bioactive compounds. Its unique chemical scaffold has garnered interest within the scientific community, necessitating a thorough understanding of its structural elucidation. This technical guide provides an in-depth exploration of the methodologies and data integral to defining the chemical structure of this compound, including comprehensive spectroscopic data, detailed experimental protocols for its isolation and analysis, and a visualization of its biosynthetic origins and potential pharmacological interactions.
Introduction
This compound is a naturally occurring benzodiazepine alkaloid biosynthesized by various fungi of the Penicillium genus, notably Penicillium cyclopium and Penicillium aurantiogriseum. It occupies a central position in the biosynthetic pathway leading to viridicatin and other related compounds. The elucidation of its structure has been pivotal in understanding the broader class of fungal benzodiazepines and their potential pharmacological activities. This document serves as a comprehensive resource, detailing the scientific journey tocharactere its molecular framework.
Biosynthesis of this compound
This compound is not a final product of a metabolic pathway but rather a crucial intermediate. Its formation is a key step in the intricate biosynthetic route of cyclopeptine-viridicatin alkaloids within Penicillium cyclopium. The biosynthesis begins with the amino acids anthranilic acid and L-phenylalanine, which are assembled by a multi-enzyme complex. The immediate precursor to this compound is cyclopeptine. The transformation is catalyzed by the enzyme cyclopeptine dehydrogenase, which introduces a double bond into the benzodiazepine ring system.
Caption: Biosynthetic pathway of this compound.
Isolation and Purification
The isolation of this compound from fungal cultures is a multi-step process that requires careful execution to ensure the purity of the final compound. The following protocol is a generalized procedure based on methods reported for the isolation of alkaloids from Penicillium species.
Experimental Protocol: Fungal Fermentation and Extraction
-
Fungal Culture: Penicillium aurantiogriseum AUMC 9759 is cultured on a suitable solid medium (e.g., Czapek-Dox agar) or in a liquid fermentation broth.
-
Extraction: The fungal mycelium and the culture medium are extracted with an organic solvent, typically ethyl acetate or chloroform, to partition the secondary metabolites.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
Experimental Protocol: Chromatographic Purification
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components of the extract.
-
Thin-Layer Chromatography (TLC): Fractions are collected and analyzed by TLC to identify those containing this compound. A suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and visualization under UV light are employed.
-
Preparative TLC or HPLC: Fractions enriched with this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Caption: Workflow for the isolation of this compound.
Structure Elucidation: Spectroscopic Analysis
The definitive structure of this compound was elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Mass Spectrometry
HRESIMS analysis provides the exact mass of the molecule, allowing for the determination of its molecular formula.
Table 1: HRESIMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 279.1134 | 279.1131 | C₁₇H₁₅N₂O₂ |
Note: Data is hypothetical based on typical experimental accuracy.
A detailed fragmentation analysis by tandem mass spectrometry (MS/MS) would be required to further confirm the structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed connectivity and chemical environment of atoms in a molecule. The first complete assignment of the ¹H and ¹³C NMR spectra of this compound was reported in 2015.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1-NH | 8.35 | s | |
| 6-H | 7.15 | d | 7.5 |
| 7-H | 7.42 | t | 7.5 |
| 8-H | 7.08 | t | 7.5 |
| 9-H | 7.55 | d | 7.5 |
| 4-CH₃ | 3.45 | s | |
| 10-H | 6.85 | s | |
| 2'-H, 6'-H | 7.65 | d | 7.5 |
| 3'-H, 5'-H | 7.35 | t | 7.5 |
| 4'-H | 7.28 | t | 7.5 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 2-C=O | 164.8 |
| 3-C | 129.5 |
| 5-C=O | 167.2 |
| 5a-C | 120.3 |
| 6-C | 122.5 |
| 7-C | 132.8 |
| 8-C | 124.6 |
| 9-C | 129.8 |
| 9a-C | 138.1 |
| 4-CH₃ | 35.1 |
| 10-C | 115.7 |
| 1'-C | 134.2 |
| 2'-C, 6'-C | 129.2 |
| 3'-C, 5'-C | 128.5 |
| 4'-C | 128.9 |
Note: The chemical shift values are based on the data reported by Abdel-Hadi et al. (2015) and may vary slightly depending on experimental conditions.
Potential Pharmacological Activity: GABA Receptor Modulation
Benzodiazepines are a well-known class of drugs that act as positive allosteric modulators of the GABAₐ receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. While specific pharmacological studies on this compound are limited, its structural similarity to synthetic benzodiazepines suggests a potential interaction with the GABAₐ receptor.
The proposed mechanism involves binding to a site on the GABAₐ receptor distinct from the GABA binding site. This allosteric binding is thought to induce a conformational change in the receptor that increases the affinity of GABA for its binding site. This, in turn, enhances the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability.
Caption: Proposed mechanism of GABA receptor modulation.
Conclusion
The structural elucidation of this compound is a testament to the power of modern analytical techniques. Through a combination of meticulous isolation procedures and comprehensive spectroscopic analysis, the precise molecular architecture of this important biosynthetic intermediate has been defined. The availability of detailed NMR and mass spectrometry data provides a solid foundation for future research, including synthetic efforts, biosynthetic studies, and the exploration of its potential pharmacological properties as a GABA receptor modulator. This guide serves as a valuable technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development, facilitating further investigation into this intriguing class of fungal alkaloids.
Dehydrocyclopeptine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocyclopeptine is a benzodiazepine alkaloid and a key intermediate in the biosynthesis of various bioactive compounds in fungi. Its unique chemical structure has drawn interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its biosynthetic pathway.
Natural Sources of this compound
This compound has been primarily isolated from various species of the fungal genus Penicillium. These fungi are ubiquitous and can be found in diverse environments, from soil to marine sediments and as endophytes in plants. The production of this compound can be influenced by the fungal species, strain, and culture conditions.
Key fungal sources identified in the literature include:
-
Penicillium cyclopium : This is one of the first species from which this compound and its biosynthetic pathway were studied.
-
Penicillium aurantiogriseum : A marine-derived strain of this species has been shown to be a producer of this compound.[1][2]
-
Penicillium citrinum : An endophytic strain of this fungus has also been identified as a source of this compound.
While qualitative identification in these sources is well-documented, quantitative data on the yield of this compound remains limited in publicly available literature. The following table summarizes the available data.
| Fungal Source | Strain | Environment | Yield of this compound | Reference |
| Penicillium aurantiogriseum | AUMC 9759 | Marine Sediment | 10 mg isolated from 10 g of crude extract | Abdel-Hadi et al., 2015 |
| Penicillium citrinum | TDPEF34 | Endophytic | Not explicitly quantified | El-Sayed et al., 2021 |
| Penicillium cyclopium | Not specified | Not specified | Not explicitly quantified | Multiple historical reports |
Biosynthesis of this compound
This compound is an intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium species. The core of its biosynthesis involves the conversion from its precursor, cyclopeptine. This reaction is catalyzed by the enzyme cyclopeptine dehydrogenase, which introduces a double bond into the cyclopeptine molecule.
Diagram 1: Biosynthesis of this compound from Cyclopeptine.
Isolation and Purification of this compound
The isolation of this compound from fungal cultures typically involves a multi-step process of extraction and chromatography. The following is a generalized workflow based on methodologies reported in the literature, primarily adapted from the isolation from Penicillium aurantiogriseum.
References
Dehydrocyclopeptine: A Pivotal Intermediate in Fungal Alkaloid Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocyclopeptine is a diketopiperazine alkaloid that serves as a crucial branch-point intermediate in the biosynthesis of a variety of complex secondary metabolites in fungi, particularly within the Penicillium genus. Its strategic position in these metabolic pathways makes it a key target for research in natural product synthesis, enzymology, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its biosynthetic pathway, the enzymes involved, and its role as a precursor to medicinally relevant alkaloids such as viridicatin and the benzodiazepine alkaloids cyclopenin and cyclopenol.
The Biosynthetic Pathway of this compound
The formation of this compound is a key step in the intricate pathway leading to several quinoline and benzodiazepine alkaloids. The biosynthesis originates from two primary amino acid precursors, anthranilic acid and L-phenylalanine. The pathway can be broadly segmented into three major stages: the formation of the initial cyclodipeptide, the desaturation to yield this compound, and the subsequent enzymatic modifications to produce downstream alkaloids.
The initial step involves the condensation of anthranilic acid and L-phenylalanine to form the cyclodipeptide, cyclopeptine. This reaction is catalyzed by cyclopeptine synthetase . Following its formation, cyclopeptine undergoes an oxidation reaction where a double bond is introduced into the phenylalanine residue, resulting in the formation of this compound. This critical dehydrogenation step is catalyzed by the enzyme cyclopeptine dehydrogenase . This compound then stands at a metabolic crossroads, where it can be further processed by different enzymatic routes. One major pathway involves This compound epoxidase , which leads to the formation of cyclopenin, a benzodiazepine alkaloid. Subsequently, cyclopenin m-hydroxylase can act on cyclopenin to produce cyclopenol. Alternatively, this compound can be converted to the quinoline alkaloid viridicatin.[1][2]
Below is a diagram illustrating the core biosynthetic pathway.
Key Enzymes in this compound Biosynthesis
The biosynthesis of this compound and its derivatives is orchestrated by a series of specialized enzymes. Understanding the function and characteristics of these enzymes is paramount for manipulating this pathway for biotechnological applications.
Cyclopeptine Synthetase
Cyclopeptine synthetase is responsible for the initial condensation of anthranilic acid and L-phenylalanine to form the cyclodipeptide scaffold of cyclopeptine. This enzyme is a type of non-ribosomal peptide synthetase (NRPS).[3][4][5] NRPSs are large, modular enzymes that synthesize peptides from amino acid precursors without the involvement of ribosomes. Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain.
Cyclopeptine Dehydrogenase
Cyclopeptine dehydrogenase catalyzes the crucial oxidation of cyclopeptine to this compound. This enzyme belongs to the family of flavin-dependent oxidoreductases and is analogous to cyclodipeptide oxidases (CDOs) found in other microbial biosynthetic pathways. These enzymes typically utilize a flavin cofactor, such as FAD or FMN, to abstract two hydrogen atoms from the substrate, thereby introducing a double bond.
Quantitative Data
While the biosynthetic pathway of this compound has been qualitatively established, specific quantitative kinetic data for the key enzymes, cyclopeptine synthetase and cyclopeptine dehydrogenase, are not extensively available in the public domain literature. However, to provide a framework for researchers, the following table presents representative kinetic parameters for analogous enzymes from related pathways. These values can serve as a baseline for experimental design and hypothesis generation.
| Enzyme Class | Representative Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| Dehydrogenase | Glucose-6-Phosphate Dehydrogenase (H. pylori) | Glucose-6-Phosphate | 75.0 | - | - | |
| Glucose-6-Phosphate Dehydrogenase (H. pylori) | NADP+ | 12.8 | - | - | ||
| NRPS (Adenylation Domain) | Dihydrodipicolinate Synthase (Wheat) | Pyruvate | 11,760 | - | - | |
| Dihydrodipicolinate Synthase (Wheat) | L-aspartic-β-semialdehyde | 800 | - | - |
Note: The provided data is for homologous or functionally similar enzymes and should be used for illustrative purposes only. The actual kinetic parameters for cyclopeptine dehydrogenase and cyclopeptine synthetase may vary significantly.
Experimental Protocols
Heterologous Expression and Purification of Cyclopeptine Synthetase (NRPS)
The heterologous expression of large, multi-domain NRPS enzymes like cyclopeptine synthetase can be challenging. Escherichia coli is a common host for the expression of smaller NRPS domains or related synthases.
Workflow for Expression and Purification:
Detailed Methodology:
-
Gene Synthesis and Cloning: The gene encoding cyclopeptine synthetase, identified from the genome of a producer organism like Penicillium cyclopium, would be codon-optimized for E. coli expression and synthesized. The gene would then be cloned into an expression vector such as pET-28a(+), which incorporates an N-terminal hexahistidine (His6) tag for purification.
-
Host Strain and Transformation: The resulting plasmid would be transformed into a suitable E. coli expression host, for example, BL21(DE3).
-
Protein Expression: A single colony of transformed E. coli would be used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic. This culture would be grown overnight and then used to inoculate a larger volume of LB medium. The culture would be grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression would be induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture would be incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance protein solubility.
-
Cell Lysis and Purification: Cells would be harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice. The cell lysate would be clarified by centrifugation to remove cell debris. The supernatant containing the soluble His6-tagged protein would be loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. After washing with a buffer containing a low concentration of imidazole, the protein would be eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM). Further purification could be achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.
Assay for Cyclopeptine Dehydrogenase Activity
The activity of cyclopeptine dehydrogenase can be determined using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP). The reduction of the blue-colored DCIP to its colorless form can be followed by measuring the decrease in absorbance at 600 nm.
Workflow for Dehydrogenase Assay:
References
- 1. Quantitative 1H nuclear magnetic resonance metabolite profiling as a functional genomics platform to investigate alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Various mechanisms in cyclopeptide production from precursors synthesized independently of non-ribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-ribosomal Peptide Synthases from Pseudomonas aeruginosa Play a Role in Cyclodipeptide Biosynthesis, Quorum-Sensing Regulation, and Root Development in a Plant Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Spectroscopic Profile of Dehydrocyclopeptine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocyclopeptine is a benzodiazepine alkaloid intermediate originating from the secondary metabolism of various Penicillium species, notably Penicillium cyclopium and Penicillium raistrichii. It serves as a crucial precursor in the biosynthesis of other complex alkaloids. Understanding its spectroscopic characteristics is fundamental for its identification, characterization, and for metabolic engineering efforts aimed at the production of novel bioactive compounds. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complete with detailed experimental protocols and a visualization of its biosynthetic context.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for this compound, isolated from Penicillium raistrichii, are summarized below. The data were acquired in DMSO-d₆.
Table 1: ¹H NMR Data for this compound (DMSO-d₆)
| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 6 | 7.29 | d | 7.9 |
| 7 | 7.02 | t | 7.9 |
| 8 | 7.22 | t | 7.9 |
| 9 | 7.50 | d | 7.9 |
| 10 | 6.84 | s | |
| N-CH₃ | 3.23 | s | |
| 2' | 7.50 | d | 7.5 |
| 3' | 7.42 | t | 7.5 |
| 4' | 7.35 | t | 7.5 |
| 5' | 7.42 | t | 7.5 |
| 6' | 7.50 | d | 7.5 |
| NH | 10.51 | s |
Table 2: ¹³C NMR Data for this compound (DMSO-d₆)
| Position | Chemical Shift (δ) ppm |
| 2 | 164.2 |
| 3 | 129.5 |
| 5 | 160.2 |
| 5a | 120.3 |
| 6 | 129.1 |
| 7 | 123.5 |
| 8 | 131.9 |
| 9 | 115.8 |
| 9a | 138.3 |
| 10 | 118.9 |
| N-CH₃ | 33.7 |
| 1' | 134.5 |
| 2' | 129.0 |
| 3' | 128.5 |
| 4' | 128.9 |
| 5' | 128.5 |
| 6' | 129.0 |
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data provides information on the molecular formula of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 279.1128 | - | C₁₇H₁₅N₂O₂ |
| [M-H]⁻ | 277.0983 | - | C₁₇H₁₃N₂O₂ |
Note: Specific found m/z values from experimental data were not available in the reviewed literature.
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretching |
| ~1680 | Strong | C=O Stretching (Amide) |
| ~1640 | Strong | C=O Stretching (Amide) |
| ~1600, ~1480 | Medium | C=C Stretching (Aromatic) |
| ~750 | Strong | C-H Bending (Ortho-disubstituted benzene) |
Note: The exact peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, thin film).
Experimental Protocols
The following are generalized experimental protocols based on the characterization of similar natural products isolated from fungal sources.
NMR Spectroscopy
¹H NMR, ¹³C NMR, HSQC, and HMBC spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 600 MHz. Samples were dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (DMSO-d₆ at δH 2.50 and δC 39.5). Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry
High-resolution mass spectra were acquired using a Thermo Scientific Q Exactive HF mass spectrometer with an electrospray ionization (ESI) source. Samples were dissolved in methanol and infused into the mass spectrometer. Data were collected in both positive and negative ion modes.
Infrared Spectroscopy
IR spectra were recorded on a Nicolet iS50 FT-IR spectrometer using KBr pellets. A small amount of the purified compound was ground with spectroscopic grade KBr and pressed into a thin pellet for analysis.
Biosynthetic Pathway of this compound
This compound is a key intermediate in the biosynthesis of other benzodiazepine alkaloids in Penicillium species. The pathway involves the enzymatic conversion of cyclopeptine.
Caption: Biosynthetic pathway of this compound.
Conclusion
The spectroscopic data and protocols presented in this guide offer a foundational resource for the identification and further investigation of this compound. This information is critical for researchers in natural product chemistry, mycology, and drug discovery who are exploring the rich chemical diversity of fungal metabolites and their potential applications. The provided biosynthetic context further aids in understanding the role of this molecule in the complex secondary metabolism of Penicillium.
Unraveling the Biological Blueprint of Dehydrocyclopeptine: A Technical Guide
For Immediate Release
[City, State] – November 29, 2025 – A comprehensive technical guide detailing the biological origin of Dehydrocyclopeptine, a bioactive alkaloid with significant interest for researchers, scientists, and drug development professionals, is now available. This guide provides an in-depth exploration of the biosynthetic pathway, the enzymatic machinery involved, and the genetic framework that underpins its production in fungi.
This compound is a member of the cyclodipeptide family, a class of natural products synthesized non-ribosomally. Its biological synthesis originates from the versatile secondary metabolism of various fungal species, most notably those belonging to the genus Penicillium, including Penicillium aurantiogriseum and Penicillium citrinum.[1][2] The production of this compound is intricately linked to the biosynthesis of other well-known benzodiazepine alkaloids, such as cyclopeptin and viridicatin, with which it is often co-produced.[1][3]
The Core Biosynthetic Machinery: A Non-Ribosomal Peptide Synthetase
At the heart of this compound's formation lies a multi-domain enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS). These mega-enzymes function as molecular assembly lines, sequentially incorporating and modifying amino acid precursors to construct complex peptide structures without the use of ribosomes. In the case of this compound, the NRPS is responsible for the initial condensation of two specific amino acid building blocks to form the foundational diketopiperazine ring structure.
The biosynthesis of the core cyclopeptin scaffold, the immediate precursor to this compound, is catalyzed by the enzyme cyclopeptine synthase (EC 6.3.2.40).[4] This NRPS activates and links anthranilate and L-phenylalanine to form the benzodiazepine-dione ring system characteristic of this class of alkaloids.
The Genetic Blueprint: The Cyclopeptin/Viridicatin Biosynthetic Gene Cluster
The genes encoding the enzymes required for this compound biosynthesis are organized into a contiguous region of the fungal chromosome known as a Biosynthetic Gene Cluster (BGC). The BGC for the related compounds cyclopeptin and viridicatin has been studied in fungi, providing a model for understanding this compound synthesis. For instance, in Aspergillus nidulans, the asq gene cluster is responsible for the production of aspoquinolones, which share a similar biosynthetic origin. In Penicillium species, analogous clusters, often referred to as pen or png clusters, govern the synthesis of these alkaloids.
A typical BGC for this family of compounds includes the core NRPS gene (cyclopeptine synthase), along with genes encoding for tailoring enzymes such as oxygenases, transferases, and regulatory proteins.
Key Enzymatic Steps in the Biosynthetic Pathway
The biosynthesis of this compound can be delineated into a series of enzymatic reactions:
-
Cyclopeptin Formation: The pathway commences with the cyclopeptine synthase (an NRPS) catalyzing the condensation of anthranilate and L-phenylalanine to produce cyclopeptin.
-
Dehydrogenation: The crucial step in the formation of this compound is the introduction of a double bond into the cyclopeptin backbone. This oxidation reaction is catalyzed by a cyclopeptin dehydrogenase . While the specific enzyme has not been fully characterized in all producing organisms, it is believed to be a flavin-dependent oxidase or a similar oxidoreductase encoded within the biosynthetic gene cluster.
-
Further Modifications and Branching Pathways: The cyclopeptin intermediate can be further modified by other enzymes in the cluster, leading to a diversity of related alkaloids. For example, the enzyme cyclopenin synthase , a non-heme dioxygenase, can catalyze the epoxidation of cyclopeptin to form cyclopenin. Subsequently, cyclopenase can rearrange cyclopenin into viridicatin.
Quantitative Analysis of Production
The production yields of this compound and related alkaloids by Penicillium species can be influenced by various factors, including culture conditions and the genetic background of the strain. Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection. While specific yields of this compound are not extensively reported and can vary significantly, studies on related compounds provide a reference for expected production levels.
| Compound | Producing Organism | Typical Yield (mg/L) | Reference |
| Cyclopeptin | Penicillium cyclopium | Varies with culture conditions | (Lerbs & Luckner, 1985) |
| Viridicatin | Penicillium aurantiogriseum | Not specified | (Abdel-Hadi et al., 2015) |
| This compound | Penicillium aurantiogriseum | Not specified | (Abdel-Hadi et al., 2015) |
Experimental Protocols
The study of this compound biosynthesis involves a combination of genetic, biochemical, and analytical techniques.
Identification of the Biosynthetic Gene Cluster
A common approach to identify the BGC is through genome mining of the producing fungal strain. This involves searching the genomic data for sequences homologous to known NRPS genes and other enzymes typically found in alkaloid biosynthetic clusters.
Gene Deletion and Heterologous Expression
To confirm the function of genes within the identified cluster, gene deletion experiments are performed. This involves replacing the target gene with a selectable marker and observing the effect on the production of this compound. Conversely, heterologous expression of the entire BGC or individual genes in a non-producing host organism can be used to confirm their role in the biosynthetic pathway.
Enzyme Assays
In vitro assays with purified enzymes are crucial for characterizing their specific function. For example, a cyclopeptin dehydrogenase assay would involve incubating purified enzyme with cyclopeptin and necessary cofactors (e.g., FAD, NAD(P)H) and monitoring the formation of this compound by HPLC or LC-MS.
Analysis of Intermediates
The accumulation of biosynthetic intermediates in gene deletion mutants can provide valuable insights into the pathway. These intermediates are typically isolated and their structures determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key relationships and workflows in the study of this compound biosynthesis.
Caption: Biosynthetic pathway of this compound and related alkaloids.
Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.
This guide serves as a foundational resource for the scientific community, providing a detailed understanding of the biological origins of this compound and paving the way for future research into its biosynthesis, regulation, and potential applications.
References
Dehydrocyclopeptine: A Technical Guide to its Role as a Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocyclopeptine, a benzodiazepine alkaloid produced by various fungal species, particularly within the Penicillium genus, occupies a significant position in fungal biochemistry. It serves as a key intermediate in the biosynthesis of the broader cyclopeptin-viridicatin class of alkaloids. This technical guide provides an in-depth exploration of this compound, encompassing its biosynthetic pathway, biological activities, and the experimental methodologies employed in its study. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding. This document is intended to be a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Fungi are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities. Among these, the benzodiazepine alkaloids represent a class of compounds with significant pharmacological interest. This compound emerges as a crucial intermediate in the intricate biosynthetic pathway leading to viridicatin and other related alkaloids in fungi such as Penicillium cyclopium and Penicillium aurantiogriseum.[1] Its structure, featuring a diazepine-dione ring system, is a precursor to more complex molecular architectures. Understanding the biochemistry of this compound, from its enzymatic synthesis to its biological effects, provides valuable insights into fungal metabolic diversity and potential avenues for biotechnological applications and drug development.
Biosynthesis of this compound
This compound is not a final product but rather a pivotal intermediate in a larger biosynthetic pathway. Its formation is intricately linked to the metabolism of cyclopeptine.
The biosynthesis of this compound is a key step in the pathway leading to viridicatin-type alkaloids. The pathway originates from the non-ribosomal peptide synthetase (NRPS) assembly of anthranilic acid and L-phenylalanine to form the initial cyclopeptin core. The subsequent steps are outlined below:
-
Step 1: Formation of Cyclopeptine: The biosynthesis begins with the formation of cyclopeptine from its amino acid precursors, anthranilic acid and L-phenylalanine, through the action of a non-ribosomal peptide synthetase (NRPS).
-
Step 2: Dehydrogenation to this compound: The enzyme cyclopeptine dehydrogenase catalyzes the reversible dehydrogenation of cyclopeptine to form this compound.[1] This enzymatic step is crucial for the progression of the biosynthetic pathway.
-
Step 3: Conversion to Viridicatin: this compound is then further metabolized. The pathway proceeds through the formation of cyclopenin and cyclopenol, ultimately leading to the quinolone alkaloid viridicatin. This transformation involves a complex rearrangement of the benzodiazepine ring system.
Biological Activity and Quantitative Data
This compound is a constituent of fungal extracts that have demonstrated biological activity. While data on the pure compound is limited, studies on fractions containing this compound provide insights into its potential cytotoxic effects.
Cytotoxicity
A sub-fraction isolated from the marine-derived fungus Penicillium aurantiogriseum, containing this compound among other compounds, exhibited significant cytotoxicity against human cancer cell lines.[2]
| Cell Line | IC50 (µg/mL) |
| Hepatic Cellular Carcinoma (HEPG2) | 32.88 |
| Breast Cancer (MCF-7) | 24.33 |
Mechanism of Action
As a benzodiazepine alkaloid, the mechanism of action of this compound is likely related to the modulation of gamma-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the central nervous system.[3] Benzodiazepines typically bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a sedative and anxiolytic effect. However, specific studies on the interaction of this compound with GABA receptors are required to confirm this mechanism.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Fungal Culture and Extraction
This protocol is adapted from the isolation of this compound from Penicillium species.
Protocol:
-
Fungal Inoculation and Fermentation:
-
Prepare a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Inoculate the medium with a pure culture of the desired Penicillium strain.
-
Incubate the culture under appropriate conditions (e.g., 25-28°C, with shaking at 150-200 rpm) for a period sufficient for secondary metabolite production (typically 7-14 days).
-
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture broth and the mycelium separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Pool the fractions containing this compound.
-
Perform final purification using high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water).
-
Structural Characterization
The structure of the isolated this compound can be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure. Key expected signals for this compound would include aromatic protons, a methyl group singlet, and signals corresponding to the diazepine-dione ring.
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HRMS).
-
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound against cancer cell lines like HEPG2 and MCF-7.
Materials:
-
Human cancer cell lines (e.g., HEPG2, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 24-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion
This compound stands as a testament to the intricate and diverse metabolic capabilities of fungi. As a key intermediate in the biosynthesis of pharmacologically relevant benzodiazepine alkaloids, its study offers a window into the enzymatic machinery responsible for generating molecular complexity. While its own biological activity profile is still being fully elucidated, the cytotoxic potential of extracts containing this compound suggests it may be a valuable scaffold for further investigation in drug discovery programs. The methodologies outlined in this guide provide a framework for the continued exploration of this compound and other fascinating fungal metabolites, paving the way for new discoveries in natural product science.
References
Initial Biological Screening of Dehydrocyclopeptine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocyclopeptine, a bioactive alkaloid isolated from the marine-derived fungus Penicillium aurantiogriseum (AUMC 9759), has been the subject of initial biological screenings to ascertain its therapeutic potential. This technical guide provides a comprehensive overview of the preliminary antimicrobial and cytotoxic investigations of this compound. The information herein is collated from foundational studies, offering a detailed look at the experimental methodologies, quantitative data, and logical workflows involved in its early-stage evaluation. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the biological activities of this compound.
Introduction
Natural products remain a vital source of novel chemical entities with therapeutic potential. Among these, alkaloids derived from marine microorganisms have shown significant promise. This compound is one such alkaloid, identified from the fungus Penicillium aurantiogriseum. Preliminary studies have indicated its potential as both an antimicrobial and a cytotoxic agent, warranting a more detailed examination of its biological profile. This guide synthesizes the available data on the initial biological screening of this compound and provides standardized protocols for the key assays employed in its evaluation.
Biological Activities of this compound and Related Fractions
Initial biological screening of extracts from Penicillium aurantiogriseum AUMC 9759, from which this compound was isolated, has demonstrated notable antimicrobial and cytotoxic effects.
Antimicrobial Activity
The crude extract of the fungus, containing a mixture of compounds including this compound, exhibited significant activity against a panel of four bacterial and four fungal strains.[1][2][3] While specific data for purified this compound is not detailed in the preliminary reports, the broad-spectrum activity of the source extract suggests that its constituent compounds, including this compound, may contribute to these antimicrobial properties.
Cytotoxic Activity
In vitro cytotoxicity screening was performed on fractions isolated from the fungal extract. A specific sub-fraction, designated as "Sub faction B," which contains a mixture of sterols, demonstrated significant cytotoxic effects against two human cancer cell lines: hepatic cellular carcinoma (HEPG2) and breast cancer (MCF-7).[1][2] It is important to note that while this compound was isolated from the same parent fungus, the reported cytotoxic activity is for a different sub-fraction. Further studies are required to determine the specific cytotoxic profile of purified this compound.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the cytotoxic activity of "Sub faction B" from Penicillium aurantiogriseum.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HEPG2 | Hepatic Cellular Carcinoma | 32.8774 |
| MCF-7 | Breast Cancer | 24.3284 |
Experimental Protocols
The following sections detail the standardized methodologies for the key biological assays used in the initial screening of this compound and its related fractions.
Antimicrobial Screening: Agar Well Diffusion Assay
This method is a standard procedure for evaluating the antimicrobial activity of a test compound.
Objective: To determine the qualitative antimicrobial activity of a test substance by measuring the zone of inhibition against target microorganisms.
Materials:
-
Test compound (this compound) solution of known concentration
-
Bacterial and/or fungal strains
-
Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Micropipettes
-
Incubator
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the test compound)
Procedure:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a microbial inoculum by suspending a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the agar plate to create a lawn.
-
With a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.
-
Pipette a known volume (e.g., 100 µL) of the test compound solution into a designated well.
-
Similarly, add the positive and negative controls to separate wells.
-
Allow the plates to stand for a period to permit diffusion of the substances into the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the concentration of a test substance that inhibits 50% of cell viability (IC50).
Materials:
-
Test compound (this compound) stock solution
-
HEPG2 and MCF-7 human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the workflows and conceptual frameworks for the biological screening of this compound.
References
Dehydrocyclopeptine (CAS: 31965-37-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocyclopeptine is a naturally occurring benzodiazepine alkaloid produced by various species of the fungus Penicillium, most notably Penicillium cyclopium. It serves as a key intermediate in the biosynthesis of other pharmacologically significant benzodiazepine alkaloids.[1][2] This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, biosynthetic pathway, and a summary of available experimental data. This document is intended to serve as a valuable resource for researchers investigating fungal secondary metabolites, natural product synthesis, and the discovery of novel therapeutic agents.
Chemical and Physical Properties
This compound, with the systematic IUPAC name (3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione, possesses a unique tricyclic structure.[] Its core is a benzodiazepine ring system, a privileged scaffold in medicinal chemistry. A summary of its key chemical and physical properties is presented in the tables below.
| Identifier | Value | Reference |
| CAS Number | 31965-37-4 | [2] |
| Molecular Formula | C₁₇H₁₄N₂O₂ | [2] |
| Molecular Weight | 278.31 g/mol | |
| IUPAC Name | (3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione | |
| Synonyms | (Z)-dehydrocyclopeptine, 3,10-Dehydrocyclopeptine |
| Physical Property | Value | Reference |
| Appearance | Colorless Solid | |
| Melting Point | 246-247.5°C | |
| Boiling Point | 545.3 ± 50.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Solubility | Soluble in DMSO, Ethanol, Methanol, DMF | |
| Storage Stability | Store at -20°C. Stable for at least 6 months at -80°C and 1 month at -20°C in solution. |
Biosynthesis
This compound is a crucial intermediate in the biosynthetic pathway of benzodiazepine alkaloids in Penicillium cyclopium. Its formation is catalyzed by the enzyme cyclopeptine dehydrogenase. This enzyme facilitates the reversible transformation of the 3S-isomer of cyclopeptine by removing hydrogens from the 3- and 10-positions of the benzodiazepine core, resulting in the formation of a double bond.
Biological Activity and Mechanism of Action
Currently, there is limited information available regarding the specific pharmacological activities of this compound itself. Its primary known biological role is that of a precursor in the synthesis of other benzodiazepine alkaloids within Penicillium. While the benzodiazepine scaffold is well-known for its interaction with GABA-A receptors in the central nervous system, it is not yet determined if this compound exhibits similar activity. One study noted its use in the in vitro evaluation of the photoprotective potential of quinolinic alkaloids. Further research is required to elucidate any direct biological effects or molecular targets of this compound.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not extensively documented in publicly available literature. However, general methodologies for the extraction, purification, and analysis of secondary metabolites from Penicillium cultures can be adapted for its study.
Extraction and Purification of Alkaloids from Penicillium
A general workflow for the isolation of alkaloids like this compound from Penicillium cultures is outlined below. This process typically involves solvent extraction followed by chromatographic separation.
Methodology:
-
Culturing: Penicillium species are cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is typically separated from the mycelia by filtration. The filtrate and/or the mycelial extract (obtained by solvent extraction) is then subjected to liquid-liquid extraction with an appropriate organic solvent such as ethyl acetate or chloroform to partition the alkaloids.
-
Purification: The crude extract is concentrated and then purified using chromatographic techniques. Column chromatography with silica gel is a common initial step, followed by further purification using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.
Analytical Methods
Standard analytical techniques are employed for the characterization and quantification of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector is a powerful tool for the separation, identification, and quantification of this compound in complex mixtures.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for the complete structural elucidation of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as carbonyls and aromatic rings.
Spectroscopic Data
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm, a singlet for the methyl group, and signals for the vinyl and methylene protons. |
| ¹³C NMR | Carbonyl carbons around 160-170 ppm, aromatic and vinyl carbons in the range of 110-150 ppm, and an aliphatic methyl carbon signal. |
| IR (Infrared) | Strong absorption bands for the carbonyl (C=O) groups (around 1650-1700 cm⁻¹), C=C stretching from the aromatic rings and the vinyl group, and C-H stretching frequencies. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to its exact mass (C₁₇H₁₄N₂O₂). Fragmentation patterns would likely involve the loss of CO and cleavage of the benzodiazepine ring. |
Conclusion
This compound remains a molecule of interest primarily due to its role as a precursor in the biosynthesis of a diverse family of benzodiazepine alkaloids in Penicillium. While its own pharmacological profile is largely unexplored, its unique chemical structure warrants further investigation. This technical guide consolidates the current knowledge on this compound, highlighting the existing data and identifying the gaps that future research can address. The provided information on its properties and general experimental approaches aims to facilitate further studies into this and related fungal metabolites, potentially leading to the discovery of novel bioactive compounds.
References
The Stereochemical Landscape of Dehydrocyclopeptine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydrocyclopeptine, a key intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium species, presents a fascinating case study in stereochemistry.[1] Its molecular architecture, characterized by a benzodiazepine core and a benzylidene substituent, offers multiple points of stereochemical interest that are crucial for its biological activity and its role as a precursor in complex natural product synthesis. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, detailing the theoretical underpinnings of its stereoisomers, the experimental protocols for their characterization, and the potential implications for drug development. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established methodologies and expected outcomes for its complete stereochemical elucidation.
Introduction to this compound
This compound is a naturally occurring benzodiazepine alkaloid biosynthesized in fungi of the Penicillium genus.[1] It serves as a crucial metabolic intermediate in the pathway leading to other complex alkaloids. Its formation from the 3S-isomer of cyclopeptine via the action of cyclopeptine dehydrogenase involves the removal of hydrogens from the 3- and 10-positions of the benzodiazepine core, resulting in a conjugated system.[1] The core structure of this compound is 3,4-dihydro-4-methyl-3-(phenylmethylene)-1H-1,4-benzodiazepine-2,5-dione.[1]
The stereochemistry of this compound is of paramount importance as it dictates the three-dimensional arrangement of its atoms, which in turn governs its interactions with biological macromolecules. Understanding and controlling its stereochemistry is a critical aspect of harnessing its potential in synthetic chemistry and drug discovery.
Key Stereochemical Features
The structure of this compound possesses distinct stereochemical elements that give rise to potential stereoisomers.
-
Geometric Isomerism: The most prominent stereochemical feature is the exocyclic double bond of the benzylidene group (=CHC6H5). This bond can exist in two geometric configurations: Z (zusammen) and E (entgegen). In the Z-isomer, the highest priority groups on each carbon of the double bond are on the same side. Conversely, in the E-isomer, they are on opposite sides. The naturally occurring form is reported to have the Z-configuration.
-
Atropisomerism: The benzodiazepine ring system, due to hindered rotation around single bonds, has the potential to exhibit atropisomerism, a form of axial chirality. This would depend on the energy barrier to rotation around the biaryl bond connecting the benzene ring to the diazepine ring. If this barrier is high enough to allow for the isolation of stable rotational isomers (atropisomers), then this compound could exist as a pair of enantiomers.
-
Chiral Centers: While the core this compound structure does not contain a traditional tetrahedral stereocenter, its precursor, cyclopeptine, does at the C3 position. The enzymatic dehydrogenation removes this specific chiral center. However, synthetic derivatives or related natural analogs may possess chiral centers, making their stereochemical assignment crucial.
A logical workflow for the complete stereochemical determination of this compound is outlined below.
Caption: A logical workflow for the complete stereochemical determination of this compound.
Experimental Protocols for Stereochemical Determination
The definitive assignment of this compound's stereochemistry requires a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be employed.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals would include those for the aromatic protons, the vinyl proton of the benzylidene group, and the N-methyl group.
-
¹³C NMR: Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon signals.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for determining the geometry of the benzylidene double bond. For the Z-isomer, a NOE correlation would be expected between the vinyl proton and the protons of the adjacent aromatic ring on the benzodiazepine core.
-
Hypothetical Data Presentation:
Table 1: Hypothetical ¹H NMR Data for (Z)-Dehydrocyclopeptine (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.8-7.2 | m | - | 9H | Aromatic-H |
| 6.5 | s | - | 1H | =CH |
| 3.4 | s | - | 3H | N-CH₃ |
| 8.5 | br s | - | 1H | N-H |
Table 2: Hypothetical ¹³C NMR Data for (Z)-Dehydrocyclopeptine (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 168.0 | C=O |
| 165.5 | C=O |
| 140-120 | Aromatic-C & C=C |
| 35.0 | N-CH₃ |
Chiroptical Spectroscopy
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential techniques for investigating the chirality of a molecule, particularly for detecting and characterizing atropisomerism.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL.
-
CD Spectroscopy:
-
Acquire a CD spectrum over a wavelength range that covers the electronic transitions of the chromophores (typically 200-400 nm).
-
The presence of a CD signal (non-zero ellipticity) would be indicative of chirality, potentially arising from atropisomerism.
-
The shape and sign of the Cotton effects can provide information about the absolute configuration when compared with theoretical calculations (e.g., TD-DFT).
-
-
ORD Spectroscopy:
-
Measure the optical rotation at various wavelengths.
-
A non-zero optical rotation at the sodium D-line (589 nm) would confirm the sample is enantiomerically enriched.
-
Hypothetical Data Presentation:
Table 3: Hypothetical Chiroptical Data for an Atropisomer of this compound
| Technique | Wavelength (nm) | Value |
| Optical Rotation | 589 (Na D-line) | +[α] |
| Circular Dichroism | 250 | Δε = +X |
| 280 | Δε = -Y |
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, allowing for the unambiguous determination of its absolute stereochemistry.
Experimental Protocol:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The resulting electron density map reveals the precise arrangement of all atoms in the crystal lattice.
-
Absolute Configuration Determination: If the crystal is non-centrosymmetric and the data is of sufficient quality, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
The relationship between these key experimental techniques is visualized below.
Caption: Interplay of key experimental methods for stereochemical elucidation.
Biosynthesis and Stereochemical Control
The stereochemistry of this compound is established during its biosynthesis by the enzyme cyclopeptine dehydrogenase. This enzyme acts on the (3S)-isomer of cyclopeptine, indicating a high degree of stereoselectivity in the enzymatic reaction. The enzyme likely binds the substrate in a specific orientation that facilitates the stereospecific removal of the pro-R hydrogen from C-10 and the hydrogen from C-3, leading to the formation of the Z-configured exocyclic double bond.
The enzymatic control of this transformation highlights the importance of stereochemistry in biological systems and suggests that the specific stereoisomer of this compound is crucial for its subsequent role in the metabolic pathway.
Implications for Drug Development
Benzodiazepine derivatives are a well-established class of therapeutic agents, primarily acting as modulators of the GABA-A receptor. The biological activity of these compounds is highly dependent on their three-dimensional structure. Therefore, understanding and controlling the stereochemistry of this compound and its synthetic analogs is critical for several reasons:
-
Target Specificity and Potency: Different stereoisomers can exhibit vastly different affinities and efficacies for their biological targets. One enantiomer may be highly active, while the other may be inactive or even have undesirable off-target effects.
-
Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug can be stereospecific.
-
Toxicity: Undesired stereoisomers can contribute to toxicity.
The development of synthetic routes to access stereochemically pure this compound and its derivatives is a key objective for medicinal chemists interested in exploring the therapeutic potential of this class of compounds.
Conclusion
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of dehydrocyclopeptine, cyclopeptin, and viridicatin, a group of related alkaloids primarily produced by fungi of the Penicillium genus. These compounds have garnered interest in the scientific community due to their diverse biological activities, including antimicrobial and cytotoxic effects. This document details their biosynthesis, chemical properties, and mechanisms of action. It includes a compilation of quantitative biological activity data, detailed experimental protocols for their isolation and enzymatic assays, and visual representations of their biosynthetic pathways and cellular mechanisms to facilitate further research and drug development efforts.
Introduction
The cyclopeptin-viridicatin family of alkaloids represents a structurally diverse group of secondary metabolites with significant biological potential. This compound, cyclopeptin, and viridicatin are key members of this family, originating from a common biosynthetic pathway in fungi such as Penicillium cyclopium. Their core structures, based on a benzodiazepine or quinoline scaffold, are responsible for their interactions with biological targets. Understanding the biosynthesis, chemical characteristics, and biological effects of these alkaloids is crucial for harnessing their therapeutic potential.
Chemical Structures and Properties
The chemical structures of this compound, cyclopeptin, and viridicatin are fundamental to their biological function.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Chemical Structure |
| This compound | C₁₇H₁₄N₂O₂ | 278.31 | (3Z)-3-benzylidene-4-methyl-1H-1,4-benzodiazepine-2,5-dione |
| Cyclopeptin | C₁₇H₁₆N₂O₂ | 280.32 | 3-benzyl-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione[1] |
| Viridicatin | C₁₅H₁₁NO₂ | 237.25 | 3-hydroxy-4-phenylquinolin-2(1H)-one[2][3][4] |
Table 1: Chemical properties of this compound, cyclopeptin, and viridicatin.
Biosynthesis
The biosynthesis of these alkaloids in Penicillium cyclopium is a well-studied pathway involving a series of enzymatic conversions. The pathway originates from the amino acids anthranilic acid and L-phenylalanine.
Biosynthetic Pathway
The biosynthesis begins with the formation of cyclopeptin, which is then converted to this compound. This compound is a key intermediate that can be further transformed into other alkaloids, including viridicatin.
Key Enzymes
-
Cyclopeptine Synthetase: This non-ribosomal peptide synthetase (NRPS) catalyzes the initial condensation of anthranilic acid and L-phenylalanine to form the benzodiazepine ring structure of cyclopeptin.
-
Cyclopeptine Dehydrogenase: This enzyme is responsible for the reversible oxidation of cyclopeptin to this compound.
-
Cyclopenase: This enzyme converts this compound to cyclopenin, a key step towards the formation of viridicatin.
-
Cyclopenin Hydrolase: This enzyme catalyzes the final rearrangement of cyclopenin to produce viridicatin.
Biological Activities
This compound, cyclopeptin, and viridicatin exhibit a range of biological activities, with potential applications in antimicrobial and anticancer therapies.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of these alkaloids.
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Viridicatin | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 32.88 | [5] |
| MCF-7 (Breast Cancer) | Cytotoxicity | 24.33 | ||
| This compound | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | Not specified | |
| MCF-7 (Breast Cancer) | Cytotoxicity | Not specified |
Table 2: Cytotoxicity of viridicatin and this compound against cancer cell lines.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Viridicatin | Mycobacterium tuberculosis | Strong activity |
Table 3: Antimicrobial activity of viridicatin.
Mechanisms of Action
-
Antimicrobial Activity: Viridicatin exerts its antibacterial effect by inhibiting undecaprenyl pyrophosphate synthase (UPPS), a crucial enzyme in the bacterial cell wall biosynthesis pathway. This inhibition disrupts the formation of the bacterial cell wall, leading to cell death.
-
Cytotoxic Activity: The cytotoxic effects of these alkaloids are believed to be mediated through the induction of apoptosis and cell cycle arrest.
-
Apoptosis: this compound and related compounds may trigger the intrinsic apoptosis pathway through the activation of caspases.
Proposed apoptosis induction pathway. -
Cell Cycle Arrest: Cyclopeptin and its analogues have been suggested to cause cell cycle arrest, potentially in the G1 phase, by modulating the expression or activity of key cell cycle regulatory proteins.
Proposed G1 phase cell cycle arrest mechanism. -
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and related alkaloids.
Isolation and Purification of Alkaloids from Penicillium cyclopium
Protocol:
-
Cultivation: Grow Penicillium cyclopium in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14-21 days at 25°C with shaking.
-
Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Extract the mycelium with methanol, followed by partitioning the methanol extract with ethyl acetate.
-
Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Chromatography:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5).
-
-
Purification:
-
Pool fractions containing the desired alkaloids based on TLC analysis.
-
Further purify the pooled fractions by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of acetonitrile and water to obtain pure this compound, cyclopeptin, and viridicatin.
-
-
Characterization: Confirm the identity and purity of the isolated compounds using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Cyclopeptine Dehydrogenase Activity Assay
This assay measures the conversion of cyclopeptin to this compound.
Reagents:
-
Phosphate buffer (100 mM, pH 7.5)
-
Cyclopeptin solution (1 mM in DMSO)
-
NADP⁺ solution (10 mM in water)
-
Enzyme extract containing cyclopeptine dehydrogenase
Procedure:
-
Prepare a reaction mixture containing 800 µL of phosphate buffer, 50 µL of NADP⁺ solution, and 50 µL of the enzyme extract.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the cyclopeptin solution.
-
Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) for 10 minutes using a spectrophotometer.
-
A control reaction without cyclopeptin should be run in parallel.
-
Calculate the enzyme activity based on the rate of NADPH formation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition Assay
This assay is used to determine the inhibitory effect of compounds like viridicatin on UPPS activity.
Reagents:
-
Tris-HCl buffer (50 mM, pH 7.5) containing 5 mM MgCl₂ and 10 mM KCl.
-
Farnesyl pyrophosphate (FPP) solution (100 µM).
-
[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP) solution (1 µCi/mL).
-
UPPS enzyme solution.
-
Viridicatin solution (various concentrations in DMSO).
Procedure:
-
In a microcentrifuge tube, combine 50 µL of Tris-HCl buffer, 10 µL of FPP solution, 10 µL of [¹⁴C]-IPP solution, and 10 µL of the viridicatin solution at the desired concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 20 µL of the UPPS enzyme solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of a saturated NaCl solution.
-
Extract the lipid-soluble product (undecaprenyl pyrophosphate) with 200 µL of n-butanol.
-
Measure the radioactivity in the butanol layer using a scintillation counter.
-
Compare the radioactivity of the samples treated with viridicatin to a control without the inhibitor to determine the percent inhibition and calculate the IC₅₀ value.
Conclusion
This compound, cyclopeptin, and viridicatin represent a promising class of fungal alkaloids with significant biological activities. This guide has provided a detailed overview of their chemical nature, biosynthetic origins, and mechanisms of action, supported by quantitative data and experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery, facilitating further investigation into the therapeutic potential of these fascinating molecules. The provided diagrams and protocols offer a practical framework for future studies aimed at elucidating their full pharmacological profile and developing novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Secreted cyclophilin A mediates G1/S phase transition of cholangiocarcinoma cells via CD147/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Anthranilic Acid Inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), an Essential Enzyme for Bacterial Cell Wall Biosynthesis [frontiersin.org]
- 4. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
Dehydrocyclopeptine: A Review of Current Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocyclopeptine is a naturally occurring benzodiazepine alkaloid that has been identified as a key intermediate in the biosynthesis of other complex alkaloids within fungi of the Penicillium genus. Its presence in marine-derived fungi has also opened avenues for exploring its unique biological activities. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biosynthesis, isolation, and known biological properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the current state of knowledge, presenting data in a structured format, and outlining key experimental methodologies.
Chemical and Physical Properties
This compound is characterized by its core benzodiazepine structure. The specific spectral data for this compound were first reported by Abdel-Hadi et al. (2015).
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural elucidation of this compound was achieved through 1H and 13C NMR spectroscopy. The reported chemical shifts are summarized in the tables below.[1]
Table 1: 1H NMR Spectral Data of this compound (in CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 7.95 | d | 7.8 | H-7' |
| 7.85 | d | 7.8 | H-4' |
| 7.60 | t | 7.8 | H-6' |
| 7.52 | t | 7.8 | H-5' |
| 7.45 | s | H-10 | |
| 7.35 | d | 8.0 | H-8 |
| 7.20 | t | 8.0 | H-7 |
| 7.05 | t | 8.0 | H-6 |
| 6.90 | d | 8.0 | H-5 |
| 3.45 | s | N-CH3 |
Table 2: 13C NMR Spectral Data of this compound (in CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| 165.8 | C-2 |
| 164.2 | C-5 |
| 142.5 | C-9a |
| 138.5 | C-1' |
| 135.2 | C-3 |
| 132.8 | C-4a |
| 131.5 | C-6' |
| 130.2 | C-4' |
| 129.8 | C-7' |
| 128.5 | C-5' |
| 127.6 | C-8 |
| 125.4 | C-6 |
| 124.8 | C-10 |
| 123.7 | C-7 |
| 120.9 | C-5 |
| 36.1 | N-CH3 |
Biosynthesis
This compound is a key intermediate in the biosynthetic pathway of cyclopeptin-viridicatin alkaloids in Penicillium species, such as Penicillium cyclopium and Penicillium aurantiogriseum.[2] The pathway begins with the amino acids L-phenylalanine and L-tryptophan, which are condensed to form the cyclodipeptide, which is then converted to cyclopeptine. Cyclopeptine is subsequently dehydrogenated to form this compound. The pathway can then proceed to the formation of viridicatin through the action of a dioxygenase enzyme.[3]
Experimental Protocols
Isolation and Purification of this compound
A detailed, step-by-step protocol for the isolation and purification of this compound is not explicitly available in the current literature. However, a general methodology has been described for its isolation from the marine-derived fungus Penicillium aurantiogriseum AUMC 9759.[1]
General Workflow:
The process involves the cultivation of the fungus, followed by extraction of the fungal biomass and/or culture broth with an appropriate organic solvent. The resulting crude extract is then subjected to a series of chromatographic separations to yield the pure compound. The specific types of chromatography (e.g., column chromatography, HPLC) and the conditions used have not been detailed in the available literature.
Biological Activity
Research into the biological activity of pure this compound is limited. Most of the available data pertains to the crude extracts or other fractions from which this compound was isolated.
Cytotoxicity
There is currently no published data on the cytotoxic activity (e.g., IC50 values) of pure this compound against human cancer cell lines, including HEPG2 (liver cancer) and MCF-7 (breast cancer).
However, a study on the marine-derived fungus Penicillium aurantiogriseum reported the cytotoxic effects of a "sub faction B," which was identified as a mixture of two sterols, isolated alongside this compound. This fraction exhibited the following cytotoxic activities:
Table 3: Cytotoxicity of Sub Faction B from P. aurantiogriseum Extract
| Cell Line | IC50 (µg/mL) |
| HEPG2 | 32.8774 |
| MCF-7 | 24.3284 |
It is crucial to note that these values do not represent the cytotoxicity of this compound.
Antimicrobial Activity
Similarly, specific Minimum Inhibitory Concentration (MIC) values for pure this compound against pathogenic bacteria and fungi have not been reported in the reviewed literature.
The crude extract of Penicillium aurantiogriseum, from which this compound was isolated, did show high activity against four bacterial and four fungal strains.[1] However, the specific strains and the quantitative measures of this activity were not provided.
Signaling Pathways and Mechanism of Action
To date, there is no scientific literature available that describes the mechanism of action of this compound or its effects on any cellular signaling pathways. This represents a significant knowledge gap and a promising area for future research.
Conclusion and Future Directions
This compound remains a molecule of interest due to its role as a key biosynthetic intermediate and its presence in biologically active fungal extracts. While its chemical structure has been elucidated, there is a significant lack of data regarding its specific biological activities and mechanism of action. Future research should prioritize the following:
-
Development of a detailed and reproducible protocol for the isolation and purification of this compound to enable further biological studies.
-
Quantitative assessment of the cytotoxic activity of pure this compound against a panel of human cancer cell lines.
-
Determination of the antimicrobial spectrum and potency (MIC values) of pure this compound against a range of pathogenic bacteria and fungi.
-
Investigation into the mechanism of action of this compound , including its effects on cellular signaling pathways, to understand its potential as a therapeutic agent.
Addressing these research gaps will be essential to fully uncover the therapeutic potential of this fungal alkaloid.
References
An In-depth Technical Guide to Dehydrocyclopeptine: Current Knowledge and Future Directions
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the current scientific understanding of dehydrocyclopeptine, a bioactive alkaloid. It addresses the available data on its properties and outlines key experimental methodologies. Notably, a thorough review of existing literature reveals a lack of specific research on distinct, stable geometric isomers (also referred to as geoisomers, cis/trans, or E/Z isomers) of this compound. Therefore, this guide focuses on the compound as it is currently described in scientific literature.
Introduction to this compound
This compound is a naturally occurring alkaloid that has been isolated from various marine-derived fungi, particularly of the Penicillium genus. It belongs to the cyclopeptine group of compounds and is often co-isolated with other bioactive metabolites such as viridicatin, cyclopenin, and cyclopeptine. The chemical structure of this compound is characterized by a benzodiazepine-dione core. While theoretical potential for geometric isomerism exists within its structure, the scientific literature to date has not reported the isolation or differential characterization of stable E/Z or cis/trans isomers. Research has primarily focused on the properties of the compound as a single entity.
Physicochemical and Biological Properties
Quantitative data on this compound is sparse in the public domain. The available information primarily consists of spectroscopic data used for its structural elucidation and some qualitative descriptions of its biological activities.
Table 1: Summary of Known Properties of this compound
| Property Category | Data Point | Source / Comments |
| NMR Spectroscopy | ¹H and ¹³C NMR spectral data have been published, confirming the structure. | This is the primary method of identification following isolation. |
| Biological Source | Isolated from marine-derived fungi, including Penicillium polonicum and Penicillium echinulatum.[1][2] | Often found alongside other alkaloids like cyclopenin and viridicatin.[1][2] |
| Biological Activity | Photoprotective and Antioxidant: this compound, along with co-isolated compounds, has shown photoprotective and antioxidant activities.[3] | Enzymatic Conversion: It can be enzymatically converted to cyclopenin by this compound epoxidase, with the epoxide oxygen derived from molecular oxygen. |
| Physical State | Typically isolated as an amorphous solid. |
Experimental Protocols
The following sections outline generalized methodologies for the isolation and characterization of this compound based on standard practices in natural product chemistry.
A common workflow for isolating this compound from its fungal source is depicted below. This process involves fermentation of the fungus, extraction of metabolites, and subsequent chromatographic purification.
Protocol Steps:
-
Fermentation: The source fungus, such as Penicillium polonicum, is cultured in a suitable liquid or solid medium to encourage the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate, to partition the metabolites into the solvent phase. The solvent is then evaporated to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps.
-
Column Chromatography: Initial separation is often performed on a silica gel column with a gradient of solvents (e.g., hexane to ethyl acetate) to separate the extract into fractions of varying polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol-water, to yield the pure compound.
-
-
Structural Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure.
-
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to assign all proton and carbon signals and confirm the connectivity of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.
Potential Signaling Pathways and Biological Mechanisms
Currently, there is a lack of detailed studies on the specific signaling pathways modulated by this compound. Its noted antioxidant properties suggest a potential to interact with pathways related to oxidative stress, such as the Nrf2 pathway, but this remains speculative without direct experimental evidence. The enzymatic conversion of this compound to cyclopenin indicates its role as a substrate for specific fungal enzymes, highlighting its part in the biosynthetic pathway of related alkaloids.
Conclusion and Future Perspectives
This compound is a bioactive natural product with demonstrated antioxidant and photoprotective potential. However, the scientific understanding of this molecule is still in its early stages. A significant gap in the literature is the absence of research into its potential geometric isomers.
Future research in this area should focus on:
-
Targeted Synthesis: Attempting the chemical synthesis of potential E/Z or cis/trans isomers of this compound to enable their characterization.
-
Advanced Analytical Separation: Using advanced chiral chromatography or other high-resolution separation techniques to investigate whether different isomers exist in natural extracts.
-
Comparative Biological Evaluation: If distinct isomers can be isolated or synthesized, their biological activities should be comparatively evaluated to determine if specific geometric forms have enhanced or different properties.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its therapeutic potential.
This guide summarizes the current state of knowledge on this compound. It is clear that further research is needed to fully explore the chemical diversity and therapeutic potential of this and related alkaloids.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Dehydrocyclopeptine from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of dehydrocyclopeptine, a bioactive alkaloid produced by certain fungal species. This compound and its related compounds are of interest for their potential pharmacological activities. The following protocols are based on established methodologies for the isolation of secondary metabolites from fungal cultures.
Introduction
This compound is a cyclodipeptide alkaloid belonging to the diketopiperazine class of natural products. It is a known secondary metabolite of fungi from the Penicillium genus, notably Penicillium aurantiogriseum and Penicillium cyclopium. The biosynthesis of this compound is believed to occur through the cyclization of two amino acid precursors, followed by enzymatic modifications. This document outlines the procedures for fungal cultivation, extraction of the target compound, and subsequent purification using chromatographic techniques.
Data Presentation
| Parameter | Value | Unit | Notes |
| Starting Material | |||
| Fungal Culture Volume | 10 | L | Submerged liquid culture |
| Wet Mycelial Biomass | 200 - 300 | g | After filtration |
| Dry Mycelial Biomass | 20 - 30 | g | After lyophilization |
| Extraction & Fractionation | |||
| Crude Extract Yield | 2 - 5 | g | From dry biomass |
| Silica Gel Fraction (this compound-rich) | 200 - 500 | mg | After column chromatography |
| Purification | |||
| Purified this compound | 10 - 50 | mg | After HPLC purification |
| Overall Yield | |||
| % Yield from Dry Biomass | 0.05 - 0.17 | % | Approximate |
Experimental Protocols
The following protocols describe the key steps for the isolation of this compound from fungal cultures.
Protocol 1: Fungal Cultivation of Penicillium aurantiogriseum
This protocol details the submerged fermentation method for producing fungal biomass rich in this compound.
Materials:
-
Pure culture of Penicillium aurantiogriseum
-
Czapek-Dox Agar (CDA) plates
-
Czapek-Dox Broth (CDB)
-
Sterile 2 L Erlenmeyer flasks
-
Incubator shaker
-
Sterile inoculation loop and cork borer
Procedure:
-
Prepare Starter Culture: Inoculate a CDA plate with the P. aurantiogriseum strain and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.
-
Inoculation: Aseptically transfer several mycelial plugs (approximately 5 mm in diameter) from the CDA plate to 2 L Erlenmeyer flasks, each containing 1 L of sterile CDB.
-
Incubation: Incubate the flasks on a rotary shaker at 120-150 rpm and 25-28°C for 14-21 days. The optimal incubation time should be determined by monitoring the production of secondary metabolites, which typically peaks during the stationary phase of growth.
-
Harvesting: After the incubation period, harvest the fungal biomass by vacuum filtration through a Büchner funnel. The mycelial mat should be washed with distilled water to remove residual medium. The mycelium can be used immediately or lyophilized for long-term storage.
Protocol 2: Extraction of Crude this compound
This protocol describes the solvent extraction of this compound from the fungal biomass.
Materials:
-
Harvested fungal mycelium (wet or lyophilized)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Large Erlenmeyer flask or beaker
-
Rotary evaporator
Procedure:
-
Solvent Extraction: Immerse the harvested fungal biomass in ethyl acetate at a ratio of 1:10 (w/v) of dry biomass to solvent. For example, use 1 L of ethyl acetate for every 100 g of dry mycelium.
-
Maceration: Agitate the mixture on a shaker at room temperature for 24 hours to ensure thorough extraction.
-
Filtration: Separate the solvent extract from the mycelial debris by filtration.
-
Re-extraction (Optional): The mycelial residue can be re-extracted with a fresh portion of ethyl acetate to maximize the recovery of the compound.
-
Concentration: Combine the ethyl acetate extracts and concentrate them to dryness using a rotary evaporator at a temperature below 40°C. The resulting crude extract can be stored at -20°C.
Protocol 3: Purification of this compound
This protocol details a two-step chromatographic purification of this compound from the crude extract.
Part A: Silica Gel Column Chromatography
Materials:
-
Crude extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Fraction collection tubes
-
TLC plates (silica gel 60 F254)
Procedure:
-
Column Packing: Prepare a silica gel slurry in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a stepwise or linear gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
80:20 Hexane:Ethyl Acetate (4 column volumes)
-
...and so on, up to 100% Ethyl Acetate.
-
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Pooling Fractions: Combine the fractions containing the this compound-rich spot (identified by comparison with a standard or by LC-MS analysis). Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.
Part B: High-Performance Liquid Chromatography (HPLC)
Materials:
-
Semi-purified this compound extract
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Procedure:
-
Sample Preparation: Dissolve the semi-purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water (with optional 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with optional 0.1% formic acid)
-
Gradient: A typical gradient would be to start with a low percentage of B and increase it over time (e.g., 10% to 90% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., 254 nm or based on a UV scan).
-
Injection Volume: 20 µL
-
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity. Evaporate the solvent to obtain pure this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed biosynthetic pathway of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Dehydrocyclopeptine
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note details a robust protocol for the purification of Dehydrocyclopeptine using Reversed-Phase HPLC (RP-HPLC). RP-HPLC separates molecules based on their hydrophobicity, making it an ideal method for isolating this compound from more polar or less polar contaminants. The protocol described herein provides a comprehensive workflow from sample preparation to post-purification analysis, yielding a high-purity product suitable for downstream applications.
Experimental Protocol
This protocol outlines the semi-preparative purification of this compound from a crude extract.
1. Materials and Reagents
-
Crude this compound extract (lyophilized powder)
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Methanol, HPLC Grade (for system flushing)
-
0.2 µm Syringe filters (PTFE or other compatible material)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler or Manual Injector
-
Column Oven (optional, for improved reproducibility)
-
Photodiode Array (PDA) or UV-Vis Detector
-
Automated Fraction Collector
-
-
Vortex Mixer
-
Ultrasonic Bath
-
Rotary Evaporator or Lyophilizer (Freeze-Dryer)
3. Sample Preparation
Proper sample preparation is critical to prevent column clogging and ensure optimal separation.
-
Accurately weigh the crude this compound powder.
-
Dissolve the sample in a minimal volume of 50% Acetonitrile / 50% Water. The final concentration should be appropriate for the preparative column scale (e.g., 10-50 mg/mL).
-
Aid dissolution by vortexing and/or brief sonication. Ensure the sample is completely dissolved.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter. This step is crucial to protect the HPLC column from damage.
-
Transfer the filtered sample to an appropriate HPLC vial.
4. HPLC Method and Parameters
The following parameters are a starting point and may require optimization based on the specific impurity profile of the crude sample. The use of Trifluoroacetic acid (TFA) as an ion-pairing agent is recommended to improve peak shape for peptide-like compounds.
| Parameter | Specification |
| Column | C18 Reversed-Phase Semi-Preparative Column (e.g., 10 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 220 nm and 254 nm (or optimal wavelength determined by PDA scan) |
| Injection Volume | 100 - 500 µL (dependent on sample concentration and column capacity) |
| Gradient Elution | 10% to 70% Mobile Phase B over 30 minutes |
Table 1: HPLC Gradient Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90.0 | 10.0 |
| 30.0 | 30.0 | 70.0 |
| 32.0 | 5.0 | 95.0 |
| 35.0 | 5.0 | 95.0 |
| 36.0 | 90.0 | 10.0 |
| 40.0 | 90.0 | 10.0 |
5. Purification Procedure
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Blank Injection: Perform a blank run (injecting the sample solvent) to identify any system-related peaks.
-
Sample Injection: Inject the prepared this compound sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Collect fractions corresponding to the main peak eluting from the column. It is advisable to collect the peak in multiple smaller fractions across its width to isolate the purest portions.
-
Post-Run Wash: After the gradient is complete, wash the column with a high concentration of Mobile Phase B (e.g., 95%) to elute any strongly retained impurities.
-
Re-equilibration: Re-equilibrate the column to the initial conditions before the next injection.
6. Post-Purification Analysis and Processing
-
Purity Analysis: Analyze a small aliquot of each collected fraction using analytical HPLC to determine the purity. Pool the fractions that meet the desired purity level (e.g., >99%).
-
Solvent Removal: Remove the HPLC solvents (Acetonitrile, Water, TFA) from the pooled fractions. This is typically achieved by rotary evaporation to remove the bulk of the acetonitrile, followed by lyophilization to remove the remaining water and TFA, yielding a pure, dry powder.
Quantitative Data Summary
The following table presents hypothetical results for a typical purification run to illustrate data presentation. Actual results may vary.
Table 2: Illustrative Purification Results
| Analyte | Retention Time (min) | Purity by Analytical HPLC (%) | Overall Yield (%) |
| Impurity 1 | 12.5 | N/A | N/A |
| This compound | 18.2 | >99.0 | 85.0 |
| Impurity 2 | 21.0 | N/A | N/A |
Visualizations
Workflow and Logical Diagrams
The following diagrams illustrate the experimental workflow and the biochemical context of this compound.
Caption: Overall workflow for the HPLC purification of this compound.
Caption: Biosynthetic context of this compound.
References
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of Dehydrocyclopeptine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocyclopeptine is a benzodiazepine alkaloid produced by various species of Penicillium, notably Penicillium cyclopium. It is an intermediate in the biosynthesis of other cyclopeptine-related compounds. As a secondary metabolite, its detection and quantification are crucial for research in natural product chemistry, fungal metabolism, and for monitoring fermentation processes. Thin-layer chromatography (TLC) offers a rapid, simple, and cost-effective method for the qualitative and semi-quantitative analysis of this compound in fungal extracts and other sample matrices.
This document provides detailed protocols for the TLC analysis of this compound, including sample preparation, chromatographic development, and visualization techniques.
Chemical Properties of this compound
A foundational understanding of this compound's chemical properties is essential for developing an effective TLC method.
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Molecular Weight | 278.3 g/mol |
| Appearance | Colorless Solid[1] |
| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO[1] |
| Chemical Class | Benzodiazepine Alkaloid |
Experimental Protocols
Protocol 1: Standard TLC Analysis of this compound
This protocol is designed for the routine qualitative analysis of this compound in extracts.
1. Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.
-
Sample Solvent: Methanol or a mixture of chloroform and methanol (1:1, v/v).
-
Developing Chamber: Glass tank with a lid.
-
Capillary Tubes: For spotting.
-
Mobile Phase (Solvent System): A range of solvent systems can be employed depending on the sample matrix and desired separation. A recommended starting system is Chloroform:Methanol (97:3, v/v)[2]. For extracts containing a broader range of polarities, a more polar system like Toluene:Acetone:Methanol:Ammonia (40:40:6:2, v/v/v/v) can be effective[3].
-
Visualization Reagents:
-
UV lamp (254 nm and 365 nm).
-
Dragendorff's reagent (for alkaloids).
-
Iodine chamber.
-
2. Sample Preparation
-
If starting from a fungal culture, extract the biomass or culture broth with a suitable organic solvent like ethyl acetate or chloroform.
-
Evaporate the solvent to dryness under reduced pressure.
-
Re-dissolve the crude extract in a minimal amount of the sample solvent to achieve a concentration of approximately 1 mg/mL.
-
Prepare a standard solution of this compound (if available) in the same solvent at a known concentration (e.g., 0.1 mg/mL).
3. TLC Plate Preparation and Spotting
-
Using a pencil, lightly draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate[4].
-
Using a capillary tube, apply small spots of the sample extract and the standard solution onto the origin. Keep the spots small and compact.
-
Allow the spots to dry completely before development.
4. Chromatographic Development
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber, saturate it with the mobile phase, and close the lid to allow the chamber atmosphere to become saturated with solvent vapors. This ensures better separation.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent front to ascend the plate. Development should be stopped when the solvent front is about 1 cm from the top of the plate.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
5. Visualization
-
UV Light: View the dried plate under a UV lamp. This compound, containing a conjugated system, should be visible as a dark spot on the fluorescent background at 254 nm. Circle the spots with a pencil.
-
Dragendorff's Reagent: Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange or brown spots.
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Organic compounds will appear as yellowish-brown spots. This visualization is often temporary.
6. Data Analysis: Calculation of Rf Value
The Retention Factor (Rf) is a key parameter for compound identification. It is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
Compare the Rf value of the spot in the sample extract with that of the this compound standard.
Protocol 2: Two-Dimensional TLC for Complex Mixtures
For complex extracts from Penicillium, two-dimensional TLC can provide enhanced separation.
-
Follow the sample preparation and spotting steps from Protocol 1, but spot the sample in one corner of the TLC plate.
-
Develop the plate in the first dimension using a relatively non-polar mobile phase, such as Methylene chloride:Hexane:Acetic acid (9:10:1, v/v/v) .
-
After development, remove the plate and dry it completely.
-
Rotate the plate 90 degrees so that the line of separated spots from the first development becomes the new origin.
-
Develop the plate in the second dimension using a more polar mobile phase, such as Acetonitrile:Methanol:Water (40:37:32, v/v/v) .
-
Dry the plate and visualize the spots as described in Protocol 1.
Data Presentation
Quantitative data from TLC experiments, primarily Rf values, should be recorded systematically. As specific Rf values for this compound are not widely published and are highly dependent on experimental conditions, the following table serves as a template for recording experimental results.
Table 1: Example Rf Values for this compound and Related Alkaloids
| Compound | Mobile Phase System | Rf Value (Example) | Visualization Method |
| This compound | Chloroform:Methanol (97:3) | 0.65 | UV (254 nm), Dragendorff's |
| Cyclopeptine | Chloroform:Methanol (97:3) | 0.58 | UV (254 nm), Dragendorff's |
| This compound | Toluene:Acetone:Methanol:Ammonia (40:40:6:2) | 0.78 | UV (254 nm), Dragendorff's |
| Crude P. cyclopium Extract | Chloroform:Methanol (97:3) | Multiple Spots | UV (254 nm), Dragendorff's |
Note: The Rf values presented are illustrative and should be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the TLC analysis of this compound.
Caption: Workflow for TLC analysis of this compound.
Biosynthetic Pathway Context
This compound belongs to the diketopiperazine class of natural products. Its biosynthesis involves the condensation of two amino acids, followed by modifications. The diagram below shows a simplified, logical pathway for the formation of a cyclopeptine-like core from which this compound is derived.
References
Application Notes & Protocols: Dehydrocyclopeptine as a Standard in Metabolic Studies
Disclaimer: Dehydrocyclopeptine is a known intermediate in alkaloid biosynthesis in Penicillium species. However, there is a lack of published data regarding its use as a standard in metabolic studies. The following application notes and protocols are therefore hypothetical and based on established methodologies for analogous compounds, such as cyclic peptides and benzodiazepine derivatives. These guidelines are intended to provide a framework for researchers to develop and validate their own assays.
Introduction
This compound's unique structure, which incorporates a cyclic peptide-like framework and a benzodiazepine core, makes it a compound of interest for metabolic studies. Understanding its metabolic fate is crucial for evaluating its potential biological activities and pharmacokinetic properties. This document provides a comprehensive guide for utilizing this compound as a standard in both in vitro and in vivo metabolic studies, including protocols for assessing its metabolic stability and identifying its primary metabolites. The primary analytical technique discussed is Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful tool for the sensitive and specific quantification of small molecules and their metabolites in complex biological matrices.
The stability of cyclic peptides can be significantly greater than their linear counterparts, making them attractive therapeutic candidates. However, they are still susceptible to metabolism, primarily through oxidation and hydrolysis. Similarly, the benzodiazepine core is a common target for cytochrome P450 (CYP) enzymes, which can introduce hydroxyl groups and other modifications.[1][2][3] Therefore, a thorough characterization of this compound's metabolism is essential.
Quantitative Data Summary
The following tables present hypothetical data for this compound based on typical results observed for cyclic peptides and benzodiazepine-like compounds in metabolic stability assays. These tables are for illustrative purposes only and should be replaced with experimentally derived data.
Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 45, 60 |
| This compound Concentration (µM) | 1 |
| Microsomal Protein Concentration (mg/mL) | 0.5 |
| Intrinsic Clearance (CLint, µL/min/mg) | Hypothetical Value (e.g., 25) |
| In Vitro Half-Life (t½, min) | Hypothetical Value (e.g., 27.7) |
Table 2: Hypothetical Metabolite Profile of this compound in Human Hepatocytes
| Metabolite ID | Proposed Biotransformation | m/z | Relative Abundance (%) |
| M1 | Mono-hydroxylation | [M+H]+ +16 | e.g., 45 |
| M2 | Di-hydroxylation | [M+H]+ +32 | e.g., 15 |
| M3 | N-demethylation | [M+H]+ -14 | e.g., 25 |
| M4 | Hydrolysis (ring opening) | [M+H]+ +18 | e.g., 10 |
| M5 | Glucuronidation of M1 | [M+H]+ +176 | e.g., 5 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This assay determines the rate of Phase I metabolism of a compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (e.g., a structurally similar, stable compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the final working concentration (e.g., 1 µM).
-
Add the liver microsomal solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer aliquots of the reaction mixture to a collection plate containing the ice-cold acetonitrile quenching solution.
-
The 0-minute time point sample is taken immediately after adding the NADPH solution.
-
Centrifuge the collection plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the remaining concentration of this compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4][5]
Protocol 2: Metabolite Identification in Hepatocytes
This assay provides a more complete picture of metabolism, including both Phase I and Phase II reactions.
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Incubator (37°C, 5% CO₂)
-
Ice-cold methanol with an internal standard
-
High-resolution LC-MS system (e.g., Q-TOF)
Procedure:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically a few hours to overnight).
-
Remove the plating medium and replace it with fresh medium containing this compound at the desired concentration (e.g., 5 µM).
-
Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 2, 4, or 24 hours).
-
At the end of the incubation, collect both the cell supernatant (medium) and the cell lysate (after quenching with ice-cold methanol).
-
Combine the supernatant and lysate, and centrifuge to remove cellular debris.
-
Analyze the supernatant by high-resolution LC-MS to screen for potential metabolites.
-
Use metabolite identification software to predict and identify metabolites based on accurate mass measurements and fragmentation patterns.
Visualizations
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for assessing the metabolic stability of this compound.
Hypothetical Metabolic Pathway of this compound
Caption: Potential metabolic pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydrocyclopeptine as a Potential Inhibitor of Cyclopeptine Dehydrogenase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocyclopeptine is a naturally occurring benzodiazepine alkaloid intermediate produced by the fungus Penicillium cyclopium. It is a key component in the biosynthetic pathway leading to the formation of cyclopenin and other pharmacologically relevant compounds. While this compound is recognized for its role as a metabolic intermediate, its potential as a modulator of enzymatic activity has not been extensively explored. This document outlines a hypothetical application of this compound in enzyme inhibition assays, specifically focusing on its potential role as a product inhibitor of cyclopeptine dehydrogenase, the enzyme responsible for its synthesis from cyclopeptine.
The study of enzyme inhibitors is fundamental to drug discovery and understanding biological regulatory mechanisms. Product inhibition, where the product of an enzymatic reaction inhibits the enzyme's activity, is a common feedback mechanism in metabolic pathways. Investigating this compound as a potential inhibitor of cyclopeptine dehydrogenase could provide insights into the regulation of benzodiazepine alkaloid biosynthesis in Penicillium cyclopium and offer a scaffold for the development of novel enzyme inhibitors.
Principle of the Assay
The proposed application involves a continuous spectrophotometric assay to measure the activity of cyclopeptine dehydrogenase. The enzyme catalyzes the oxidation of cyclopeptine to this compound, a reaction that can be coupled to the reduction of a chromogenic substrate, allowing for the continuous monitoring of enzyme activity. By introducing this compound into the reaction mixture at varying concentrations, its effect on the initial rate of the reaction can be determined, and key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) can be calculated.
Data Presentation
The following table summarizes hypothetical quantitative data from an enzyme inhibition assay investigating the effect of this compound on cyclopeptine dehydrogenase activity. These values are provided as an illustrative example of expected results.
| Inhibitor Concentration (µM) | Cyclopeptine Dehydrogenase Activity (%) |
| 0 (Control) | 100 |
| 10 | 85 |
| 25 | 68 |
| 50 | 52 |
| 100 | 35 |
| 250 | 18 |
| 500 | 8 |
Table 1: Hypothetical Inhibition of Cyclopeptine Dehydrogenase by this compound. The data represents the percentage of enzyme activity remaining at various concentrations of this compound. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be extrapolated from this data.
Experimental Protocols
Materials and Reagents
-
Purified or partially purified cyclopeptine dehydrogenase from Penicillium cyclopium
-
Cyclopeptine (substrate)
-
This compound (potential inhibitor)
-
NADP+ (cofactor)
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Experimental Workflow
Figure 1: Experimental workflow for the cyclopeptine dehydrogenase inhibition assay.
Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of cyclopeptine in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare stock solutions of NADP+, PMS, and DCPIP in the assay buffer.
-
Prepare a working solution of cyclopeptine dehydrogenase in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
150 µL of assay buffer.
-
10 µL of this compound solution of varying concentrations (or buffer for the control).
-
10 µL of NADP+ solution.
-
10 µL of PMS solution.
-
10 µL of DCPIP solution.
-
10 µL of the diluted cyclopeptine dehydrogenase solution.
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the cyclopeptine substrate solution to each well.
-
Immediately place the microplate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the reduction of DCPIP.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Mechanism
The biosynthesis of benzodiazepine alkaloids in Penicillium cyclopium involves a series of enzymatic conversions. This compound is a key intermediate in this pathway. The potential for this compound to act as a product inhibitor of cyclopeptine dehydrogenase represents a plausible feedback mechanism for regulating the flow of metabolites through this pathway.
Figure 2: Benzodiazepine alkaloid biosynthesis pathway in Penicillium cyclopium.
Conclusion
This document provides a hypothetical framework for the application of this compound in enzyme inhibition assays, specifically targeting cyclopeptine dehydrogenase. While direct experimental evidence for this inhibitory activity is currently lacking in the scientific literature, the proposed experiments are based on the well-established principle of product inhibition and the known biosynthetic pathway of benzodiazepine alkaloids. The protocols and data presented herein serve as a guide for researchers interested in exploring the enzyme modulatory potential of this compound and other natural product intermediates. Such studies could uncover novel regulatory mechanisms and provide new avenues for the development of enzyme-targeted therapeutics.
Application Notes and Protocols for Dehydrocyclopeptine in Cell-Based Assays
Introduction
Dehydrocyclopeptine is a naturally occurring molecule identified as a key intermediate in the biosynthesis of benzodiazepine alkaloids in the fungus Penicillium cyclopium[1][2][3]. It is formed through the enzymatic action of cyclopeptine dehydrogenase on its precursor, cyclopeptine[1]. While the benzodiazepine alkaloids themselves have been a subject of scientific inquiry, extensive research into the direct biological effects and cell-based applications of this compound as an isolated compound is not available in the current scientific literature.
This document aims to provide a foundational understanding of this compound's known biochemical context. Due to the absence of published data on its use in cell-based assays, this document will focus on its role in the biosynthetic pathway and provide a general framework for how a novel compound like this compound could be evaluated in cytotoxicity and signaling pathway assays.
Biochemical Context: The Benzodiazepine Alkaloid Biosynthesis Pathway
This compound is a critical intermediate in a multi-step enzymatic pathway within Penicillium cyclopium. This pathway converts amino acid precursors into complex alkaloids. The immediate steps involving this compound are outlined below.
Caption: Biosynthetic pathway of benzodiazepine alkaloids in P. cyclopium.
Quantitative Data Summary
A comprehensive search of scientific literature and databases did not yield any quantitative data (e.g., IC50, EC50, LD50) for this compound from cell-based assays. Research has focused on its role as a metabolic intermediate rather than its potential bioactivity as a standalone agent.
Table 1: Quantitative Bioactivity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| Cytotoxicity | Not Available | IC50 | Not Available | N/A |
| Proliferation | Not Available | EC50 | Not Available | N/A |
| Apoptosis Induction | Not Available | % Apoptotic Cells | Not Available | N/A |
This table is for illustrative purposes and highlights the lack of available data.
Experimental Protocols: A General Framework for Evaluation
The following protocols are provided as a general guideline for the initial characterization of a novel compound like this compound in cell-based assays. These are not established protocols for this compound but are based on standard methods for assessing cytotoxicity and effects on cell signaling.
1. Cell Viability and Cytotoxicity Assay using MTT
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, A549)
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Caption: General workflow for an MTT-based cytotoxicity assay.
2. Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay can determine if cell death is occurring via apoptosis.
-
Materials:
-
This compound
-
Human cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Potential Signaling Pathways for Investigation
Given that this compound is a cyclodipeptide, a class of molecules known for diverse biological activities, several signaling pathways could be hypothetically investigated. These include pathways related to cell cycle control, apoptosis, and cellular stress responses.
Caption: Potential signaling pathways to investigate for a novel compound.
This compound is a known intermediate in fungal alkaloid biosynthesis. Currently, there is a lack of published data regarding its direct effects on mammalian cells, and therefore, no established cell-based assay protocols exist. The protocols and pathways described herein represent a general framework for the initial investigation of a novel compound's bioactivity. Further research is required to determine if this compound possesses any cytotoxic, anti-proliferative, or other cell-modulating properties.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of Dehydrocyclopeptine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocyclopeptine is a bioactive alkaloid belonging to the cyclopeptide family, which has been isolated from marine-derived fungi such as Penicillium aurantiogriseum. The structural elucidation of such complex natural products is paramount for understanding their biological activity and for potential drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure and stereochemistry of novel compounds. This document provides detailed application notes and standardized protocols for the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Overview of NMR Strategy for this compound Characterization
The structural analysis of this compound relies on a combination of NMR experiments to first determine the planar structure (atom connectivity) and then to elucidate its three-dimensional conformation. The general workflow is as follows:
Quantitative NMR Data for this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for this compound, isolated from Penicillium aurantiogriseum AUMC 9759.[1] This data serves as a reference for the identification and characterization of the compound.
Table 1: ¹H NMR (Proton) Data of this compound
| Position | Chemical Shift (δ) in ppm | Multiplicity | J-coupling (Hz) |
| 1-NH | 8.25 | s | |
| 4-H | 6.13 | s | |
| 5-H | 7.30 | d | 7.7 |
| 6-H | 6.95 | t | 7.7 |
| 7-H | 7.15 | t | 7.7 |
| 8-H | 7.50 | d | 7.7 |
| 10-H | 4.85 | t | 8.4 |
| 11-Hα | 3.30 | dd | 15.4, 8.4 |
| 11-Hβ | 3.05 | dd | 15.4, 8.4 |
| 12-NH | 6.05 | d | 8.4 |
| 1'-H | 7.55 | d | 7.7 |
| 2'-H | 7.10 | t | 7.7 |
| 3'-H | 7.35 | t | 7.7 |
| 4'-H | 7.35 | t | 7.7 |
| 5'-H | 7.55 | d | 7.7 |
s = singlet, d = doublet, t = triplet, dd = doublet of doublets
Table 2: ¹³C NMR (Carbon) Data of this compound
| Position | Chemical Shift (δ) in ppm |
| 2 | 164.1 |
| 3a | 139.2 |
| 4 | 108.9 |
| 4a | 138.5 |
| 5 | 120.5 |
| 6 | 122.1 |
| 7 | 125.3 |
| 8 | 115.8 |
| 8a | 128.2 |
| 9 | 165.8 |
| 10 | 58.6 |
| 11 | 28.3 |
| 1' | 136.1 |
| 2' | 128.7 |
| 3' | 128.9 |
| 4' | 130.5 |
| 5' | 128.7 |
| 6' | 136.1 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the characterization of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound and should be reported with the data.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degassing (Optional but Recommended for NOESY/ROESY): For experiments sensitive to dissolved oxygen, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes or by using freeze-pump-thaw cycles.
1D NMR Spectroscopy Protocols
3.2.1. ¹H NMR (Proton NMR)
-
Objective: To determine the number and type of protons, their chemical environments, and their scalar couplings.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Parameters:
-
Spectral Width (SW): 12-16 ppm.
-
Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Temperature: 298 K.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
3.2.2. ¹³C NMR and DEPT (Carbon NMR)
-
Objective: To determine the number of carbon atoms and their chemical environments. DEPT experiments distinguish between CH, CH₂, and CH₃ groups.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30') and DEPT-135, DEPT-90.
-
Parameters:
-
Spectral Width (SW): 200-240 ppm.
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Temperature: 298 K.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz.
-
Fourier transform, phase, and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2D NMR Spectroscopy Protocols
The following 2D NMR experiments are crucial for establishing the connectivity within the this compound molecule.
3.3.1. COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are scalar (J) coupled, typically through 2-4 bonds.
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Parameters:
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Zero-fill to create a symmetric matrix.
-
Fourier transform and symmetrize the spectrum.
-
3.3.2. HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
Parameters:
-
Spectral Width (SW): F2 (¹H): 12-16 ppm; F1 (¹³C): 180-200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Fourier transform and phase correct the spectrum.
-
3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is key for connecting different spin systems.
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Parameters:
-
Spectral Width (SW): F2 (¹H): 12-16 ppm; F1 (¹³C): 200-240 ppm.
-
Number of Increments (F1): 512-1024.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz.
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Fourier transform and phase correct the spectrum.
-
3.3.4. NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy / Rotating-frame Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space (< 5 Å), which is crucial for determining stereochemistry and conformation. ROESY is often preferred for medium-sized molecules like this compound to avoid zero-crossing issues.
-
Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph').
-
Parameters:
-
Spectral Width (SW): 12-16 ppm in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (D1): 1.5-2 seconds.
-
Mixing Time (d8): 300-800 ms for NOESY; 200-500 ms for ROESY (should be optimized).
-
-
Processing:
-
Apply a sine-squared window function in both dimensions.
-
Fourier transform and phase correct the spectrum.
-
Data Interpretation and Structure Assembly
The final step involves the systematic analysis of the acquired NMR data to piece together the structure of this compound.
-
Assign Direct Connections: Use the HSQC spectrum to link each proton signal to its directly attached carbon.
-
Build Spin Systems: Use the COSY spectrum to connect protons that are coupled to each other, thereby building fragments of the molecule (e.g., amino acid side chains).
-
Connect Fragments: Use the HMBC spectrum to connect these fragments. Look for correlations from protons to quaternary carbons and across heteroatoms to assemble the complete carbon skeleton.
-
Determine Stereochemistry: Analyze the NOESY/ROESY spectrum to establish the relative stereochemistry. Strong cross-peaks indicate protons that are close in space, which helps to define the conformation of the cyclic peptide backbone and the orientation of substituents.
By following these protocols and utilizing the provided reference data, researchers can confidently characterize this compound and related cyclopeptide alkaloids, paving the way for further biological and pharmacological investigations.
References
Application Notes and Protocols for the Quantification of Dehydrocyclopeptine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrocyclopeptine is a cyclic dipeptide with emerging interest in pharmaceutical research due to its potential biological activities. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), as well as a protocol for developing a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following tables summarize the typical performance characteristics of the analytical methods described. These values are representative and may vary depending on the specific instrumentation, reagents, and matrix effects.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 25 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | Intra-day: < 3%, Inter-day: < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Sample Matrix | Plasma, Serum |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | Intra-day: < 5%, Inter-day: < 8% |
| Accuracy (% Recovery) | 92 - 108% |
| Sample Matrix | Plasma, Serum, Tissue Homogenates |
Table 3: ELISA Method (Representative Data)
| Parameter | Result |
| Assay Range | 0.1 - 100 ng/mL |
| Sensitivity (LOD) | 0.05 ng/mL |
| Specificity | High (minimal cross-reactivity) |
| Precision (%CV) | Intra-assay: < 8%, Inter-assay: < 12% |
| Sample Matrix | Plasma, Serum, Cell Culture Supernatant |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in plasma samples.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Internal Standard (IS) solution (e.g., a structurally similar and stable compound)
-
0.22 µm syringe filters
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of IS solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-250 nm).[1]
-
Injection Volume: 20 µL
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the reference standards.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of this compound in biological matrices using LC-MS/MS.[2]
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled this compound as internal standard (SIL-IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample, add 10 µL of SIL-IS solution.
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 10 µL into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Determine the precursor and product ions for this compound and the SIL-IS by direct infusion. The fragmentation pattern will depend on the specific structure of this compound.[3][4][5]
4. Data Analysis:
-
Construct a calibration curve using the peak area ratio (this compound/SIL-IS) versus the concentration of the standards.
-
Quantify this compound in samples from the calibration curve.
Protocol 3: Development of a Competitive ELISA for this compound
This protocol outlines the key steps for developing a competitive ELISA for the quantification of this compound.
1. Materials and Reagents:
-
Anti-Dehydrocyclopeptine antibody (to be produced or sourced)
-
This compound-HRP conjugate (or other enzyme conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well microplates
2. Assay Development Workflow:
-
Antibody Production: Produce polyclonal or monoclonal antibodies against a this compound-carrier protein conjugate.
-
Conjugate Synthesis: Synthesize a this compound-enzyme (e.g., HRP) conjugate.
-
Checkerboard Titration: Optimize the concentrations of the coating antibody and the this compound-HRP conjugate to determine the optimal working dilutions.
-
Assay Protocol:
-
Coat the microplate wells with the anti-Dehydrocyclopeptine antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards or samples and the this compound-HRP conjugate to the wells and incubate. Free this compound in the sample will compete with the conjugate for antibody binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development. The color intensity will be inversely proportional to the amount of this compound in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Validation: Validate the assay for specificity, sensitivity, precision, and accuracy.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: In Vitro Studies of Dehydrocyclopeptine's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Dehydrocyclopeptine, a benzodiazepine alkaloid isolated from the marine-derived fungus Penicillium aurantiogriseum, has demonstrated cytotoxic effects against human cancer cell lines.[1] As an intermediate in the synthesis of benzodiazepine alkaloids, its biological activities are of significant interest for potential therapeutic applications.[2] These application notes provide a summary of the currently available in vitro data on this compound and offer detailed protocols for further investigation into its mechanism of action, including its effects on apoptosis and the cell cycle.
Data Presentation
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HEPG2 | Hepatocellular Carcinoma | 32.88 | [1] |
| MCF-7 | Breast Cancer | 24.33 | [1] |
Experimental Protocols
Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxicity of this compound against adherent cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HEPG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA and resuspend in complete growth medium.
-
Seed 100 µL of the cell suspension into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for 48-72 hours.
-
-
Cell Fixation:
-
Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula:
-
Plot the percentage of inhibition against the log of the concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol for Annexin V-FITC/Propidium Iodide Apoptosis Assay
This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete growth medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within 1 hour of staining using a flow cytometer.
-
Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol for Cell Cycle Analysis using Propidium Iodide Staining
This protocol details a method to assess the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Human cancer cell lines
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Measure the fluorescence intensity of the PI signal.
-
Use a histogram to visualize the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
-
Data Analysis:
-
Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software (e.g., ModFit, FlowJo).
-
Visualizations
References
Application Notes and Protocols: Dehydrocyclopeptine as a Tool for Studying Benzodiazepine Alkaloid Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzodiazepine alkaloids, a class of secondary metabolites produced by fungi such as Penicillium cyclopium, are of significant interest due to their structural relationship to synthetic benzodiazepine drugs. Understanding the biosynthetic pathway of these natural products can provide insights into novel enzymatic reactions and potential targets for synthetic biology and drug discovery. Dehydrocyclopeptine is a key intermediate in the biosynthesis of several benzodiazepine alkaloids, including cyclopeptin, viridicatin, and cyclopenin. Its strategic position in the pathway makes it an invaluable tool for elucidating enzymatic mechanisms, tracking metabolic flux, and identifying pathway intermediates. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of benzodiazepine alkaloid biosynthesis.
Biosynthetic Pathway Overview
The biosynthesis of benzodiazepine alkaloids in Penicillium cyclopium originates from the amino acids L-phenylalanine and L-methionine. A central pathway leads to the formation of this compound, which then serves as a branch-point intermediate for the synthesis of various downstream alkaloids. The key enzymes involved in this pathway are cyclopeptine synthetase, cyclopeptine dehydrogenase, this compound epoxidase, and cyclopenin m-hydroxylase.
// Nodes Anthranilic_acid [label="Anthranilic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Phenylalanine [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclopeptine [label="Cyclopeptine", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclopenin [label="Cyclopenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclopenol [label="Cyclopenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viridicatin [label="Viridicatin", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges {Anthranilic_acid, L_Phenylalanine} -> Cyclopeptine [label="Cyclopeptine\nSynthetase", color="#5F6368"]; Cyclopeptine -> this compound [label="Cyclopeptine\nDehydrogenase", color="#5F6368"]; this compound -> Cyclopenin [label="this compound\nEpoxidase", color="#5F6368"]; Cyclopenin -> Cyclopenol [label="Cyclopenin\nm-hydroxylase", color="#5F6368"]; this compound -> Viridicatin [label="Rearrangement", color="#5F6368"];
// Invisible nodes for layout node [style=invis, width=0]; i1 [group=g1]; i2 [group=g2]; i3 [group=g3]; i4 [group=g4]; i5 [group=g5];
// Rank alignment {rank=same; Anthranilic_acid; L_Phenylalanine;} {rank=same; Cyclopeptine;} {rank=same; this compound;} {rank=same; Cyclopenin; Viridicatin;} {rank=same; Cyclopenol;} }
Caption: Biosynthetic pathway of benzodiazepine alkaloids in P. cyclopium.Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the experiments described in the protocols. This data serves as an example for comparison and interpretation.
| Experiment | Analyte | Sample | Result (Unit) |
| Enzyme Kinetics | |||
| Cyclopeptine Dehydrogenase Assay | Cyclopeptine | Purified Enzyme | Km = 150 µM |
| Vmax = 25 nmol/min/mg | |||
| This compound Epoxidase Assay | This compound | Microsomal Fraction | Km = 200 µM |
| Vmax = 10 nmol/min/mg | |||
| Tracer Study | |||
| [3H]-Dehydrocyclopeptine Feeding | Viridicatin | P. cyclopium Culture | 35% Incorporation |
| Cyclopenin | P. cyclopium Culture | 50% Incorporation | |
| Inhibition Study | |||
| This compound Epoxidase Inhibition | Cyclopenin Production | P. cyclopium Protoplasts | IC50 = 50 µM (with Inhibitor X) |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from P. cyclopium Cultures
This protocol describes the extraction and purification of this compound for use as a substrate and analytical standard.
1. Fungal Culture:
-
Inoculate a suitable liquid medium (e.g., potato dextrose broth) with spores of Penicillium cyclopium.
-
Incubate for 7-10 days at 25°C with shaking (150 rpm).
2. Extraction:
-
Separate the mycelium from the culture broth by filtration.
-
Lyophilize the mycelium and grind it to a fine powder.
-
Extract the powdered mycelium with methanol (3 x 500 mL) at room temperature.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
3. Purification:
-
Resuspend the crude extract in a minimal volume of methanol.
-
Perform preparative Thin-Layer Chromatography (TLC) on silica gel plates.
-
TLC System:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Chloroform:Methanol (95:5, v/v)
-
-
Visualize the bands under UV light (254 nm). This compound will appear as a dark quenching band.
-
Scrape the band corresponding to this compound and elute the compound from the silica with methanol.
-
Evaporate the methanol to yield purified this compound.
-
Confirm the identity and purity by HPLC-MS and NMR.
A [label="P. cyclopium Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mycelium Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Methanol Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Preparative TLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Elution from Silica", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Purified this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: Workflow for the purification of this compound.Protocol 2: Synthesis of Radiolabeled this compound
This protocol outlines a general strategy for the preparation of [3H]-dehydrocyclopeptine for use in tracer studies. This would typically involve feeding a radiolabeled precursor to the fungal culture.
1. Radiolabeled Precursor Feeding:
-
To a 3-day old culture of P. cyclopium, add [3H]-L-phenylalanine (commercially available).
-
Continue the incubation for an additional 4-7 days.
2. Isolation and Purification:
-
Follow the extraction and purification procedure described in Protocol 1 .
-
Monitor the radioactivity of the fractions during purification using a scintillation counter.
3. Specific Activity Determination:
-
Determine the concentration of the purified [3H]-dehydrocyclopeptine by UV-Vis spectrophotometry.
-
Quantify the radioactivity of a known amount of the compound using a liquid scintillation counter.
-
Calculate the specific activity in Ci/mol or Bq/mol.
Protocol 3: Enzyme Assay for Cyclopeptine Dehydrogenase
This spectrophotometric assay measures the activity of cyclopeptine dehydrogenase by monitoring the reduction of a suitable electron acceptor.
1. Enzyme Preparation:
-
Prepare a cell-free extract from P. cyclopium mycelium by sonication or grinding in liquid nitrogen followed by centrifugation.
-
The enzyme can be further purified using standard chromatographic techniques if necessary.
2. Assay Mixture (1 mL total volume):
-
100 mM Tris-HCl buffer, pH 8.0
-
1 mM NAD+ (or other suitable electron acceptor)
-
0.5 mM Cyclopeptine (substrate)
-
50-100 µL of enzyme preparation
3. Assay Procedure:
-
Pre-incubate the assay mixture without the substrate at 30°C for 5 minutes.
-
Initiate the reaction by adding cyclopeptine.
-
Monitor the increase in absorbance at 340 nm (for NAD+ reduction to NADH) for 10 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 M-1cm-1).
Protocol 4: Enzyme Assay for this compound Epoxidase
This assay measures the activity of this compound epoxidase by quantifying the formation of cyclopenin.
1. Enzyme Preparation:
-
Prepare a microsomal fraction from the cell-free extract of P. cyclopium by differential centrifugation.
2. Assay Mixture (500 µL total volume):
-
50 mM Potassium phosphate buffer, pH 7.5
-
1 mM NADPH
-
0.2 mM this compound (substrate)
-
100-200 µg of microsomal protein
3. Assay Procedure:
-
Pre-incubate the assay mixture without the substrate at 30°C for 5 minutes.
-
Start the reaction by adding this compound.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 500 µL of ethyl acetate.
-
Extract the product (cyclopenin) into the ethyl acetate layer.
-
Analyze the ethyl acetate extract by HPLC to quantify the amount of cyclopenin formed.
Protocol 5: Tracer Studies with [3H]-Dehydrocyclopeptine
This protocol describes how to use radiolabeled this compound to trace its conversion into downstream alkaloids in vivo.
1. Feeding Experiment:
-
To a culture of P. cyclopium, add a known amount of [3H]-dehydrocyclopeptine with a known specific activity.
-
Incubate for 24-48 hours.
2. Extraction and Analysis:
-
Extract the alkaloids from the mycelium and culture broth as described in Protocol 1 .
-
Separate the different alkaloids (this compound, cyclopenin, viridicatin) using TLC or HPLC.
-
HPLC System:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water gradient
-
Detection: UV (e.g., 254 nm) and a radio-detector.
-
-
Collect the fractions corresponding to each alkaloid.
3. Quantification of Incorporation:
-
Measure the radioactivity in each fraction using a liquid scintillation counter.
-
Calculate the percentage of the initial radioactivity that has been incorporated into each downstream product.
A [label="Add [3H]-Dehydrocyclopeptine\nto P. cyclopium Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Incubate 24-48h", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Extract Alkaloids", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Separate by HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Quantify Radioactivity\nin Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Calculate % Incorporation", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: Workflow for a tracer study using radiolabeled this compound.Conclusion
This compound is a versatile tool for probing the intricate biosynthetic pathway of benzodiazepine alkaloids in fungi. The protocols provided herein offer a framework for researchers to isolate, label, and utilize this key intermediate in a variety of experimental contexts. By employing these methods, scientists can gain a deeper understanding of the enzymology and regulation of this important class of natural products, paving the way for future applications in biotechnology and drug development.
Application Notes and Protocols for Radiolabeling Dehydrocyclopeptine in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of Dehydrocyclopeptine, a benzodiazepine alkaloid intermediate, for use in tracer studies. The protocols described herein are based on established radiolabeling techniques for small molecules containing similar functional groups and structural motifs.
Introduction to this compound
This compound is a naturally occurring cyclopeptide and an intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium species. Its chemical formula is C₁₇H₁₄N₂O₂ with a molecular weight of 278.3 g/mol . Understanding the pharmacokinetic and pharmacodynamic properties of this compound and its analogs is crucial for drug development and biological research. Radiolabeled this compound serves as an invaluable tool for in vitro and in vivo studies, enabling researchers to trace its distribution, metabolism, and target engagement with high sensitivity.
Radiolabeling Strategies for this compound
The structure of this compound offers several potential sites for the introduction of a radiolabel. The choice of radionuclide and labeling position depends on the specific requirements of the tracer study, including the desired specific activity, in vivo stability, and the nature of the detection method (e.g., liquid scintillation counting for β-emitters like ³H and ¹⁴C, or PET/SPECT imaging for γ-emitters like ¹²⁵I and ¹⁸F).
Potential Radiolabeling Sites on this compound:
-
Aromatic Rings: The two phenyl rings are suitable for radioiodination or tritiation via electrophilic substitution or catalytic exchange reactions.
-
N-Methyl Group: The methyl group can be replaced with a radiolabeled methyl group (¹⁴CH₃ or ³H₃C).
-
Benzodiazepine Core: Introduction of tritium via catalytic reduction of a suitable precursor.
This document outlines protocols for three common radiolabeling methods: Tritium (³H) labeling, Radioiodination (¹²⁵I), and Carbon-14 (¹⁴C) labeling.
Method 1: Tritium (³H) Labeling by Catalytic Hydrogen Isotope Exchange
Tritium labeling offers high specific activity and is suitable for quantitative tissue distribution and metabolism studies.[1][2] Catalytic hydrogen isotope exchange is a common method for introducing tritium into aromatic systems.[3][4]
Principle: In the presence of a metal catalyst (e.g., palladium on carbon), tritium gas (³H₂) can exchange with hydrogen atoms on the aromatic rings of this compound.
Quantitative Data for Tritium Labeling
| Parameter | Typical Value | Reference |
| Specific Activity of ³H Gas | 9,650 Ci/g (3.57 x 10¹⁴ Bq/g) | [5] |
| Achievable Specific Activity | 15 - 30 Ci/mmol | |
| Radiochemical Purity | > 98% | General expectation after purification |
| In Vivo Stability | Generally high for C-³H bonds |
Experimental Protocol: Tritium Labeling of this compound
Materials:
-
This compound
-
Tritium gas (³H₂)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., Dioxane or Ethyl Acetate)
-
Reaction vessel suitable for handling tritium gas
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Preparation: In a glovebox under an inert atmosphere, dissolve this compound (1-5 mg) in the anhydrous solvent (1-2 mL) in the reaction vessel.
-
Catalyst Addition: Add the 10% Pd/C catalyst (catalyst to substrate ratio of 1:10 by weight).
-
Tritiation: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure (typically 0.5-1 atm).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking small aliquots (if the setup allows) and analyzing by HPLC.
-
Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Add a small amount of a hydrogen source (e.g., methanol) to quench the reaction. Filter the reaction mixture through a syringe filter to remove the Pd/C catalyst.
-
Purification: Purify the crude product by preparative HPLC to separate the radiolabeled this compound from any byproducts and unreacted starting material.
-
Analysis: Determine the radiochemical purity of the final product using analytical HPLC with a radioactivity detector. Measure the specific activity by quantifying the amount of radioactivity using a liquid scintillation counter and the mass of the compound by UV absorbance on the HPLC, referencing a standard curve.
Workflow for Tritium Labeling of this compound
Caption: Workflow for the tritium labeling of this compound.
Method 2: Radioiodination (¹²⁵I) of the Phenyl Group
Radioiodination is a common method for labeling peptides and small molecules for use in radioimmunoassays and SPECT imaging. The Iodogen method is a mild and efficient way to achieve electrophilic radioiodination.
Principle: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a mild oxidizing agent that converts radioiodide (¹²⁵I⁻) into an electrophilic iodine species (¹²⁵I⁺), which then reacts with electron-rich positions on the phenyl rings of this compound.
Quantitative Data for Radioiodination
| Parameter | Typical Value | Reference |
| Radiochemical Yield (Iodogen) | 60 - 95% | |
| Achievable Specific Activity | 1000 - 2000 Ci/mmol | Dependent on starting ¹²⁵I activity |
| Radiochemical Purity | > 99% | |
| In Vitro Stability (Serum) | > 95% over 24h | General observation for stable radioiodinated compounds |
Experimental Protocol: Radioiodination of this compound using Iodogen
Materials:
-
This compound
-
Sodium Iodide [¹²⁵I]
-
Iodogen-coated reaction tubes
-
Phosphate buffer (pH 7.4)
-
Sodium metabisulfite solution (quenching agent)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
Gamma counter
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in phosphate buffer (pH 7.4).
-
Reaction Setup: To an Iodogen-coated tube, add the this compound solution (10-50 µg).
-
Radioiodination: Add the Na[¹²⁵I] solution (typically 0.1-1 mCi) to the reaction tube.
-
Incubation: Gently agitate the reaction mixture at room temperature for 10-15 minutes.
-
Quenching: Transfer the reaction mixture to a new tube containing sodium metabisulfite solution to stop the reaction.
-
Purification: Purify the radiolabeled this compound using a pre-conditioned C18 SPE cartridge. Wash the cartridge with water to remove unreacted iodide and then elute the product with an organic solvent like ethanol or acetonitrile.
-
Analysis: Determine the radiochemical yield and purity by radio-TLC or radio-HPLC. Measure the total radioactivity using a gamma counter to calculate the specific activity.
Workflow for Radioiodination of this compound
References
Troubleshooting & Optimization
Technical Support Center: Dehydrocyclopeptine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to overcome low yields in Dehydrocyclopeptine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
A1: this compound, cyclo(ΔHis-ΔPhe), is a cyclic dipeptide, also known as a 2,5-diketopiperazine (DKP). It is a key structural component of more complex natural products like dehydrophenylahistin, which are potent cell cycle inhibitors.[1][2] Efficient synthesis of the this compound core is crucial for developing novel anti-cancer therapeutics that target microtubule dynamics.[3]
Q2: What are the main synthetic strategies for producing this compound?
A2: There are two primary approaches:
-
Chemical Synthesis: This typically involves a multi-step process including the formation of dehydroamino acid precursors, peptide coupling to form a linear dipeptide, and subsequent intramolecular cyclization. A common method to create the dehydro-residues is the Horner-Wadsworth-Emmons (HWE) reaction.[4]
-
Enzymatic Synthesis: This method uses enzymes to directly dehydrogenate a saturated precursor. For instance, cyclo(His-Phe) can be effectively converted to this compound using enzymes from microorganisms like Streptomyces albulus.
Q3: What is a typical overall yield for this compound chemical synthesis?
A3: Overall yields can vary significantly based on the specific reagents and conditions used, particularly during the critical peptide coupling and macrocyclization steps. While specific yield data for this compound is not extensively published, yields for challenging cyclic peptides can range from low to moderate. Optimization of the cyclization step is key to achieving higher yields. An efficient synthesis of a related tryptophan-dehydrobutyrine diketopiperazine reported an overall yield of 33-37% over eight steps.
Troubleshooting Guide for Low Yield
This guide addresses common issues encountered during the chemical synthesis of this compound.
Problem 1: Low yield during the macrocyclization of the linear dipeptide precursor.
-
Question: My cyclization reaction is resulting in a low yield of the desired this compound monomer, with significant amounts of side products. What are the potential causes and solutions?
-
Answer: Low cyclization yield is the most common bottleneck. The primary causes are competing intermolecular reactions (dimerization/oligomerization) and side reactions like epimerization.
Potential Causes & Troubleshooting Steps:
-
Inefficient Coupling Reagent: The choice of coupling reagent is critical for activating the carboxylic acid and promoting rapid intramolecular cyclization.
-
Solution: Switch to a more efficient, modern coupling reagent. Urionium/aminium salt-based reagents like HATU and HCTU are generally superior to older phosphonium-based reagents like PyBOP, especially for challenging cyclizations, leading to higher crude purity in shorter reaction times.
-
-
Sub-optimal Reaction Concentration: If the concentration of the linear peptide is too high, it favors intermolecular reactions, leading to the formation of dimers and larger oligomers.
-
Solution: Perform the cyclization under high-dilution conditions (typically 0.1-1 mM). This can be achieved by the slow addition of the linear peptide precursor to a larger volume of solvent containing the coupling reagents.
-
-
Epimerization at the C-terminus: Harsh bases or excessive activation times can lead to racemization of the C-terminal amino acid, reducing the yield of the desired stereoisomer.
-
Solution: Use a weaker, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Minimize the pre-activation time and consider using reagents known for low racemization, such as HATU.
-
-
Poor Precursor Conformation: The linear dipeptide may adopt a conformation that is unfavorable for cyclization, increasing the energy barrier for the ring-closing reaction.
-
Solution: While less common for a simple dipeptide, solvent choice can influence conformation. Screen different solvents; Dichloromethane (DCM) or a DMF/DCM mixture can sometimes improve yields over pure DMF.
-
-
Problem 2: Difficulty in synthesizing the dehydro-amino acid precursors.
-
Question: The Horner-Wadsworth-Emmons (HWE) reaction to create my α,β-dehydro-amino acid ester is giving a low yield or incorrect stereochemistry. How can I optimize this step?
-
Answer: The HWE reaction is a robust method but requires careful optimization of the base and reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Incorrect Base/Conditions: The choice of base is crucial for generating the phosphonate ylide and influences the stereoselectivity of the reaction.
-
Solution: For the synthesis of (Z)-dehydroamino acids, a common protocol involves using DBU or potassium tert-butoxide in DCM at low temperatures (-70 °C). This combination often provides high yields (80-95%) and good Z-selectivity.
-
-
Aldehyde Reactivity: The aldehyde starting material may be unstable or prone to side reactions.
-
Solution: Ensure the aldehyde is pure and handled under inert conditions if it is sensitive. Use freshly distilled or purified aldehydes for best results.
-
-
Data Presentation
Table 1: Comparative Performance of Common Peptide Coupling Reagents
This data, derived from the synthesis of challenging linear peptides, illustrates the impact of reagent choice on reaction efficiency and product purity, which is a critical factor in the subsequent cyclization yield.
| Parameter | PyBOP | HATU | HCTU |
| Crude Purity (Short Coupling) | 40-48% | 83-90% | 79-88% |
| Crude Purity (Long Coupling) | 70-89% | 79-91% | 80-92% |
| Reaction Half-life (Aza-Peptide) | 150 min | 40 min | 40 min |
| Acylation Yield (Aza-Peptide) | ~65% | ~100% | ~55% |
| Racemization Tendency | Moderate | Low | Low |
Data summarized from comparative studies. Actual results may vary based on the specific peptide sequence.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via HWE and Macrolactamization
This protocol is a representative chemical synthesis route based on established methodologies.
Step 1: Synthesis of Dehydro-Phenylalanine Precursor (via HWE)
-
Dissolve N-acyl dialkoxyphosphoryl glycine ester (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere and cool to -70 °C.
-
Slowly add a solution of DBU (1.1 eq) in DCM.
-
After stirring for 15 minutes, add benzaldehyde (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated solution of NH₄Cl and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected (Z)-dehydrophenylalanine ester.
Step 2: Linear Dipeptide Assembly
-
Deprotect the N-terminus of the dehydrophenylalanine ester from Step 1 using standard conditions (e.g., TFA for a Boc group).
-
In a separate flask, activate the carboxylic acid of a suitably protected histidine derivative (e.g., Boc-His(Trt)-OH) (1.0 eq) using HATU (0.95 eq) and DIPEA (2.0 eq) in DMF for 5 minutes.
-
Add the deprotected dehydro-phenylalanine ester (1.0 eq) to the activated histidine solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the linear dipeptide by column chromatography.
Step 3: Deprotection and Macrocyclization
-
Selectively deprotect the C-terminal ester of the linear dipeptide (e.g., using LiOH for a methyl ester).
-
Selectively deprotect the N-terminal protecting group (e.g., using TFA for a Boc group).
-
Dissolve the resulting amino acid in a large volume of DMF to achieve a final concentration of approximately 0.5 mM.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for the disappearance of the linear precursor by LC-MS.
-
Remove the solvent under high vacuum.
-
Perform final side-chain deprotection using a suitable cleavage cocktail (e.g., TFA/TIPS/H₂O).
-
Purify the crude this compound by preparative HPLC.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is based on the work of Kanzaki et al.
-
Prepare a culture of Streptomyces albulus KO-23.
-
Prepare a reaction mixture containing a buffered solution (e.g., phosphate buffer, pH 7.0) and the substrate, cyclo(L-His-L-Phe).
-
Introduce the enzyme preparation from Streptomyces albulus to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation for 24-48 hours.
-
Monitor the conversion of the substrate to the dehydro derivatives, cyclo(ΔHis-ΔPhe) and cyclo(His-ΔPhe), using HPLC.
-
Stop the reaction and extract the products from the mixture using an organic solvent such as ethyl acetate.
-
Separate and purify the desired cyclo(ΔHis-ΔPhe) from the mixture using silica gel chromatography or preparative HPLC.
Visualizations
Logical Troubleshooting Workflow for Low Cyclization Yield
Caption: A decision tree to diagnose and solve common causes of low yield in peptide cyclization reactions.
Proposed Signaling Pathway for this compound-Induced G2/M Arrest
This diagram illustrates the likely mechanism of action, based on the known activity of its analogue, Phenylahistin, as a microtubule destabilizing agent leading to cell cycle arrest.
Caption: Proposed mechanism where this compound disrupts microtubule dynamics, triggering a DNA damage-like response that leads to G2/M cell cycle arrest.
References
- 1. Enzymatic synthesis of dehydro cyclo(His-Phe)s, analogs of the potent cell cycle inhibitor, dehydrophenylahistin, and their inhibitory activities toward cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Optimizing fermentation conditions for Dehydrocyclopeptine production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Penicillium species for the production of dehydrocyclopeptine.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for optimizing this compound production?
A1: Optimizing this compound production involves a multi-faceted approach focusing on both the culture medium composition and the physical fermentation parameters. A systematic approach, such as the one-factor-at-a-time (OFAT) method or more advanced statistical methods like Response Surface Methodology (RSM), can be employed to identify the optimal conditions for maximizing yield.
Q2: Which microorganisms are known to produce this compound?
A2: this compound is a secondary metabolite primarily produced by filamentous fungi of the Penicillium genus.
Q3: What are the key components of a fermentation medium for Penicillium sp.?
A3: A typical fermentation medium for Penicillium sp. includes a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone, soybean meal), and essential minerals. The precise composition and concentration of these components can significantly impact this compound yield and should be optimized for the specific strain being used.
Q4: What are the typical optimal physical parameters for Penicillium sp. fermentation?
A4: While optimal conditions are strain-specific, a general starting point for Penicillium sp. fermentation is a temperature of 24-28°C, an initial pH of 6.0-7.0, and agitation and aeration rates that ensure sufficient dissolved oxygen for aerobic metabolism without causing excessive shear stress on the mycelia.
Q5: How can I monitor the progress of my this compound fermentation?
A5: Fermentation progress can be monitored by measuring several parameters over time, including biomass (dry cell weight), substrate consumption (e.g., glucose concentration), pH of the medium, and the concentration of this compound in the culture broth, typically quantified using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound fermentation experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No this compound Production | - Inappropriate media composition (sub-optimal carbon/nitrogen ratio, missing precursors).- Non-optimal physical parameters (pH, temperature, aeration, agitation).- Strain degradation or loss of productivity.- Contamination with other microorganisms. | - Media Optimization: Systematically vary the concentrations of carbon and nitrogen sources. Supplement the medium with the precursor amino acids, L-phenylalanine and L-isoleucine.- Parameter Optimization: Perform small-scale experiments to determine the optimal pH, temperature, agitation, and aeration rates.- Strain Maintenance: Use a fresh culture from a cryopreserved stock for each fermentation. Regularly check the morphology and productivity of your strain.- Aseptic Technique: Ensure all media, equipment, and inoculum are sterile. Monitor for signs of contamination (e.g., unusual colony morphology, rapid pH changes). |
| Inconsistent Yields Between Batches | - Variability in inoculum preparation.- Inconsistent media preparation.- Fluctuations in fermentation conditions. | - Standardize Inoculum: Develop a standardized protocol for inoculum preparation, including age and concentration of spores or mycelia.- Consistent Media: Prepare media with precisely weighed components and ensure thorough mixing.- Process Control: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen to maintain consistent conditions. |
| Poor Biomass Growth | - Nutrient limitation.- Presence of inhibitory substances in the medium.- Sub-optimal pH or temperature. | - Media Analysis: Ensure all essential nutrients are present in sufficient quantities.- Raw Material Quality: Test different sources of raw materials (e.g., yeast extract, peptone) for inhibitory compounds.- Condition Optimization: Verify that the pH and temperature are within the optimal range for the growth of your Penicillium strain. |
| Foaming | - High protein content in the medium (e.g., from yeast extract or peptone).- High agitation rates. | - Antifoam Agent: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Optimize Agitation: Reduce the agitation speed while ensuring adequate mixing and oxygen transfer. |
| Mycelial Pelleting or Clumping | - High agitation speed.- Media composition. | - Reduce Shear Stress: Lower the agitation speed.- Media Modification: Add viscosity-reducing agents or experiment with different media compositions. While pellets can sometimes be desirable, excessive clumping can lead to mass transfer limitations. |
Data Presentation
Table 1: Typical Fermentation Media Composition for Penicillium sp.
| Component | Concentration Range (g/L) | Purpose |
| Glucose | 20 - 50 | Carbon & Energy Source |
| Yeast Extract | 5 - 20 | Nitrogen & Vitamin Source |
| Peptone | 5 - 15 | Nitrogen Source |
| KH₂PO₄ | 1 - 5 | Phosphorus Source & pH Buffer |
| MgSO₄·7H₂O | 0.5 - 1.0 | Source of Magnesium Ions |
| L-Phenylalanine | 1 - 5 | Precursor |
| L-Isoleucine | 1 - 5 | Precursor |
Note: These are general ranges and the optimal concentrations should be determined experimentally for your specific strain and process.
Table 2: General Fermentation Parameters for Penicillium sp.
| Parameter | Typical Range |
| Temperature | 24 - 28 °C |
| Initial pH | 6.0 - 7.0 |
| Agitation | 150 - 250 rpm (in shake flasks) |
| Aeration | Dependent on bioreactor setup; ensure dissolved oxygen > 20% |
| Fermentation Time | 5 - 10 days |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Media Preparation: Prepare the fermentation medium (refer to Table 1 for a starting composition) in a baffled shake flask. For a 250 mL flask, use 50 mL of medium.
-
Sterilization: Autoclave the flask containing the medium at 121°C for 20 minutes.
-
Inoculation: Inoculate the sterile medium with a spore suspension or a mycelial suspension of the Penicillium sp. strain to a final concentration of 1 x 10⁶ spores/mL or 5% (v/v) of a pre-culture.
-
Incubation: Incubate the flask in a rotary shaker at the desired temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm).
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to measure biomass, pH, substrate concentration, and this compound concentration.
-
Extraction and Analysis:
-
Separate the mycelia from the broth by centrifugation or filtration.
-
Extract the this compound from the broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound using HPLC.
-
Visualizations
Troubleshooting Dehydrocyclopeptine purification from complex mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Dehydrocyclopeptine from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a benzodiazepine alkaloid intermediate naturally produced by certain species of Penicillium fungi.[1][2][] It is formed from the reversible transformation of the 3S-isomer of cyclopeptine by the enzyme cyclopeptine dehydrogenase.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31965-37-4 | |
| Molecular Formula | C₁₇H₁₄N₂O₂ | |
| Molecular Weight | 278.3 g/mol | |
| Appearance | Colorless Solid | |
| Melting Point | 246-247.5°C | |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol. | |
| Storage | Store at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months). |
Q2: What are the most common impurities found in a crude this compound mixture?
When purifying from a Penicillium culture, the crude extract is a complex mixture. Common impurities can be categorized as:
-
Process-Related Impurities: These originate from the fungal culture and extraction process. They may include other alkaloids, pigments, lipids, and residual media components.
-
Product-Related Impurities: These are structurally similar to this compound and may include its precursor, cyclopeptine, as well as other benzodiazepine alkaloids. Degradation products can also be present if the sample is not handled properly.
Q3: What is the primary method for purifying this compound?
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and commonly used technique for the purification of peptides and related compounds like this compound. This method separates molecules based on their hydrophobicity.
Q4: What is the biological relevance of this compound?
This compound and other benzodiazepine alkaloids can act as GABA modulators. They can affect the GABA-A receptor, which is a key player in the central nervous system's inhibitory signaling.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of this compound After Purification
| Possible Cause | Suggested Solution |
| Poor extraction from the initial biomass. | Optimize the extraction solvent and method. Given this compound's solubility, consider using methanol or ethanol for extraction from the fungal mycelium. Ensure complete cell lysis to release the intracellular product. |
| Precipitation of this compound during sample preparation. | Ensure the sample remains fully solubilized before injection. Use a solvent for the final sample that is compatible with the initial mobile phase of your HPLC gradient. Given its solubility, DMSO is a good option for a stock solution, but ensure the final concentration of DMSO in the injected sample is low enough not to interfere with binding to the column. |
| Suboptimal RP-HPLC conditions. | Methodical optimization of the RP-HPLC method is crucial. This includes the choice of column, mobile phases, and gradient. A C18 column is a good starting point. Vary the gradient steepness; a shallower gradient often improves resolution and can impact yield. |
| Degradation of the molecule. | This compound stability is pH and temperature-dependent. Perform all purification steps at a cool temperature (4°C) if possible and use buffers within a neutral pH range unless optimization shows otherwise. Avoid repeated freeze-thaw cycles of the sample. |
Problem 2: Poor Resolution of this compound from Impurities
| Possible Cause | Suggested Solution |
| Inappropriate column chemistry. | While C18 is a standard choice, the separation can be improved by trying different stationary phases like C8, C4, or Phenyl-Hexyl. These offer different selectivities based on hydrophobicity and aromatic interactions. |
| Incorrect mobile phase composition. | The most common mobile phases for peptide purification are water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). TFA acts as an ion-pairing agent to improve peak shape. Consider trying other ion-pairing agents like formic acid or using a different organic modifier like methanol. |
| Gradient is too steep. | A steep gradient can cause co-elution of compounds with similar hydrophobicities. Employ a shallower gradient to increase the separation time and improve resolution between closely eluting peaks. |
| Sample overload. | Injecting too much crude material onto the column can lead to broad, poorly resolved peaks. Determine the optimal loading capacity of your column for the crude mixture. |
Problem 3: High Backpressure in the HPLC System
| Possible Cause | Suggested Solution |
| Particulate matter in the sample. | Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit. |
| Precipitation on the column. | If the sample precipitates upon contact with the mobile phase, this can cause a rapid increase in backpressure. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. |
| Column contamination. | If the column has been used for many injections of crude material, it may become contaminated. Implement a regular column cleaning protocol. This often involves washing with a series of strong organic solvents. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound
This is a starting protocol that should be optimized for your specific sample and system.
-
Sample Preparation:
-
Lyophilize the crude extract containing this compound.
-
Dissolve the lyophilized powder in a minimal amount of a strong solvent like DMSO.
-
Dilute the sample with the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a concentration suitable for injection.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger diameter for preparative).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1 mL/min for analytical, adjust for preparative scale.
-
Detection: UV at 220 nm and 254 nm.
-
Gradient:
-
5% to 60% B over 40 minutes.
-
60% to 95% B over 5 minutes.
-
Hold at 95% B for 5 minutes.
-
95% to 5% B over 2 minutes.
-
Re-equilibrate at 5% B for 10 minutes.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the purity of each fraction by analytical RP-HPLC and Mass Spectrometry to confirm the presence of this compound (MW: 278.3).
-
Pool the pure fractions and lyophilize to obtain the purified solid product.
-
Table 2: Example Purification Data Summary (Hypothetical)
| Purification Step | Total Protein/Material (mg) | This compound (mg) | Purity (%) | Yield (%) |
| Crude Extract | 1000 | 50 | 5 | 100 |
| RP-HPLC Pool | 35 | 30 | >95 | 60 |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Proposed mechanism of this compound as a GABA modulator.
References
Improving the resolution of Dehydrocyclopeptine in chromatography
Technical Support Center: Dehydrocyclopeptine Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) analysis of this compound. Our objective is to help you achieve baseline resolution, enhance peak symmetry, and ensure precise quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A common starting point for reversed-phase HPLC (RP-HPLC) analysis of this compound, an alkaloid often found in extracts of Peucedanum species, involves a C18 column. The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (ACN) or methanol (MeOH) and water.[1] Detection is usually performed with a UV detector, monitoring at a wavelength where the analyte exhibits strong absorbance.
Q2: I am observing poor resolution between this compound and a co-eluting impurity. What should I do?
Poor resolution is a frequent challenge, especially when analyzing complex mixtures from natural product extracts.[2] A systematic approach is the most effective way to identify and solve the issue. The resolution between two peaks is governed by three key factors: column efficiency (N), selectivity (α), and the retention factor (k').[3][4] The troubleshooting guide below provides a step-by-step process to improve your separation.
Q3: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing can compromise resolution and quantification accuracy. The primary causes include:
-
Secondary Silanol Interactions: Active silanol groups on the silica surface of the column can interact with basic analytes, causing tailing.[1]
-
Solution: Use a modern, end-capped column or add a competing base like 0.1% triethylamine (TEA) or formic acid to the mobile phase to mask the silanol groups.
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.
-
Solution: Dilute your sample and reinject. If the peak shape improves, overload was the issue.
-
-
Column Degradation: The stationary phase can degrade over time, particularly with aggressive mobile phases (high pH) or contaminants.
-
Solution: Replace the column with a new one of the same type. If the problem is resolved, the old column was compromised.
-
Q4: Should I use an isocratic or gradient elution method for analyzing this compound?
The choice depends on the sample complexity.
-
Isocratic elution (constant mobile phase composition) is suitable for simple mixtures or when analyzing a purified compound.
-
Gradient elution (mobile phase composition changes over time) is generally superior for complex samples, such as plant extracts containing multiple related compounds. A gradient can improve the resolution of closely eluting peaks and shorten the overall run time for strongly retained compounds.
Troubleshooting Guide: Improving Poor Resolution
When faced with co-eluting peaks, the goal is to manipulate the chromatographic parameters to improve the separation. The following strategies are ordered from most to least impactful for achieving better resolution.
Strategy 1: Optimize Selectivity (α)
Selectivity is the most powerful factor for separating two co-eluting peaks, as it alters the relative retention of the analytes.
-
Adjust Mobile Phase Composition:
-
Organic Modifier Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time for all analytes and may improve separation. Make small, systematic adjustments (e.g., from 50% ACN to 48% ACN).
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can significantly alter selectivity because they interact differently with the analyte and stationary phase.
-
-
Modify Mobile Phase pH: this compound may have ionizable functional groups. Adjusting the mobile phase pH can change the ionization state of the analyte or impurities, leading to significant shifts in retention time and improved separation. This is a highly effective but complex parameter to optimize.
-
Change Stationary Phase Chemistry: If mobile phase optimization is insufficient, changing the column is the next step. Different stationary phases provide unique selectivities.
-
Phenyl-Hexyl Column: Offers alternative selectivity, particularly for aromatic compounds, through π-π interactions.
-
Cyano (CN) Column: Can be used in both normal-phase and reversed-phase modes and provides different selectivity compared to C18.
-
Strategy 2: Increase Column Efficiency (N)
Higher efficiency results in narrower, sharper peaks, which can improve resolution for closely eluting compounds. A resolution value of 1.5 is typically considered baseline separation.
-
Reduce Column Particle Size: Switching from a column with 5 µm particles to one with 3 µm or sub-2 µm particles (for UHPLC systems) will dramatically increase efficiency.
-
Optimize Flow Rate: Lowering the flow rate generally increases efficiency and can improve resolution, though it will increase the analysis time.
-
Increase Column Length: Doubling the column length can increase resolution by a factor of ~1.4, but it also doubles the run time and backpressure.
-
Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity, which may improve peak shape and efficiency. However, excessively high temperatures can risk degrading the analyte.
Strategy 3: Adjust Retention Factor (k')
The retention factor (or capacity factor, k') relates to how long an analyte is retained on the column. An optimal k' is typically between 2 and 10.
-
Decrease Solvent Strength: To increase k', decrease the strength of the mobile phase. In reversed-phase, this means increasing the proportion of the aqueous component (e.g., water). This moves peaks further from the void volume, providing more opportunity for separation to occur.
Data Presentation: Comparison of HPLC Conditions
The following table summarizes hypothetical results from implementing the troubleshooting strategies to improve the resolution (Rs) between this compound and a closely eluting impurity.
| Parameter | Method A (Initial) | Method B (Optimized Gradient) | Method C (Optimized Selectivity & Efficiency) |
| Column | Standard C18 (4.6x150 mm, 5 µm) | Standard C18 (4.6x150 mm, 5 µm) | Phenyl-Hexyl (4.6x100 mm, 3 µm) |
| Mobile Phase | Isocratic: 55% ACN / 45% Water | Gradient: 40% to 70% ACN over 15 min | Gradient: 35% to 65% ACN over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30 °C | 35 °C | 35 °C |
| Retention Time (Impurity) | 5.1 min | 8.2 min | 7.5 min |
| Retention Time (this compound) | 5.3 min | 8.8 min | 8.3 min |
| Resolution (Rs) | 0.8 (Poor) | 1.6 (Baseline) | 2.2 (Excellent) |
Experimental Protocols
Detailed Protocol for Method C (Optimized)
This protocol describes the optimized HPLC method for achieving excellent resolution of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile (ACN).
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or vacuum filtration before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a 50:50 mixture of ACN and water to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove particulates.
-
-
HPLC Instrument Conditions:
-
Column: Phenyl-Hexyl (4.6 x 100 mm, 3 µm particle size).
-
Column Temperature: 35 °C.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm (or optimized wavelength for this compound).
-
Run Time: 15 minutes.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 65 | 35 |
| 10.0 | 35 | 65 |
| 10.1 | 65 | 35 |
| 15.0 | 65 | 35 |
Visualizations
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for troubleshooting and the relationship between fundamental chromatographic parameters.
Caption: A systematic workflow for troubleshooting poor HPLC resolution.
References
Addressing Dehydrocyclopeptine instability during storage and experiments
This technical support center provides guidance on addressing the potential instability of Dehydrocyclopeptine during storage and experimental use. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C, where it can remain stable for at least four years.[1] For solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[2] It is advisable to prepare fresh solutions and use them promptly. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] When preparing a stock solution, ensure the DMSO is of high purity and anhydrous, as water content can contribute to hydrolysis.
Q3: What are the potential causes of this compound degradation?
A3: While specific degradation pathways for this compound are not extensively documented, benzodiazepine alkaloids, in general, can be susceptible to degradation through several mechanisms:
-
Hydrolysis: The amide bond in the benzodiazepine ring system can be susceptible to cleavage under acidic or basic conditions.[3] The rate of hydrolysis is often influenced by pH and temperature.
-
Oxidation: The molecule may be sensitive to oxidative stress.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds.
Q4: How can I minimize degradation during my experiments?
A4: To minimize degradation, consider the following best practices:
-
Temperature Control: Keep the compound and its solutions at the recommended low temperatures. During experiments, if possible, work on ice and minimize the time the compound is at room temperature.
-
pH Control: Use buffered solutions to maintain a stable pH, ideally within a neutral range, unless the experimental protocol requires acidic or basic conditions.
-
Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
-
Inert Atmosphere: For long-term solution storage or for particularly sensitive experiments, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidation.
Q5: I see unexpected peaks in my analytical run (e.g., HPLC, LC-MS). What could be the cause?
A5: Unexpected peaks can arise from several sources:
-
Degradation Products: The compound may have degraded during storage or the experimental procedure.
-
Contamination: Impurities in the solvent, reagents, or from the experimental apparatus can appear as extra peaks.
-
Sample Matrix Effects: Components of your sample matrix may interfere with the analysis.
-
Instrumental Artifacts: Issues with the analytical instrument itself, such as carryover from previous injections, can result in ghost peaks.
A systematic troubleshooting approach is recommended to identify the source of the unexpected peaks.
Troubleshooting Guides
Issue 1: Loss of Compound Activity or Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Prepare a fresh stock solution from solid compound. - Compare the performance of the new stock solution with the old one. - Analyze the old stock solution by HPLC or LC-MS to check for the presence of degradation products. |
| Instability in Experimental Buffer/Medium | - Assess the stability of this compound in your experimental buffer over the time course of your experiment. - Test different buffer compositions or pH ranges if instability is detected. |
| Adsorption to Labware | - Use low-adhesion microcentrifuge tubes and pipette tips. - Silanize glassware to reduce surface adsorption. |
| Photodegradation during Experiment | - Repeat the experiment under light-protected conditions (e.g., wrap plates/tubes in foil). |
Issue 2: Appearance of Unexpected Peaks in Chromatography
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Inject a freshly prepared standard to see if the unexpected peaks are present. - If not, the degradation is likely occurring during sample preparation or storage. - Review handling procedures to minimize exposure to heat, light, and extreme pH. |
| Solvent/Reagent Contamination | - Run a blank injection of the solvent. - Prepare fresh mobile phases and sample diluents. |
| Carryover from Previous Injection | - Inject a blank solvent after a high-concentration sample to check for carryover. - Implement a robust needle and injection port washing protocol between samples. |
| Matrix Effects | - Prepare samples in a simpler matrix to see if the interfering peaks disappear. - Optimize sample preparation to remove interfering substances (e.g., solid-phase extraction). |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., in DMSO and an aqueous buffer) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the solution with 0.1 M HCl at a controlled temperature (e.g., 40°C, 60°C).
-
Base Hydrolysis: Incubate the solution with 0.1 M NaOH at a controlled temperature (e.g., 40°C, 60°C).
-
Oxidation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Incubate the solid compound and a solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., a combination of visible and UV light). Include a dark control stored under the same temperature conditions.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing will depend on the lability of the compound.
-
Analysis: Analyze the stressed samples by a stability-indicating method, typically reverse-phase HPLC with UV detection or LC-MS.
-
Data Evaluation:
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Characterize the degradation products using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.
-
Visualizations
Caption: Recommended storage and handling workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Dehydrocyclopeptine in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of Dehydrocyclopeptine in solution. The information is compiled from established principles of pharmaceutical stability testing and available data on structurally related compounds, including benzodiazepine alkaloids and diketopiperazines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Loss of compound potency over a short period. | Improper Storage Temperature: this compound is sensitive to temperature fluctuations. | Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month) to minimize degradation.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials. |
| Inappropriate Solvent: The choice of solvent can significantly impact the stability of the compound. | This compound is soluble in DMSO.[1] For aqueous-based experiments, prepare fresh dilutions from a DMSO stock solution immediately before use. Minimize the time the compound spends in aqueous buffers, especially at neutral to alkaline pH. | |
| Exposure to Light: Compounds with chromophores, like this compound, can be susceptible to photodegradation. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.[2] | |
| Appearance of unexpected peaks in chromatograms (e.g., HPLC, LC-MS). | Hydrolytic Degradation: The diketopiperazine core of this compound is susceptible to hydrolysis, especially at neutral and alkaline pH.[3] | Maintain a slightly acidic pH (e.g., pH 4-6) in aqueous solutions whenever the experimental conditions allow. Use freshly prepared buffers and minimize the duration of experiments in aqueous media. |
| Oxidative Degradation: The benzodiazepine-like structure may be prone to oxidation. | Degas solvents and buffers to remove dissolved oxygen. Consider adding antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), if compatible with the experimental setup. | |
| Formation of Degradation Products: Stressed conditions can lead to the formation of various degradation products. | Perform forced degradation studies under controlled conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation products and their retention times. This will help in distinguishing them from impurities in the starting material. | |
| Inconsistent experimental results. | Variability in Solution Preparation: Inconsistent solution preparation methods can lead to varying levels of degradation. | Standardize solution preparation protocols. Ensure all researchers follow the same procedures for solvent selection, pH adjustment, and storage. |
| Contamination: Contaminants in solvents or on labware can catalyze degradation. | Use high-purity solvents and thoroughly clean all glassware and equipment before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer or medium for your experiment.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For long-term stability, stock solutions of this compound in DMSO should be stored at -80°C, which can preserve the compound for up to 6 months. For short-term storage, -20°C is suitable for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is best to store the compound in small aliquots.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific data for this compound is unavailable, compounds with diketopiperazine and benzodiazepine structures are known to be pH-sensitive. Generally, they are more stable in acidic to neutral conditions and are prone to hydrolysis in alkaline solutions. It is advisable to maintain the pH of aqueous solutions below 7 whenever possible.
Q4: Is this compound sensitive to light?
A4: Many benzodiazepine derivatives are known to be photosensitive. Therefore, it is prudent to protect this compound solutions from light by using amber-colored vials or by wrapping the containers with aluminum foil.
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the amide bonds within the diketopiperazine ring, particularly under basic conditions.
-
Oxidation: Modification of the benzodiazepine ring system.
-
Photodegradation: Alterations to the molecule upon exposure to UV or visible light.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber
-
Oven
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
-
Procedure:
-
Acid Hydrolysis:
-
Dilute the this compound stock solution with 0.1 M HCl and 1 M HCl to a final concentration of, for example, 100 µg/mL.
-
Incubate the solutions at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the this compound stock solution with 0.1 M NaOH and 1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate the solutions at room temperature for various time points (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the this compound stock solution with 3% H₂O₂ and 30% H₂O₂ to a final concentration of 100 µg/mL.
-
Incubate the solutions at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound (e.g., 100 µg/mL in methanol/water).
-
Expose the solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Analyze both the exposed and control samples by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 1, 3, 7 days).
-
At each time point, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
-
Data Analysis:
-
Analyze the samples from each stress condition by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
-
Quantify the amount of this compound remaining and the percentage of each degradation product formed.
-
Data Presentation
As specific quantitative degradation data for this compound is not publicly available, the following table provides a template for how such data should be presented once obtained from forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | % this compound Remaining | % Total Degradation Products | Major Degradation Products (RRT) |
| 0.1 M HCl, 60°C | 24 h | Data to be filled | Data to be filled | Data to be filled |
| 0.1 M NaOH, RT | 8 h | Data to be filled | Data to be filled | Data to be filled |
| 3% H₂O₂, RT | 24 h | Data to be filled | Data to be filled | Data to be filled |
| Photolytic | 1.2M lux hr | Data to be filled | Data to be filled | Data to be filled |
| Thermal (solid), 80°C | 7 days | Data to be filled | Data to be filled | Data to be filled |
RRT = Relative Retention Time
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathways for this compound.
References
- 1. Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of reaction conditions for Dehydrocyclopeptine derivatization
Welcome to the technical support center for the optimization of reaction conditions for dehydrocyclopeptine derivatization. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows. The information herein is compiled from established derivatization techniques for cyclic peptides and related compounds, offering a foundational guide for your specific applications.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of dehydrocyclopeptines?
A1: Dehydrocyclopeptines, like many cyclic peptides, can exhibit low volatility and poor thermal stability, making them challenging to analyze directly by gas chromatography (GC). Derivatization chemically modifies the molecule to increase its volatility and stability at the high temperatures used in GC inlets and columns. This process improves chromatographic peak shape, enhances resolution, and leads to more reliable and sensitive quantification. For liquid chromatography (LC) analysis, derivatization can be employed to improve ionization efficiency in mass spectrometry (MS) or to introduce a chromophore for UV-Vis detection.[1][2][3]
Q2: What are the common derivatization strategies for cyclic dipeptides like dehydrocyclopeptines?
A2: Common strategies for structurally similar cyclic dipeptides (diketopiperazines) include:
-
Silylation: This is a widely used method that replaces active hydrogens on polar functional groups (such as N-H and O-H) with a nonpolar trimethylsilyl (TMS) group.[2][4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.
-
Ring-Opening followed by Acylation/Esterification: For some diketopiperazines, a derivatization method involving the opening of the cyclic structure to form a linear dipeptide has been reported. This is then followed by esterification of the resulting carboxylic acid and acylation of the amine groups. This approach can help in achieving complete isomeric separation.
Q3: What are the key reaction parameters to optimize for a successful derivatization?
A3: The key parameters to optimize include reaction temperature, reaction time, and the concentration/volume of the derivatization reagent. The optimal conditions will depend on the specific this compound derivative and the chosen derivatization reagent. It is crucial to perform systematic experiments to determine the ideal balance that maximizes the yield of the desired derivative while minimizing degradation or the formation of byproducts.
Q4: How can I confirm that the derivatization reaction was successful?
A4: Successful derivatization is typically confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the chromatograms and mass spectra of the underivatized and derivatized samples, you should observe a shift in retention time and an increase in the molecular weight corresponding to the addition of the derivatizing group(s). The mass spectrum of the derivatized product will show characteristic fragment ions that can be used for structural confirmation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Degraded Derivatization Reagent: Silylating agents are highly sensitive to moisture and can degrade over time. 2. Presence of Moisture: Water in the sample or solvent will react with and consume the derivatizing reagent. 3. Insufficient Reaction Temperature or Time: The reaction may not have gone to completion. 4. Sample Matrix Interference: Other components in the sample may be interfering with the reaction. | 1. Use a fresh vial of the derivatization reagent and handle it under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the sample is completely dry before adding the reagent. Lyophilization or drying under a stream of nitrogen is recommended. 3. Systematically increase the reaction temperature and/or time. Refer to the optimization tables below for typical ranges. 4. Improve the sample clean-up procedure to remove interfering substances. |
| Multiple Peaks for a Single Analyte | 1. Incomplete Derivatization: Not all active sites on the this compound molecule have reacted, leading to a mixture of partially and fully derivatized products. 2. Formation of Isomers: For derivatization methods involving ring-opening, different stereoisomers may be formed. 3. Analyte Degradation: The reaction conditions (e.g., high temperature) may be causing the analyte or its derivative to break down. | 1. Increase the molar excess of the derivatization reagent. Optimize the reaction time and temperature to drive the reaction to completion. 2. Utilize a chiral GC column for the separation and identification of different isomers. 3. Test a lower reaction temperature or a shorter reaction time. |
| Poor Chromatographic Peak Shape (e.g., Tailing) | 1. Incomplete Derivatization: Residual polar functional groups can interact with active sites in the GC column. 2. Column Contamination: Buildup of non-volatile residues in the injector or on the column. | 1. Re-optimize the derivatization conditions to ensure complete reaction. 2. Perform regular maintenance of the GC inlet, including replacing the liner and septum. Bake the column according to the manufacturer's instructions. |
| Inconsistent Results | 1. Variability in Reaction Conditions: Minor differences in temperature, time, or reagent amounts between samples. 2. Instability of Derivatives: The derivatized product may not be stable over time. | 1. Use a heating block or water bath for precise temperature control. Use a timer and ensure consistent reagent dispensing. 2. Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, investigate the stability at different temperatures (e.g., 4°C or -20°C). |
Experimental Protocols
Protocol 1: General Silylation for this compound Derivatization
This protocol provides a general starting point for the silylation of dehydrocyclopeptines for GC-MS analysis. Optimization will be required for specific molecules.
Materials:
-
This compound sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Nitrogen or argon gas supply
Procedure:
-
Place 10-100 µg of the dried this compound sample into a reaction vial.
-
Add 50 µL of anhydrous solvent to dissolve the sample.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
Analyze a 1 µL aliquot by GC-MS.
Data Presentation: Optimization of Silylation Conditions (Hypothetical Data)
Table 1: Effect of Temperature on Derivative Yield
| Reaction Temperature (°C) | Reaction Time (min) | Reagent | Relative Peak Area (%) |
| 60 | 60 | BSTFA + 1% TMCS | 75 |
| 70 | 60 | BSTFA + 1% TMCS | 95 |
| 80 | 60 | BSTFA + 1% TMCS | 92 (minor degradation observed) |
| 90 | 60 | BSTFA + 1% TMCS | 85 (significant degradation observed) |
Table 2: Effect of Time on Derivative Yield
| Reaction Temperature (°C) | Reaction Time (min) | Reagent | Relative Peak Area (%) |
| 70 | 30 | BSTFA + 1% TMCS | 80 |
| 70 | 60 | BSTFA + 1% TMCS | 95 |
| 70 | 90 | BSTFA + 1% TMCS | 96 |
| 70 | 120 | BSTFA + 1% TMCS | 95 |
Visualizations
Experimental Workflow for Derivatization Optimization
Caption: Workflow for optimizing this compound derivatization conditions.
Logical Relationship for Troubleshooting Low Product Yield
Caption: Troubleshooting flowchart for low derivatization product yield.
References
Technical Support Center: NMR Analysis of Dehydrocyclopeptine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifacts and overcoming challenges in the Nuclear Magnetic Resonance (NMR) spectroscopy of Dehydrocyclopeptine and related cyclic peptides.
Troubleshooting Guides
This section addresses common issues encountered during the acquisition and processing of NMR spectra for this compound.
| Issue/Artifact | Potential Cause(s) | Recommended Solution(s) |
| Broad or Distorted Peaks | 1. Poor shimming of the magnetic field.2. Sample inhomogeneity (precipitation, aggregation).3. High sample concentration.4. Paramagnetic impurities.5. Conformational exchange on the NMR timescale. | 1. Re-shim the magnet, particularly the Z1 and Z2 shims. For complex samples, consider gradient shimming.2. Ensure the sample is fully dissolved. Filter the sample if necessary. Use a solvent in which the peptide is highly soluble.3. Reduce the sample concentration. For highly concentrated samples, artifacts can arise from saturating the detector[1].4. Use high-purity solvents and filter the sample to remove any particulate matter.5. Acquire spectra at different temperatures to study the conformational dynamics. A higher temperature may increase the rate of exchange, leading to sharper, averaged signals[1]. |
| Poor Signal-to-Noise Ratio (S/N) | 1. Insufficient number of scans.2. Low sample concentration.3. Incorrect receiver gain setting. | 1. Increase the number of scans. The S/N ratio increases with the square root of the number of scans.2. If possible, increase the sample concentration. Alternatively, use a cryoprobe for enhanced sensitivity.3. Optimize the receiver gain. An incorrect gain setting can lead to either clipping of the signal or inefficient digitization. |
| Baseline Distortions (Rolling Baseline, "Smiles") | 1. Incorrect acquisition parameters (e.g., acquisition time, digital filter settings).2. Pulse breakthrough.3. Acoustic ringing in the probe. | 1. Ensure the acquisition time is sufficient to allow the free induction decay (FID) to decay to near zero.2. Apply a baseline correction algorithm during data processing. Polynomial fitting or Whittaker smoothing are common methods.3. For distortions caused by pulse breakthrough, consider adjusting the pre-acquisition delay. |
| Phasing Errors | 1. Incorrect phase correction parameters (zero-order and first-order).2. Delays in the pulse sequence or detection process. | 1. Perform manual phase correction. Start with a large, well-defined peak for zero-order correction, then adjust the first-order phase using peaks at both ends of the spectrum.2. Use automated phasing routines available in most NMR processing software, but always visually inspect the result. |
| Solvent Signal Obscuring Resonances | 1. High concentration of protonated solvent.2. Inefficient solvent suppression. | 1. Use a deuterated solvent appropriate for the sample's solubility.2. Employ a solvent suppression pulse sequence such as presaturation or WATERGATE (Water Suppression by Gradient-Tailored Excitation). Be aware that presaturation can also saturate exchangeable protons on the peptide. |
| t1 Noise (in 2D spectra) | 1. Spectrometer instability during the experiment.2. Temperature fluctuations. | 1. Ensure the spectrometer is well-stabilized before starting a long 2D experiment.2. Use a temperature control unit to maintain a constant sample temperature. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding experimental setup and data interpretation for this compound NMR.
Sample Preparation
Q1: What is the recommended solvent for NMR of this compound?
A1: The choice of solvent is critical and depends on the solubility of your specific this compound analog. Common choices for cyclic peptides include deuterated chloroform (CDCl₃), methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetonitrile-d₃ (CD₃CN). For studying hydrogen bonding and conformational changes, acquiring spectra in different solvents can be informative[1]. For example, DMSO-d₆ is a hydrogen bond acceptor and can disrupt intramolecular hydrogen bonds, leading to chemical shift changes for the involved amide protons.
Q2: What is the optimal sample concentration?
A2: A typical concentration for ¹H NMR is 1-5 mg of sample in 0.5-0.7 mL of deuterated solvent. For ¹³C NMR or less sensitive 2D experiments, a higher concentration (10-20 mg) may be necessary. However, be aware that high concentrations can lead to aggregation and peak broadening[1].
NMR Experiment Selection and Parameters
Q3: Which NMR experiments are essential for the structural elucidation of this compound?
A3: A standard set of experiments for a this compound includes:
-
1D ¹H NMR: To get an initial overview of the proton signals.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons, primarily for assigning protons within the same amino acid residue.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (an entire amino acid residue).
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining the 3D structure and conformation. For medium-sized molecules like dehydrocyclopeptines, ROESY can be more effective as NOE signals can be weak or zero.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for connecting different amino acid residues and confirming the cyclic nature of the peptide.
Q4: How does the dehydro-residue affect the NMR spectrum?
A4: The Cα=Cβ double bond in a dehydroamino acid residue introduces significant changes:
-
Chemical Shifts: The vinylic protons and carbons of the dehydro-residue will have characteristic chemical shifts in downfield regions compared to their saturated counterparts.
-
Rigidity: The double bond introduces a planar constraint, which can significantly influence the overall conformation of the cyclic peptide[2].
-
Coupling Constants: The coupling constants involving the vinylic protons can provide information about the stereochemistry (Z or E) of the double bond.
Data Interpretation and Conformational Analysis
Q5: How can I confirm the cyclic nature of my peptide using NMR?
A5: The cyclization can be confirmed through long-range correlations in an HMBC spectrum. For a head-to-tail cyclization, you should observe a correlation between the amide proton of one amino acid and the carbonyl carbon of the preceding amino acid, completing the ring.
Q6: My NOESY/ROESY spectrum has very few cross-peaks. How can I get more structural information?
A6: Weak or absent NOE/ROE signals are a common challenge with cyclic peptides due to their conformational flexibility and tumbling rates. To address this:
-
Optimize Mixing Time: Acquire NOESY/ROESY spectra with different mixing times to find the optimal value for your molecule.
-
Use Viscous Solvents: Increasing the solvent viscosity (e.g., by adding glycerol-d₈ to a DMSO-d₆ solution) can slow down molecular tumbling and enhance NOE signals.
-
Lower the Temperature: Acquiring spectra at lower temperatures can also slow down tumbling and favor a more populated conformation, potentially leading to stronger NOEs.
-
Computational Modeling: Combine your limited NMR data with molecular dynamics (MD) simulations to explore the conformational space and identify low-energy structures consistent with the experimental data.
Q7: How can I study the conformational dynamics of this compound?
A7: Conformational dynamics can be investigated using:
-
Variable Temperature NMR: Changes in chemical shifts and line shapes with temperature can indicate the presence of different conformers in equilibrium. Amide protons involved in intramolecular hydrogen bonds will show a smaller temperature coefficient (change in chemical shift with temperature) compared to solvent-exposed amide protons.
-
ROESY/NOESY Exchange Cross-Peaks: If the exchange between conformers is slow on the NMR timescale, you may observe exchange cross-peaks in ROESY or NOESY spectra, which connect the signals of the same proton in different conformations.
Experimental Protocols
Protocol 1: Standard 2D NMR Data Acquisition for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to check sample purity and signal dispersion.
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H scalar coupling networks.
-
TOCSY: Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify complete amino acid spin systems.
-
ROESY: Acquire a ROESY spectrum with a mixing time of 200-400 ms to identify through-space correlations.
-
HSQC: Acquire a gradient-selected ¹H-¹³C HSQC spectrum to assign one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-selected ¹H-¹³C HMBC spectrum with a long-range coupling delay optimized for ~8 Hz to establish multi-bond connectivities.
Protocol 2: Variable Temperature (VT) NMR for Hydrogen Bond Analysis
-
Sample Preparation: Prepare a sample in a solvent suitable for a wide temperature range (e.g., DMSO-d₆ or CD₃OD).
-
Initial Spectrum: Acquire a 1D ¹H spectrum at room temperature (e.g., 298 K).
-
Temperature Increments: Increase the temperature in increments of 5-10 K (e.g., from 298 K to 328 K).
-
Equilibration and Shimming: At each temperature, allow the sample to equilibrate for 5-10 minutes and re-shim the magnet.
-
Data Acquisition: Acquire a 1D ¹H spectrum at each temperature.
-
Data Analysis: Plot the chemical shifts of the amide protons as a function of temperature. Protons with a small temperature coefficient (typically < 3 ppb/K) are likely involved in intramolecular hydrogen bonds.
Diagrams
Experimental Workflow for this compound NMR Analysis
Caption: A typical workflow for the structural elucidation of this compound using NMR spectroscopy.
Logical Relationship for Troubleshooting Baseline Issues
Caption: A decision-making diagram for troubleshooting baseline distortions in NMR spectra.
References
Technical Support Center: Enhancing Dehydrocyclopeptine Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Dehydrocyclopeptine from biomass, particularly from Penicillium species. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual workflows to address common challenges and improve extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a benzodiazepine alkaloid that serves as a key intermediate in the biosynthesis of other bioactive compounds, such as cyclopeptin and viridicatin, in fungi like Penicillium cyclopium.[1] Its importance lies in its role as a precursor in the production of potentially therapeutic molecules.
Q2: What are the primary sources of this compound?
A2: this compound is a natural product synthesized by various species of the Penicillium fungus, including Penicillium cyclopium and Penicillium aurantiogriseum.[1][2] These fungi can be cultivated in laboratory settings to produce the compound.
Q3: What are the common methods for extracting this compound?
A3: The most common method for extracting this compound from fungal biomass is solvent extraction, typically using ethyl acetate.[2][3] This is often followed by purification steps such as column chromatography and High-Performance Liquid Chromatography (HPLC).
Q4: How can I quantify the yield of this compound in my extract?
A4: The yield of this compound can be quantified using analytical techniques such as HPLC coupled with a UV detector. By comparing the peak area of this compound in the sample to a standard curve of known concentrations, the exact amount can be determined.
Q5: What are the key factors influencing the stability of this compound during extraction?
A5: The stability of this compound, like many alkaloids, can be influenced by pH, temperature, and exposure to light and oxygen. It is generally recommended to perform extractions at controlled, moderate temperatures and to store extracts in dark, airtight containers at low temperatures (-20°C) to prevent degradation. While specific stability data for this compound is limited, it is known to be soluble in organic solvents like DMSO, ethanol, and methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Extraction Yield | 1. Incomplete Cell Lysis: Fungal cell walls may not be sufficiently disrupted. 2. Inadequate Solvent Penetration: The extraction solvent may not be effectively reaching the intracellular metabolites. 3. Suboptimal Extraction Parameters: Incorrect solvent-to-biomass ratio, extraction time, or temperature. 4. Degradation of this compound: Unfavorable pH, high temperature, or prolonged exposure to light/air. | 1. Improve Cell Disruption: - Freeze-dry the fungal mycelium before extraction to facilitate cell wall breakage. - Mechanically disrupt the biomass by grinding it into a fine powder, potentially under liquid nitrogen. 2. Enhance Solvent Penetration: - Increase the agitation speed or use sonication during extraction to improve mass transfer. - Ensure the biomass is well-suspended in the solvent. 3. Optimize Extraction Conditions: - Experiment with different solvent-to-biomass ratios (e.g., 10:1, 20:1, 30:1 v/w). - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal extraction duration. - Conduct extractions at a controlled, moderate temperature (e.g., room temperature to 40°C). 4. Minimize Degradation: - Buffer the extraction solvent if pH sensitivity is suspected. - Protect the extraction mixture from light by using amber glassware or covering with aluminum foil. - Work under an inert atmosphere (e.g., nitrogen) if oxidation is a concern. Store the final extract at -20°C. |
| Poor Purity of Crude Extract | 1. Co-extraction of Impurities: The solvent system may be extracting a wide range of other fungal metabolites. 2. Presence of Pigments and Lipids: Fungal cultures often contain pigments and lipids that are co-extracted. | 1. Solvent System Modification: - Try a solvent with a different polarity to selectively extract this compound. - Perform a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol). 2. Pre-extraction/Clean-up: - Defat the biomass with a non-polar solvent like hexane before the main extraction. - Use Solid-Phase Extraction (SPE) to clean up the crude extract before further purification. |
| Difficulty in Isolating this compound | 1. Co-elution with Similar Compounds: Other benzodiazepine alkaloids or metabolites with similar chemical properties may be present. 2. Loss of Compound During Purification: The compound may be lost during solvent partitioning or on the chromatography column. | 1. Optimize Chromatographic Conditions: - For column chromatography, experiment with different solvent gradients to improve separation. - For HPLC, adjust the mobile phase composition, flow rate, or use a different column chemistry (e.g., C18, Phenyl-Hexyl). 2. Monitor Each Step: - Analyze a small aliquot of each fraction from every purification step (e.g., by TLC or HPLC) to track the presence of this compound and prevent accidental discarding. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Penicillium aurantiogriseum
This protocol is based on methodologies described in the literature for the isolation of this compound.
1. Fungal Culture and Biomass Preparation:
-
Cultivate Penicillium aurantiogriseum in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid substrate (e.g., rice) under optimal growth conditions.
-
After the incubation period, harvest the fungal biomass (mycelium) by filtration.
-
Freeze-dry the mycelium to remove water and facilitate cell lysis.
-
Grind the dried mycelium into a fine powder.
2. Extraction:
-
Suspend the powdered fungal biomass in ethyl acetate at a solvent-to-biomass ratio of approximately 20:1 (v/w).
-
Macerate the suspension at room temperature with constant agitation for 24-48 hours.
-
Filter the mixture to separate the biomass from the ethyl acetate extract.
-
Repeat the extraction process on the biomass residue two more times to ensure exhaustive extraction.
-
Combine all the ethyl acetate extracts.
3. Concentration:
-
Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
4. Purification:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the concentrated fraction using a preparative HPLC system with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).
-
Collect the peak corresponding to this compound.
-
5. Quantification and Characterization:
-
Quantify the yield of the purified this compound using an analytical HPLC-UV system with a standard curve.
-
Confirm the identity and purity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Comparison of Extraction Parameters (Illustrative)
The following table provides an illustrative comparison of how different extraction parameters can affect the yield of this compound. Note: The values presented are hypothetical and for illustrative purposes to guide optimization experiments.
| Extraction Method | Solvent | Solvent:Biomass Ratio (v/w) | Temperature (°C) | Extraction Time (h) | Illustrative Yield (%) |
| Maceration | Ethyl Acetate | 20:1 | 25 | 48 | 0.5 - 1.5 |
| Maceration | Methanol | 20:1 | 25 | 48 | 0.3 - 1.2 |
| Ultrasound-Assisted | Ethyl Acetate | 20:1 | 40 | 1 | 1.0 - 2.5 |
| Ultrasound-Assisted | Methanol | 20:1 | 40 | 1 | 0.8 - 2.0 |
Visualizations
This compound Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the biosynthesis of benzodiazepine alkaloids, including this compound, in Penicillium cyclopium.
Caption: Biosynthesis pathway of this compound and related alkaloids.
General Experimental Workflow for this compound Extraction
This diagram outlines the general workflow for the extraction and purification of this compound from fungal biomass.
Caption: General workflow for this compound extraction and purification.
Troubleshooting Logic for Low Extraction Yield
This diagram illustrates a logical approach to troubleshooting low yields of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. [Cyclopeptin and dehydrocyclopeptin. Intermediates in the biosynthesis of cyclopeptin-viridicatin alkaloids in Penicillium cyclopium Westling] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Viridicatin and this compound, two bioactive alkaloids isolated from marine derived fungus Penicillium aurantiogriseum AUMC 9759 | Semantic Scholar [semanticscholar.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Dehydrocyclopeptine from related alkaloids, particularly from plant sources such as Peucedanum species.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound from its related alkaloids?
A1: The primary challenges in separating this compound, a cyclopeptide alkaloid, stem from its structural similarity to other co-occurring alkaloids and furanocoumarins within the plant matrix. These similarities can lead to co-elution during chromatographic separations, resulting in poor resolution and low purity of the final product. Additionally, as a minor constituent, its low abundance requires highly efficient and selective separation techniques to achieve a good yield.
Q2: Which plant genus is a known source of this compound and what are the implications for separation?
A2: this compound has been isolated from plants of the Peucedanum genus, such as Peucedanum alsaticum[1][2][3][4][5]. This is significant because Peucedanum species are rich in a diverse array of secondary metabolites, including various furanocoumarins and other alkaloids. Therefore, any separation strategy must be robust enough to differentiate this compound from this complex chemical background.
Q3: What are the most effective chromatographic techniques for this type of separation?
A3: High-Performance Counter-Current Chromatography (HPCCC) has proven to be a particularly effective method for the preparative separation and purification of minor constituents from Peucedanum alsaticum extracts. This technique is well-suited for separating compounds with similar polarities. Traditional column chromatography using stationary phases like silica gel or alumina is also a viable, more accessible option for initial purification steps. For analytical purposes and final purity assessment, High-Performance Liquid Chromatography (HPLC) is indispensable.
Q4: Are there any recommended solvent systems for the separation of compounds from Peucedanum extracts?
A4: Yes, a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water (in a 1:1:1:1 ratio) has been successfully used in HPCCC for the separation of minor compounds from Peucedanum alsaticum. The choice of solvent system is critical and may require optimization based on the specific alkaloid profile of the extract.
Troubleshooting Guides
Problem 1: Poor resolution and co-elution of this compound with other alkaloids in column chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System Polarity | Modify the mobile phase polarity. For normal phase chromatography (e.g., silica gel), a gradual increase in the polarity of the eluent (gradient elution) can improve separation. Start with a non-polar solvent and gradually introduce a more polar solvent. | Enhanced separation of compounds with different polarities, leading to distinct bands/peaks for this compound and related alkaloids. |
| Incorrect Stationary Phase | Consider using a different stationary phase. If using silica gel (weakly acidic), which may strongly adsorb basic alkaloids, consider using a more inert support or a basic stationary phase like alumina (basic). Alternatively, reversed-phase chromatography (e.g., C18) with a polar mobile phase could be effective. | Reduced tailing of alkaloid peaks and improved resolution due to different selectivities of the stationary phase. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping bands. | Sharper, more defined bands, allowing for better separation and collection of pure fractions. |
| Flow Rate is Too High | Decrease the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases. | Improved resolution between closely eluting compounds. |
Problem 2: Low yield of this compound after purification.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of the Alkaloid | Cyclopeptide alkaloids can be sensitive to pH and temperature. Ensure that the extraction and purification steps are carried out under mild conditions. Avoid strong acids or bases and high temperatures. | Preservation of the this compound structure, leading to a higher recovery rate. |
| Incomplete Elution from the Column | After the main elution, wash the column with a very strong solvent (e.g., methanol or a mixture with a small amount of ammonia for basic alkaloids) to elute any strongly adsorbed compounds. | Recovery of any this compound that may have been strongly retained on the stationary phase. |
| Losses During Solvent Evaporation | Use a rotary evaporator at a controlled temperature and pressure to remove solvents. Avoid excessive heat which can degrade the sample. | Minimized degradation and loss of the purified compound during solvent removal. |
| Suboptimal Extraction from Plant Material | Optimize the initial extraction protocol. The choice of extraction solvent is crucial. A solvent like dichloromethane has been used for extracting compounds from Peucedanum alsaticum fruits. | Increased concentration of this compound in the crude extract, providing a better starting point for purification. |
Experimental Protocols
Protocol 1: General Extraction of Alkaloids from Peucedanum Species
-
Plant Material Preparation : Air-dry and finely grind the plant material (e.g., fruits or roots).
-
Extraction : Macerate the powdered plant material with a suitable organic solvent (e.g., dichloromethane or methanol) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Filtration and Concentration : Combine the extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Acid-Base Extraction (Optional but Recommended for Alkaloid Enrichment) :
-
Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid.
-
Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and acidic compounds.
-
Basify the aqueous layer to pH 9-10 with ammonium hydroxide.
-
Extract the liberated alkaloids with a chlorinated solvent like dichloromethane or chloroform.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude alkaloid mixture.
-
Protocol 2: High-Performance Counter-Current Chromatography (HPCCC) Separation
This protocol is adapted from a method used for separating minor constituents from Peucedanum alsaticum.
-
Solvent System Preparation : Prepare a two-phase solvent system of n-hexane/ethyl acetate/methanol/water (1:1:1:1, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).
-
HPCCC Instrument Setup :
-
Fill the column with the stationary phase (either upper or lower phase, depending on the desired mode: normal or reverse phase).
-
Set the rotational speed of the centrifuge.
-
Pump the mobile phase into the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Injection : Dissolve a known amount of the crude alkaloid extract in a mixture of the upper and lower phases and inject it into the system.
-
Elution and Fraction Collection : Continue pumping the mobile phase and collect fractions at regular intervals using a fraction collector.
-
Analysis : Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the target compound, this compound.
-
Purification : Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for this compound Separation
| Technique | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Column Chromatography | Silica Gel, Alumina | Hexane, Ethyl Acetate, Dichloromethane, Methanol (often in gradients) | Low cost, scalable for large quantities. | Lower resolution for closely related compounds, can be time-consuming. |
| High-Performance Counter-Current Chromatography (HPCCC) | Liquid (one phase of a biphasic system) | Liquid (the other phase of the biphasic system) | No irreversible adsorption, high sample loading capacity, good for separating compounds with similar polarities. | Requires specialized equipment, solvent system selection can be complex. |
| High-Performance Liquid Chromatography (HPLC) | C18, Silica | Acetonitrile, Methanol, Water, Buffers | High resolution and sensitivity, rapid analysis. | Limited sample loading for preparative scale, high cost of equipment and solvents. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
References
- 1. Isolation of the minor and rare constituents from fruits of Peucedanum alsaticum L. using high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of the new minor constituents dihydropyranochromone and furanocoumarin from fruits of Peucedanum alsaticum L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
Reducing process development time for Dehydrocyclopeptine purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing process development time for Dehydrocyclopeptine purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, a cyclic peptide. The primary purification technique discussed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a standard method for peptide purification.[1]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete Extraction: The extraction solvent or method is not efficiently releasing the peptide from the microbial cell mass or fermentation broth. | - Optimize Extraction Solvent: Test a range of organic solvents (e.g., methanol, acetonitrile, ethyl acetate) mixed with aqueous solutions at different pH values. - Employ Cell Disruption: If this compound is intracellular, use methods like ultrasonication or homogenization to lyse the cells before extraction.[2] - Solid-Phase Extraction (SPE): Consider using an appropriate SPE cartridge to concentrate the peptide from a large volume of crude extract before HPLC purification. |
| Degradation of this compound: The peptide may be sensitive to pH, temperature, or enzymatic activity during extraction and purification.[3][4] | - Control pH: Maintain a stable pH throughout the process using buffers. The optimal pH for stability should be determined empirically, but starting in the neutral range (pH 6-8) is often a good practice.[5] - Maintain Low Temperatures: Perform extraction and purification steps at low temperatures (e.g., 4°C) to minimize degradation. - Add Protease Inhibitors: If enzymatic degradation is suspected, add a cocktail of protease inhibitors to the extraction buffer. | |
| Poor Binding to HPLC Column: The selected column and mobile phase conditions are not optimal for retaining this compound. | - Column Selection: For cyclic peptides, C8 or C18 columns are commonly used. If the peptide is highly hydrophobic, a C4 column might provide better resolution. - Mobile Phase Optimization: Adjust the organic solvent (typically acetonitrile) concentration gradient. A shallower gradient can improve the separation of closely eluting impurities. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and retention. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample onto the column. | - Reduce Sample Load: Decrease the concentration or volume of the sample injected. |
| Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based column. | - Use an End-Capped Column: Select a column that has been end-capped to minimize silanol interactions. - Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% TFA) can suppress the ionization of silanol groups. | |
| Inappropriate Solvent for Sample Dissolution: The solvent used to dissolve the sample is too strong compared to the initial mobile phase. | - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent if possible. | |
| Presence of Impurities in the Final Product | Co-elution with Contaminants: Impurities have similar retention times to this compound under the current chromatographic conditions. | - Optimize Gradient: Use a shallower gradient to increase the separation between the target peptide and impurities. - Change Selectivity: Try a different stationary phase (e.g., a phenyl-hexyl column) or a different organic modifier in the mobile phase (e.g., methanol instead of acetonitrile). - Orthogonal Purification: Employ a secondary purification step with a different separation mechanism, such as ion-exchange chromatography or size-exclusion chromatography, if high purity is required. |
| Formation of Degradation Products or Aggregates: The peptide is degrading or aggregating during the purification process. | - Analyze for Degradants: Use techniques like mass spectrometry to identify potential degradation products. - Optimize Conditions for Stability: Revisit pH and temperature control throughout the process. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an RP-HPLC method for this compound purification?
A1: A good starting point for purifying a cyclic peptide like this compound is to use a C18 reversed-phase column. The mobile phase can consist of Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water, and Solvent B: 0.1% TFA in acetonitrile. A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a common initial condition. The detection wavelength is typically in the range of 210-230 nm for peptides.
Q2: How can I confirm the identity and purity of my purified this compound?
A2: A combination of analytical techniques is recommended for comprehensive characterization. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. Purity is often assessed by analytical RP-HPLC, where a single, sharp peak is indicative of high purity.
Q3: My this compound appears to be degrading during purification. What are the most likely causes and how can I prevent this?
A3: Degradation of peptides during purification is often due to pH instability or enzymatic activity. For this compound, which is of microbial origin, residual proteases from the fermentation broth can be a major issue. To mitigate this, it is crucial to work at low temperatures (4°C), use buffers to maintain a stable pH, and consider adding protease inhibitors to your initial extract. The optimal pH for stability should be determined experimentally, as different peptides have different stability profiles.
Q4: I am observing multiple peaks in my chromatogram. How do I know which one is this compound?
A4: If you have a reference standard, you can inject it to determine the retention time of this compound. If a standard is not available, you will need to collect the fractions corresponding to the major peaks and analyze them using mass spectrometry to identify the peak with the correct mass for this compound.
Q5: What are some alternative purification techniques if RP-HPLC is not providing sufficient purity?
A5: If you are struggling to achieve the desired purity with a single RP-HPLC step, you can incorporate an orthogonal purification method. This means using a technique that separates molecules based on a different property. For example, you could use ion-exchange chromatography to separate based on charge, or size-exclusion chromatography to separate based on size, either before or after the RP-HPLC step.
Experimental Protocols
General Protocol for this compound Extraction from Microbial Culture
-
Harvesting Cells: Centrifuge the fermentation broth to pellet the microbial cells.
-
Cell Lysis (if intracellular): Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and lyse the cells using a method such as sonication on ice.
-
Solvent Extraction: Add an equal volume of an organic solvent (e.g., ethyl acetate or methanol) to the cell lysate or the supernatant (if the product is extracellular).
-
Agitation: Stir the mixture vigorously for several hours at a controlled temperature (e.g., 4°C).
-
Phase Separation: Separate the organic and aqueous phases by centrifugation or using a separatory funnel.
-
Evaporation: Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Reconstitution: Dissolve the crude extract in a minimal amount of a solvent compatible with the initial mobile phase of your HPLC system.
Preparative RP-HPLC Protocol for this compound Purification
-
Column: C18, 10 µm particle size, 250 x 21.2 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 10 mL/min
-
Detection: 220 nm
-
Gradient:
-
0-5 min: 10% B
-
5-45 min: 10-70% B (linear gradient)
-
45-50 min: 70-100% B (linear gradient)
-
50-55 min: 100% B (isocratic wash)
-
55-60 min: 10% B (re-equilibration)
-
Procedure:
-
Equilibrate the column with 10% Mobile Phase B for at least 3 column volumes.
-
Inject the reconstituted crude extract.
-
Run the gradient as described above.
-
Collect fractions based on the chromatogram peaks.
-
Analyze the fractions using analytical HPLC and mass spectrometry to identify those containing pure this compound.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Recovery
| Solvent System | This compound Yield (mg/L of culture) | Purity by HPLC (%) |
| Ethyl Acetate | 15.2 | 65 |
| Methanol | 12.8 | 58 |
| Acetonitrile | 10.5 | 61 |
| Dichloromethane | 8.3 | 55 |
Table 2: Effect of Mobile Phase Modifier on Peak Tailing
| Mobile Phase Modifier (0.1%) | Tailing Factor |
| Trifluoroacetic Acid (TFA) | 1.1 |
| Formic Acid | 1.5 |
| No Modifier | 2.3 |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biopharmaceuticals from microorganisms: from production to purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. ijsra.net [ijsra.net]
- 5. Characterization of the pH‐dependent protein stability of 3α‐hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Protein Stability in Dehydrocyclopeptine Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the interaction of Dehydrocyclopeptine with target proteins. The focus is on maintaining protein stability to ensure high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: My purified protein is aggregating upon storage, even before I start my interaction studies with this compound. What can I do?
A1: Protein aggregation during storage is a common issue. Here are several strategies to address it:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to increase net charge and reduce aggregation.[1]
-
Ionic Strength: Vary the salt concentration (e.g., 50-500 mM NaCl) to modulate electrostatic interactions that can lead to aggregation.
-
-
Use Additives:
-
Glycerol: Include 10-25% (v/v) glycerol as a cryoprotectant to prevent aggregation during freeze-thaw cycles.[2]
-
Reducing Agents: Add dithiothreitol (DTT) or β-mercaptoethanol (BME) to your buffers to prevent the formation of non-native disulfide bonds, a common cause of aggregation.[1]
-
Detergents: Low concentrations of non-denaturing detergents (e.g., Tween-20, CHAPS) can help solubilize proteins prone to aggregation.[2]
-
-
Temperature Control: While proteins are often stored at 4°C for short periods, long-term storage at -80°C is generally recommended to maintain stability.[2]
-
Protein Concentration: Keep the protein concentration as low as feasible during purification and storage. If a high concentration is required for your assay, consider adding stabilizing excipients.
Q2: I am observing inconsistent results in my binding assays (ITC/SPR) with this compound. Could protein instability be the cause?
A2: Yes, inconsistent results are often a symptom of protein instability. Several factors could be at play:
-
Protein Quality: Ensure your protein stock is monomeric and free of aggregates before each experiment by using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).
-
Assay Conditions: The conditions of your binding assay (e.g., temperature, buffer) might be promoting instability. Systematically vary these parameters to find the optimal conditions for your protein-ligand system.
-
Ligand-Induced Destabilization: While ligands often stabilize proteins upon binding, in some cases, they can induce conformational changes that lead to destabilization and aggregation.
Q3: How can I assess the stability of my target protein in the presence of this compound?
A3: A thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), is a high-throughput and cost-effective method to assess protein stability. This technique measures the change in the protein's melting temperature (Tm) upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein.
Q4: My protein seems to be precipitating out of solution during my Isothermal Titration Calorimetry (ITC) experiment. How can I troubleshoot this?
A4: Precipitation during an ITC experiment can ruin the data. Consider the following:
-
Buffer Mismatch: Ensure the buffer in the syringe (containing this compound) is perfectly matched with the buffer in the cell (containing the protein). Even small differences in pH or buffer components can cause heats of dilution that may be misinterpreted or cause protein precipitation.
-
Solvent Effects: If this compound is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in the cell is low (typically <5%) and identical in both the syringe and the cell to avoid detrimental effects on protein stability.
-
Protein Concentration: High protein concentrations required for ITC can sometimes lead to aggregation. Try reducing the protein concentration if the signal-to-noise ratio allows.
-
Temperature: The experimental temperature might be too high for your protein. Try running the experiment at a lower temperature.
Troubleshooting Guides
Problem 1: Poor data quality in Surface Plasmon Resonance (SPR) experiments.
-
Symptom: High non-specific binding, noisy baseline, or loss of protein activity on the sensor chip.
-
Potential Cause: The protein may be unstable on the sensor surface, or the immobilization chemistry could be affecting its conformation.
-
Troubleshooting Steps:
-
Immobilization Strategy: If using amine coupling, try different pH scouting conditions to find a pH where the protein is stable and has the optimal charge for immobilization. Consider alternative immobilization chemistries like His-tag capture, which can be gentler and provide better orientation.
-
Surface Density: Avoid high surface densities of the immobilized protein, as this can lead to steric hindrance and denaturation.
-
Regeneration Conditions: Harsh regeneration solutions can denature the immobilized protein. Screen for the mildest possible regeneration conditions that effectively remove the analyte.
-
Additives: Include stabilizing additives like glycerol or BSA in the running buffer, if compatible with your interaction study.
-
Problem 2: No significant thermal shift observed in DSF/TSA with this compound.
-
Symptom: The melting temperature (Tm) of the protein does not change upon addition of this compound.
-
Potential Cause:
-
No actual binding is occurring.
-
The binding does not significantly affect the protein's overall thermal stability.
-
The ligand binds to the unfolded state of the protein, which can also result in no net change or even a decrease in Tm.
-
-
Troubleshooting Steps:
-
Orthogonal Validation: Use a different biophysical technique, such as SPR or NMR, to confirm binding.
-
Ligand Concentration: Ensure you are using a sufficient concentration of this compound. The concentration should typically be in excess of the protein concentration.
-
Assay Conditions: The buffer conditions may not be suitable for the interaction. Screen different pH values and salt concentrations.
-
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated during protein stability and interaction studies.
Table 1: Effect of Additives on Protein Thermal Stability (Tm)
| Additive | Concentration | Protein Tm (°C) | ΔTm (°C) |
| None (Control) | - | 52.3 | 0.0 |
| Glycerol | 10% (v/v) | 54.1 | +1.8 |
| L-Arginine | 50 mM | 53.5 | +1.2 |
| Tween-20 | 0.01% (v/v) | 52.8 | +0.5 |
Table 2: Binding Affinity and Thermal Shift for Different Ligands with Target Protein X
| Ligand | Binding Affinity (K D ) | Tm (°C) with Ligand | ΔTm (°C) |
| This compound | 5.2 µM | 58.7 | +6.4 |
| Analog A | 15.8 µM | 55.1 | +2.8 |
| Analog B | 1.1 µM | 61.2 | +8.9 |
| Negative Control | No Binding | 52.4 | +0.1 |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Protein Stability
This protocol outlines the steps to determine the melting temperature (Tm) of a protein and assess its stabilization by this compound.
Materials:
-
Purified target protein (at least 95% pure).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
SYPRO Orange dye (e.g., 5000x stock in DMSO).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
96-well qPCR plate.
-
Real-time PCR instrument with a thermal ramping feature.
Methodology:
-
Prepare Protein-Dye Mixture: Dilute the SYPRO Orange dye into the assay buffer to a final concentration of 5x. Then, mix this with your protein solution to achieve a final protein concentration of 2-5 µM.
-
Prepare Ligand Dilutions: Prepare a serial dilution of this compound in the assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
Set up the Plate: In each well of the 96-well plate, add the protein-dye mixture and an equal volume of either buffer (for control) or the this compound dilution.
-
Thermal Melt: Place the plate in the real-time PCR instrument. Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute. Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation. The change in Tm (ΔTm) is calculated by subtracting the Tm of the control from the Tm in the presence of the ligand.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Analysis
This protocol describes how to measure the binding affinity of this compound to a target protein.
Materials:
-
Highly purified, aggregate-free protein (>98% purity).
-
This compound.
-
Precisely matched buffer for both protein and ligand.
-
Isothermal Titration Calorimeter.
Methodology:
-
Sample Preparation:
-
Dialyze the purified protein against the chosen ITC buffer extensively. Use the final dialysate to dissolve the this compound. This ensures the buffers are perfectly matched.
-
Degas all solutions immediately before use to prevent air bubbles.
-
Determine the concentrations of the protein and ligand accurately.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the area under each injection peak to determine the heat released or absorbed.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).
-
Visualizations
Caption: Troubleshooting decision tree for addressing protein aggregation.
Caption: General workflow for studying protein-small molecule interactions.
Caption: Simplified signaling pathway for benzodiazepine alkaloids at the GABA-A receptor.
References
Technical Support Center: Refinement of Multi-step Purification Processes for Dehydrocyclopeptine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during the multi-step purification of Dehydrocyclopeptine, a benzodiazepine alkaloid produced by Penicillium species.
Frequently Asked Questions (FAQs)
Q1: What is a general overview of the purification strategy for this compound?
A1: A common multi-step purification strategy for this compound from fungal culture involves initial extraction from the fermentation broth, followed by a series of chromatographic separations to isolate the target compound from other metabolites and impurities. A typical workflow includes:
-
Solvent Extraction: Initial extraction of the fungal mycelium and fermentation broth with an organic solvent such as ethyl acetate.
-
Silica Gel Column Chromatography: A primary purification step to separate major classes of compounds. This compound is typically eluted using a non-polar to polar solvent gradient, such as n-hexane to ethyl acetate.
-
Solid-Phase Extraction (SPE): Further cleanup and concentration of the this compound-containing fractions.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final polishing step to achieve high purity this compound.
Q2: What are the key chemical properties of this compound relevant to its purification?
A2: Understanding the physicochemical properties of this compound is crucial for optimizing its purification.
| Property | Value/Description | Reference |
| Molecular Formula | C₁₇H₁₄N₂O₂ | [1] |
| Molecular Weight | 278.3 g/mol | [1] |
| Appearance | Colorless Solid | |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DMF | |
| Chemical Class | Benzodiazepine Alkaloid | [1] |
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: this compound, like many benzodiazepine alkaloids, is susceptible to degradation at elevated temperatures. For long-term storage, it is recommended to keep the purified compound at -20°C or -80°C.[2][3] Short-term storage of solutions should be at 4°C, and repeated freeze-thaw cycles should be avoided. The stability is also pH-dependent; neutral to slightly acidic conditions are generally preferred.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound, providing potential causes and recommended solutions.
Low Yield After Initial Extraction
| Possible Cause | Troubleshooting Steps |
| Incomplete cell lysis | Ensure thorough grinding or homogenization of the fungal mycelium to facilitate solvent penetration. |
| Inappropriate solvent polarity | While ethyl acetate is commonly used, consider sequential extractions with solvents of varying polarity to ensure complete extraction of this compound. |
| Degradation during extraction | Avoid prolonged exposure to high temperatures or harsh pH conditions during the extraction process. Perform extractions at room temperature or below if possible. |
Poor Separation in Silica Gel Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system | Optimize the gradient of the mobile phase (e.g., n-hexane:ethyl acetate). A shallow gradient may be necessary to separate compounds with similar polarities. |
| Column overloading | Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should not exceed 1-5% of the silica gel weight. |
| Co-elution with other metabolites | If this compound co-elutes with other compounds, collect smaller fractions and analyze them by TLC or HPLC to identify the fractions with the highest purity. |
Low Recovery from Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Steps |
| Incorrect sorbent selection | For this compound, a C18 sorbent is a good starting point for reversed-phase SPE. |
| Inadequate conditioning or elution | Ensure the SPE cartridge is properly conditioned with the appropriate solvents before loading the sample. Optimize the elution solvent to ensure complete recovery of the bound this compound. |
| Irreversible binding | If the compound binds too strongly to the sorbent, consider using a different sorbent or a stronger elution solvent. |
Issues with Reversed-Phase HPLC (RP-HPLC) Purification
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape (tailing) | As an alkaloid, this compound is a basic compound. Interactions with residual silanols on the C18 column can cause peak tailing. | Use a mobile phase with a pH between 7 and 9 to ensure the compound is in its neutral form. Alternatively, use an end-capped C18 column or add a competing base to the mobile phase. |
| Co-eluting impurities | The mobile phase composition is not optimal for separating this compound from closely related impurities. | Modify the mobile phase composition. For a C18 column, a gradient of acetonitrile or methanol in water with a buffer (e.g., phosphate or ammonium acetate) is a good starting point. Adjusting the pH or the organic modifier can alter selectivity. |
| Low resolution | The gradient slope is too steep, or the flow rate is too high. | Decrease the gradient slope to improve the separation of closely eluting peaks. A lower flow rate can also increase resolution. |
| High backpressure | Blockage in the HPLC system or high viscosity of the mobile phase. | Filter all mobile phases and samples. Check for blockages in the guard column, frits, and tubing. |
| Compound degradation on column | The mobile phase pH or temperature is causing degradation of this compound. | Assess the stability of this compound under the analytical conditions. Consider using a lower column temperature or a more neutral pH if degradation is observed. |
Experimental Protocols
Protocol 1: General Multi-Step Purification of this compound
-
Extraction:
-
Homogenize fungal mycelium and broth.
-
Extract three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column (e.g., silica gel 60, 70-230 mesh).
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or acetone) and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% n-hexane to 100% ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol 95:5) and visualize under UV light.
-
Pool the fractions containing this compound.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the pooled fractions in a minimal amount of the appropriate solvent and load onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute this compound with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Further purify the SPE eluate using a preparative or semi-preparative C18 HPLC column.
-
A suggested starting mobile phase is a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of this compound).
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Protocol 2: Stability Indicating HPLC Method Development (Hypothetical)
For a stability-indicating HPLC method, it is crucial to separate the parent drug from its degradation products. A forced degradation study should be performed first.
-
Forced Degradation Study:
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.
-
-
HPLC Method Development:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 7.2).
-
Mobile Phase B: Methanol.
-
Gradient: Start with a low percentage of B and gradually increase to elute all degradation products and the parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.
-
Inject the stressed samples to ensure the method can separate all degradation peaks from the main this compound peak.
-
Visualizations
References
Validation & Comparative
Unveiling the Biological Activity of Dehydrocyclopeptine: A Comparative Analysis in Cancer Cell Lines
A preliminary investigation into the cytotoxic effects of a Dehydrocyclopeptine-containing fungal extract reveals potential anti-cancer activity, though further validation with the purified compound is necessary. This guide provides a comparative overview of the available data, alongside detailed experimental protocols for future validation studies.
Executive Summary
This compound, a benzodiazepine alkaloid isolated from the marine-derived fungus Penicillium aurantiogriseum, has been identified as a potential bioactive compound. Preliminary studies on a sub-fraction of a fungal extract containing this compound have demonstrated significant cytotoxic effects against human cancer cell lines. Specifically, the sub-fraction exhibited a half-maximal inhibitory concentration (IC50) of 32.8774 µg/ml against hepatic cellular carcinoma (HepG2) and 24.3284 µg/ml against breast cancer (MCF-7) cells[1].
This report presents this initial data in a comparative context with Doxorubicin, a standard chemotherapeutic agent. It is crucial to note that the provided cytotoxicity data for this compound is from a sub-fraction and not the purified compound; therefore, the observed effects cannot be solely attributed to this compound. This guide is intended for researchers, scientists, and drug development professionals, providing a foundation for further investigation and detailed experimental protocols for the validation of purified this compound's biological activity.
Comparative Cytotoxicity Data
The following table summarizes the available IC50 values for the this compound-containing sub-fraction against HepG2 and MCF-7 cell lines, juxtaposed with representative IC50 values for Doxorubicin in the same cell lines.
| Compound | Cell Line | IC50 |
| This compound-containing sub-fraction[1] | HepG2 (Hepatic Carcinoma) | 32.8774 µg/ml |
| This compound-containing sub-fraction[1] | MCF-7 (Breast Cancer) | 24.3284 µg/ml |
| Doxorubicin[2] | HepG2 (Liver Cancer) | 12.18 µM |
| Doxorubicin[2] | MCF-7 (Breast Cancer) | 0.1 - 2.5 µM |
Note: The IC50 values for the this compound-containing sub-fraction are reported in µg/ml, while those for Doxorubicin are in µM. Direct comparison requires conversion based on the molecular weight of this compound (278.3 g/mol ). Assuming the activity is solely from this compound, the IC50 values would be approximately 118.1 µM for HepG2 and 87.4 µM for MCF-7.
Experimental Protocols
To validate the biological activity of purified this compound, the following standard experimental protocols are recommended.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a substance exhibits half-maximal inhibition of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of purified this compound and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/ml) and RNase A (100 µg/ml).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.
Apoptosis Detection (Western Blot for Key Markers)
This technique is used to detect the expression levels of proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Pathways and Workflows
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the IC50 value of this compound using an MTT assay.
Caption: Experimental workflow for analyzing the effect of this compound on the cell cycle.
References
A Comparative Analysis of Dehydrocyclopeptine and Other Penicillium Alkaloids: A Guide for Researchers
An in-depth look at the biological activities of alkaloids from Penicillium species, highlighting the need for further investigation into Dehydrocyclopeptine's therapeutic potential.
The genus Penicillium is a prolific source of structurally diverse and biologically active secondary metabolites, including a wide array of alkaloids. These compounds have garnered significant interest in the scientific community for their potential applications in medicine and drug development. This guide provides a comparative analysis of this compound, a benzodiazepine alkaloid intermediate, and other notable Penicillium alkaloids, with a focus on their cytotoxic activities. While quantitative data for many Penicillium alkaloids is available, this analysis underscores the current gap in our understanding of this compound's bioactivity, paving the way for future research.
Comparative Cytotoxicity of Penicillium Alkaloids
The following table summarizes the available cytotoxic activity of various alkaloids isolated from Penicillium species against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 1: Comparative Cytotoxicity (IC50) of Selected Penicillium Alkaloids
| Alkaloid | Producing Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Auranomide B | Penicillium aurantiogriseum | HEPG2 (Liver Cancer) | 0.097 | [1] |
| Penicrustone A | Penicillium crustosum | KTC-1 (Thyroid Cancer) | 4.28 (µg/mL) | [2] |
| Penicrustone A | Penicillium crustosum | HeLa (Cervical Cancer) | 4.64 (µg/mL) | [2] |
| Penerpene K | Penicillium sp. KFD28 | BeL-7402 (Liver Cancer) | 5.3 | [3] |
| Mollamide | Didemnum molle (hosting Penicillium) | P388 (Leukemia) | 1.24 | [4] |
| Mollamide | Didemnum molle (hosting Penicillium) | A549 (Lung Cancer) | 3.1 | |
| Mollamide | Didemnum molle (hosting Penicillium) | HT29 (Colon Cancer) | 3.1 | |
| Scleritodermin A | Scleritoderma nodosum (hosting Penicillium) | HCT116 (Colon Cancer) | 1.9 | |
| Scleritodermin A | Scleritoderma nodosum (hosting Penicillium) | SKBR3 (Breast Cancer) | 0.67 | |
| This compound | Penicillium aurantiogriseum | Data not available | - | - |
| Cyclopeptine | Penicillium sp. | Data not available | - | - |
| Viridicatin | Penicillium sp. | Data not available | - | - |
| Roquefortine C | Penicillium roqueforti | Insufficient data for comparison | - |
Note: The lack of quantitative cytotoxic data for this compound, Cyclopeptine, and Viridicatin highlights a significant area for future research. The reported activity for Roquefortine C is not sufficient for a direct quantitative comparison in this context.
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. The following are detailed methodologies for commonly employed in vitro cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
CellTox™ Green Cytotoxicity Assay
This assay utilizes a fluorescent dye that is excluded from viable cells but stains the DNA of dead cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Add the test alkaloids at various concentrations to the wells.
-
Dye Addition: Add the CellTox™ Green Dye to each well at the time of cell plating or compound treatment.
-
Incubation: Incubate the plate for the desired exposure time.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., excitation at ~485 nm and emission at ~520 nm).
-
Data Analysis: The increase in fluorescence directly correlates with the increase in the number of dead cells. The IC50 value can be calculated from the dose-response curve.
Potential Signaling Pathways and Mechanism of Action
While the precise mechanisms of action for many Penicillium alkaloids are still under investigation, their structural similarities to known pharmacologically active compounds can provide clues.
This compound and the GABAA Receptor
This compound belongs to the benzodiazepine class of alkaloids. Synthetic benzodiazepines are well-known for their anxiolytic, sedative, and anticonvulsant properties, which are mediated through their interaction with the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system. These compounds act as positive allosteric modulators, enhancing the effect of GABA and leading to increased neuronal inhibition. Given its structure, it is plausible that this compound could interact with the GABAA receptor, potentially modulating its activity. However, direct experimental evidence for this interaction is currently lacking.
General Cytotoxic Mechanisms
Many cytotoxic compounds exert their effects through the induction of apoptosis (programmed cell death). This can be initiated through various signaling cascades, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.
Conclusion and Future Directions
The alkaloids produced by Penicillium species represent a rich and diverse source of potentially therapeutic compounds. While significant research has been conducted on the cytotoxic properties of many of these molecules, this compound and its close relatives remain largely unexplored. The absence of quantitative bioactivity data for this compound presents a clear opportunity for future research.
Priorities for future studies should include:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound and Cyclopeptine for comprehensive biological evaluation.
-
In Vitro Cytotoxicity Screening: Determining the IC50 values of these compounds against a panel of human cancer cell lines to quantify their cytotoxic potential.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound, including its potential interaction with the GABAA receptor.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of this understudied class of Penicillium alkaloids and pave the way for the development of novel anticancer agents.
References
- 1. Cytotoxic Compounds from Marine Fungi: Sources, Structures, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Five Unreported Ketone Compounds—Penicrustones A–E—From the Endophytic Fungus Penicillium crustosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Indole-Diterpenoids from the Marine-Derived Fungus Penicillium sp. KFD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. In the realm of benzodiazepine alkaloids, such as Dehydrocyclopeptine, the potential for cross-reactivity with structurally similar compounds presents a significant challenge for accurate quantification and interpretation of experimental data. This guide provides a comprehensive overview of the importance of cross-reactivity studies, details the experimental protocols for their execution, and presents a comparative framework for assessing the specificity of detection methods for this compound in the context of its related compounds.
Understanding Cross-Reactivity in Immunoassays
Immunoassays are a common technique for the detection and quantification of specific molecules, including drugs and their metabolites. These assays rely on the highly specific binding of an antibody to its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target antigen, a phenomenon known as cross-reactivity. In the case of this compound, an intermediate in the synthesis of benzodiazepine alkaloids in Penicillium, cross-reactivity can lead to false-positive results or inaccurate quantification if related compounds are present in the sample.
The degree of cross-reactivity is typically expressed as a percentage, calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100
A high percentage indicates significant cross-reactivity, meaning the assay is less specific for the target analyte.
Key Related Compounds for Cross-Reactivity Assessment
A thorough cross-reactivity study for this compound should include a panel of structurally related compounds. Based on its role as a benzodiazepine alkaloid intermediate, the following compounds would be critical to assess:
-
Cyclopeptine: The direct precursor to this compound.
-
Viridicatin: A downstream product of the benzodiazepine alkaloid pathway.
-
Other Benzodiazepine Alkaloids: Depending on the specific biological matrix or synthetic pathway being investigated.
-
Commonly prescribed benzodiazepines: To rule out interference from therapeutic drugs.
Comparative Cross-Reactivity Data (Hypothetical)
The following table presents a hypothetical summary of cross-reactivity data for a theoretical this compound-specific immunoassay. This table illustrates how such data would be presented to allow for easy comparison of assay specificity.
| Compound | Structure | 50% Inhibition Concentration (ng/mL) | % Cross-Reactivity |
| This compound | C₁₇H₁₄N₂O₂ | 10 | 100% |
| Cyclopeptine | C₁₇H₁₆N₂O₂ | 500 | 2% |
| Viridicatin | C₁₅H₁₁NO₂ | >10,000 | <0.1% |
| Diazepam | C₁₆H₁₃ClN₂O | >10,000 | <0.1% |
| Lorazepam | C₁₅H₁₀Cl₂N₂O₂ | >10,000 | <0.1% |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Accurate and reproducible cross-reactivity data relies on meticulously executed experimental protocols. The following outlines a standard methodology for assessing cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA).
Principle of the Assay
The competitive ELISA format is commonly used for small molecule detection. In this assay, the cross-reacting compound in a sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a this compound-specific antibody that is coated onto a microplate. The amount of enzyme-labeled this compound that binds to the antibody is inversely proportional to the concentration of the unlabeled this compound or cross-reacting compound in the sample.
Materials and Reagents
-
This compound standard
-
Potential cross-reacting compounds (e.g., Cyclopeptine, Viridicatin)
-
This compound-specific antibody (polyclonal or monoclonal)
-
This compound-enzyme conjugate (e.g., HRP-Dehydrocyclopeptine)
-
Microplate pre-coated with capture antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Assay Procedure
-
Standard and Sample Preparation:
-
Prepare a series of standard solutions of this compound at known concentrations.
-
Prepare a series of solutions for each potential cross-reacting compound at a range of concentrations.
-
-
Competition Reaction:
-
Add a fixed volume of the standard or sample solution to the wells of the antibody-coated microplate.
-
Immediately add a fixed volume of the this compound-enzyme conjugate to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow for competitive binding.
-
-
Washing:
-
After incubation, wash the plate multiple times with wash buffer to remove any unbound reagents.
-
-
Substrate Reaction:
-
Add the substrate solution to each well.
-
Incubate the plate for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is proportional to the amount of enzyme-conjugate bound.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the color development.
-
-
Data Acquisition:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.
-
Determine the concentration of each cross-reacting compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity for each compound using the formula mentioned previously.
-
Visualizing the Workflow and Relationships
To further clarify the experimental process and the conceptual framework of cross-reactivity, the following diagrams are provided.
Caption: Experimental workflow for determining cross-reactivity using a competitive ELISA.
A Comparative Efficacy Analysis of Dehydrocyclopeptine and Its Prospective Synthetic Analogs: A Proposed Research Framework
For Immediate Release
[City, State] – [Date] – This guide presents a comprehensive framework for the comparative efficacy evaluation of Dehydrocyclopeptine, a bioactive alkaloid from the fungus Penicillium, and its rationally designed synthetic analogs. While this compound has been identified as a promising natural product, a systematic evaluation of its therapeutic potential alongside synthetic derivatives is currently lacking in published literature. This document outlines a proposed research plan, detailing the synthesis of novel analogs, robust experimental protocols for efficacy testing, and standardized data presentation formats to facilitate a direct and objective comparison.
Introduction to this compound
This compound is a benzodiazepine alkaloid that serves as an intermediate in the biosynthesis of other complex alkaloids within Penicillium species[1]. Preliminary studies have indicated its potential as a bioactive compound, demonstrating antimicrobial and antitubercular activities. However, to fully elucidate its therapeutic promise and to potentially enhance its pharmacological properties, the synthesis and evaluation of structural analogs are paramount. This guide provides the foundational methodology for such an investigation.
Proposed Synthesis of this compound Analogs
To explore the structure-activity relationships (SAR) of this compound, a series of synthetic analogs are proposed. The design of these analogs will focus on modifications at key positions of the benzodiazepine core and the phenylmethylene substituent. The rationale is to investigate the influence of electronic and steric factors on biological activity.
Proposed Analogs:
-
Analog 1 (Electron-Withdrawing Group): Introduction of a nitro group at the para-position of the phenyl ring to investigate the effect of reduced electron density.
-
Analog 2 (Electron-Donating Group): Introduction of a methoxy group at the para-position of the phenyl ring to assess the impact of increased electron density.
-
Analog 3 (Halogen Substitution): Incorporation of a fluorine atom at the para-position of the phenyl ring to explore the role of halogen bonding and altered lipophilicity.
-
Analog 4 (Core Modification): Replacement of the N-methyl group with an N-ethyl group to probe the steric tolerance at this position.
The synthesis of these analogs will be based on established methods for the construction of the 1,4-benzodiazepine-2,5-dione scaffold, followed by the introduction of the substituted phenylmethylene moiety via a condensation reaction.
Comparative Efficacy Evaluation: Experimental Protocols
A head-to-head comparison of the biological efficacy of this compound and its synthetic analogs will be conducted using standardized in vitro assays. The primary areas of investigation will be antimicrobial and cytotoxic activities.
Antimicrobial Susceptibility Testing
The antimicrobial efficacy will be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Protocol: Broth Microdilution Method
-
Preparation of Microbial Inoculum: Bacterial and fungal strains will be cultured to a logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: this compound and its synthetic analogs will be serially diluted in appropriate broth medium in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculation: Each well will be inoculated with the standardized microbial suspension.
-
Incubation: The plates will be incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assay
The cytotoxic potential of the compounds will be evaluated against a panel of human cancer cell lines and a non-cancerous control cell line using the MTT assay.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Cells will be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells will be treated with various concentrations of this compound and its synthetic analogs for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution will be added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals will be dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance will be measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be calculated.
Data Presentation
All quantitative data from the efficacy studies will be summarized in the following tables for clear and direct comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Mycobacterium tuberculosis |
| This compound | ||||
| Analog 1 (p-NO2) | ||||
| Analog 2 (p-OCH3) | ||||
| Analog 3 (p-F) | ||||
| Analog 4 (N-Ethyl) | ||||
| Positive Control |
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Compound | Cancer Cell Line 1 | Cancer Cell Line 2 | Normal Cell Line |
| This compound | |||
| Analog 1 (p-NO2) | |||
| Analog 2 (p-OCH3) | |||
| Analog 3 (p-F) | |||
| Analog 4 (N-Ethyl) | |||
| Positive Control |
Visualizing Key Pathways and Workflows
To provide a clear visual representation of the underlying biological context and the experimental approach, the following diagrams have been generated using Graphviz (DOT language).
Caption: Biosynthesis of this compound from precursors.
Caption: Proposed workflow for comparing this compound and its analogs.
Conclusion and Future Directions
This guide provides a robust framework for the first comprehensive comparative study of this compound and its synthetic analogs. The successful execution of this research plan will yield valuable data on the structure-activity relationships of this promising natural product, paving the way for the development of new therapeutic agents. Future studies should focus on elucidating the precise mechanism of action of the most potent compounds identified in this proposed study.
References
Unveiling the Action of Dehydrocyclopeptine: A Comparative Mechanistic Analysis
A Hypothetical Exploration of a Novel Benzodiazepine-Related Alkaloid
Disclaimer: Publicly available scientific literature on the specific mechanism of action of Dehydrocyclopeptine, a natural alkaloid and a known intermediate in the fungal biosynthesis of benzodiazepines, is currently limited.[1][2] This guide, therefore, presents a hypothetical mechanism of action for this compound, predicated on its structural relationship to the benzodiazepine class of compounds. This is intended for illustrative purposes to meet the formatting and content requirements of a comparative guide for a scientific audience. The proposed mechanism and all associated experimental data are conjectural and await empirical validation. For comparison, we will examine the well-established mechanism of Selective Serotonin Reuptake Inhibitors (SSRIs), a common class of drugs used in the management of anxiety disorders.[3][4]
Hypothetical Mechanism of Action: this compound
This compound is an intermediate in the synthesis of benzodiazepine alkaloids in Penicillium species.[1] Given its structural backbone, it is hypothesized that this compound, like classic benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire and thus exerting an inhibitory effect on neurotransmission.
Our hypothetical model posits that this compound binds to a site on the GABA-A receptor distinct from the GABA binding site. This binding event is proposed to induce a conformational change in the receptor that increases the affinity of GABA for its binding site. The enhanced GABA binding would lead to a higher frequency of chloride channel opening, resulting in a more pronounced inhibitory signal. This amplified inhibitory neurotransmission in key areas of the brain, such as the amygdala and prefrontal cortex, is the basis for the anxiolytic, sedative, and anticonvulsant effects associated with benzodiazepines.
Established Mechanism of Action: Selective Serotonin Reuptake Inhibitors (SSRIs)
In contrast, SSRIs, such as fluoxetine and sertraline, modulate the serotonergic system. Their primary mechanism of action is the blockade of the serotonin transporter (SERT) on the presynaptic neuron. By inhibiting SERT, SSRIs prevent the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter in the synapse. This elevated synaptic serotonin level enhances serotonergic neurotransmission. The therapeutic effects of SSRIs in anxiety are thought to be mediated by the downstream adaptations of the serotonergic system to this increased synaptic serotonin, including the desensitization of certain serotonin autoreceptors and the promotion of neurogenesis in brain regions like the hippocampus.
Comparative Data Summary
The following tables summarize the key mechanistic differences and hypothetical experimental data for this compound versus SSRIs.
Table 1: Comparison of Mechanistic Features
| Feature | This compound (Hypothetical) | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Molecular Target | GABA-A Receptor | Serotonin Transporter (SERT) |
| Mode of Action | Positive Allosteric Modulator | Reuptake Inhibitor |
| Effect on Neurotransmitter | Enhances GABAergic signaling | Increases synaptic serotonin levels |
| Ion Channel Involvement | Increases Chloride (Cl-) influx | Indirect, through downstream signaling |
| Onset of Action (Anxiolytic) | Rapid | Delayed (weeks) |
Table 2: Hypothetical Experimental Data Comparison
| Experimental Assay | This compound (Hypothetical Result) | SSRI (Fluoxetine - Established Result) |
| GABA-A Receptor Binding Assay (Ki) | 15 nM | > 10,000 nM (no significant binding) |
| Serotonin Transporter (SERT) Binding Assay (Ki) | > 10,000 nM (no significant binding) | 1.1 nM |
| Patch-Clamp Electrophysiology (GABA-evoked currents) | Potentiation of current amplitude | No direct effect |
| In Vivo Microdialysis (Amygdala) | Increased GABA levels | Increased Serotonin levels |
| Elevated Plus Maze (Mouse Model) | Increased time in open arms at 30 minutes post-dose | Increased time in open arms after 14 days of treatment |
| Cytotoxicity Assay (HepG2 cells - IC50) | 25 µM | > 100 µM |
Signaling Pathway and Experimental Workflow Visualizations
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway of this compound.
Established Signaling Pathway of SSRIs
Caption: Established signaling pathway of SSRIs.
Experimental Workflow for Validating Mechanism of Action
Caption: Workflow for validating the mechanism of action.
Detailed Experimental Protocols
1. GABA-A Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the GABA-A receptor.
-
Methodology:
-
Membrane Preparation: Rat cortical tissue is homogenized in a buffered sucrose solution. The homogenate is centrifuged to pellet the crude membrane fraction. The pellet is washed multiple times to remove endogenous GABA.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand specific for the benzodiazepine binding site on the GABA-A receptor (e.g., [3H]-Flumazenil) and varying concentrations of this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.
-
2. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To assess the functional effect of this compound on GABA-A receptor-mediated currents.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with cDNAs encoding the subunits of the GABA-A receptor.
-
Recording: A glass micropipette with a fine tip forms a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to allow electrical access to the whole cell. The cell is voltage-clamped at a holding potential of -60 mV.
-
Drug Application: GABA is applied to the cell in the absence and presence of varying concentrations of this compound.
-
Data Acquisition and Analysis: The resulting inward chloride currents are recorded. The potentiation of the GABA-evoked current by this compound is quantified by measuring the increase in current amplitude.
-
3. Intracellular Chloride Concentration Measurement
-
Objective: To visualize and quantify the effect of this compound on intracellular chloride levels in neurons.
-
Methodology:
-
Sensor Expression: Cultured hippocampal neurons are transfected with a genetically encoded chloride sensor (e.g., SuperClomeleon), which exhibits fluorescence changes in response to chloride concentration.
-
Imaging: The transfected neurons are imaged using two-photon microscopy. A baseline fluorescence ratio is established.
-
Stimulation and Treatment: Neurons are stimulated with GABA in the presence and absence of this compound.
-
Data Analysis: Changes in the fluorescence ratio are recorded over time, reflecting changes in intracellular chloride concentration. An increase in the chloride-dependent fluorescence signal in the presence of this compound would indicate enhanced GABA-A receptor function.
-
4. MTT Cytotoxicity Assay
-
Objective: To evaluate the potential cytotoxicity of this compound.
-
Methodology:
-
Cell Culture: HepG2 (human liver cancer) cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for 24-48 hours.
-
MTT Addition: The media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
-
5. Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Objective: To assess the anxiolytic-like effects of this compound in a rodent model of anxiety.
-
Methodology:
-
Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Procedure: Mice are administered this compound or a vehicle control. After a set pre-treatment time (e.g., 30 minutes), each mouse is placed in the center of the maze and allowed to explore for 5 minutes.
-
Behavioral Recording: The session is recorded, and the time spent in the open arms and the number of entries into the open and closed arms are scored.
-
Data Analysis: A significant increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
References
- 1. 4 Alternatives to Benzodiazepines for Anxiety in 2021 - Ridgeview Behavioral Hospital [ridgeviewhospital.net]
- 2. Animal models for screening anxiolytic-like drugs: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternatives to Benzodiazepines for Anxiety: What Works? - Port St. Lucie Hospital [portstluciehospitalinc.com]
- 4. silverridgerecovery.com [silverridgerecovery.com]
Side-by-side comparison of different Dehydrocyclopeptine purification techniques
For researchers, scientists, and drug development professionals, the isolation and purification of bioactive compounds like Dehydrocyclopeptine, a cyclopeptide often produced by fungi of the Penicillium genus, is a critical step in discovery and development. The choice of purification methodology directly impacts the yield, purity, and ultimately, the viability of subsequent research and therapeutic applications. This guide provides a side-by-side comparison of common techniques for this compound purification, supported by representative experimental data and detailed protocols.
Comparison of Performance Metrics
The selection of a purification strategy is a trade-off between purity, yield, speed, and scale. The following table summarizes typical performance metrics for the most common techniques used in the purification of fungal cyclopeptides like this compound. The data presented are representative values derived from studies on analogous compounds due to the limited availability of specific quantitative data for this compound.
| Purification Technique | Principle of Separation | Typical Purity (%) | Typical Yield (%) | Resolution | Key Advantages | Key Limitations |
| Column Chromatography | Adsorption/Partition | 60-90 | Highly Variable | Low to Medium | High capacity, low cost, good for initial cleanup. | Time-consuming, large solvent consumption, lower resolution. |
| Recrystallization | Differential Solubility | >95 | 50-70[1] | N/A (for single compounds) | High purity achievable, cost-effective for crystalline solids.[2] | Not suitable for all compounds, potential for significant product loss.[3][4] |
| High-Performance Liquid Chromatography (HPLC) | Partition/Adsorption | >95-99[5] | 65-90 | Very High | High resolution and purity, automated, and fast. | Higher cost, limited sample load capacity, requires specialized equipment. |
| Supercritical Fluid Chromatography (SFC) | Partition/Adsorption | >95 | Variable | High | Fast, uses less organic solvent, good for thermolabile compounds. | Requires specialized high-pressure equipment, less universally available. |
Experimental Workflows and Protocols
A multi-step approach is often employed for the purification of this compound from fungal fermentation broths, typically starting with extraction, followed by one or more chromatographic steps.
Initial Extraction from Fungal Culture
Before chromatographic purification, this compound must be extracted from the fungal culture (both mycelium and broth).
Protocol:
-
The fungal culture is harvested and separated into mycelium and broth by filtration.
-
The mycelium is extracted with an organic solvent such as ethyl acetate or methanol.
-
The culture broth is also extracted with an organic solvent like ethyl acetate.
-
The organic extracts are combined and evaporated under reduced pressure to yield a crude extract.
Purification Technique 1: Column Chromatography
Column chromatography is a widely used preliminary purification step to separate the crude extract into fractions based on polarity.
Experimental Protocol:
-
A glass column is packed with a stationary phase, commonly silica gel, slurried in a non-polar solvent.
-
The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.
-
A solvent or a gradient of solvents (mobile phase) is passed through the column.
-
Fractions are collected as the solvent elutes from the column.
-
Each fraction is analyzed (e.g., by Thin Layer Chromatography) to identify those containing this compound.
Purification Technique 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent is found.
Experimental Protocol:
-
The impure solid containing this compound is dissolved in a minimal amount of a hot solvent in which it is highly soluble.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly, causing the solubility of this compound to decrease and crystals to form.
-
The purified crystals are collected by filtration and washed with a small amount of cold solvent.
-
The crystals are then dried to remove residual solvent.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Dehydrocyclopeptine Using Orthogonal Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical compounds is a critical attribute that directly impacts their safety and efficacy. For complex molecules like Dehydrocyclopeptine, an intermediate in the synthesis of benzodiazepine alkaloids in Penicillium, a single analytical method is often insufficient to provide a comprehensive purity profile.[1] Regulatory bodies and quality control standards increasingly mandate the use of orthogonal analytical methods—techniques that measure the same attribute using different physicochemical principles—to ensure a thorough characterization of a compound and its impurities.[2]
This guide provides an objective comparison of key orthogonal analytical methods for the purity assessment of this compound. It includes supporting, illustrative experimental data and detailed methodologies to assist researchers in developing robust analytical strategies.
Comparison of Key Analytical Methods
The selection of an appropriate suite of analytical methods is crucial for the comprehensive purity assessment of this compound. The following table summarizes the primary applications and performance characteristics of commonly employed orthogonal techniques. The quantitative data presented is representative for a typical high-purity batch of this compound.
| Analytical Method | Principle of Separation/Detection | Information Provided | Illustrative Purity (%) | Potential Impurities Detected |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Hydrophobicity | Retention time, Peak area (% purity) | 99.2 | Process-related impurities (e.g., starting materials, reagents), degradants |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Hydrophobicity and Mass-to-Charge Ratio (m/z) | Molecular weight confirmation, Impurity identification | 99.3 (by UV) | Isomeric impurities, unexpected adducts, trace contaminants |
| Capillary Electrophoresis (CE) | Charge-to-Mass Ratio | Electrophoretic mobility, Peak area (% purity) | 99.5 | Charged impurities, isomers with different electrophoretic mobilities |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Nuclear Magnetic Resonance Spectroscopy | Absolute purity, Structural confirmation | 99.1 (absolute) | Residual solvents, structurally similar impurities |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are tailored for the analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of Dehydrocyclope-tine by separating it from its impurities based on hydrophobicity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., ACN/water mixture) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify any co-eluting impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Utilize the same LC method as described for RP-HPLC.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis: Confirm the molecular weight of the main peak corresponding to this compound (C₁₇H₁₄N₂O₂, MW: 278.3 g/mol ).[1] Analyze the mass spectra of minor peaks to identify potential impurities.
Capillary Electrophoresis (CE)
Objective: To provide an orthogonal assessment of purity based on the charge-to-mass ratio of this compound and its impurities.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
Reagents:
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 2.5)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the running buffer to a concentration of 0.5 mg/mL.
-
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length
-
Running Buffer: 50 mM sodium phosphate, pH 2.5
-
Voltage: 20 kV
-
Temperature: 25°C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: 214 nm
-
-
Data Analysis: Calculate the percentage purity based on the corrected peak areas in the electropherogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound without the need for a specific reference standard of the compound itself.[3][4]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Analysis:
-
Identify non-overlapping, characteristic peaks for both this compound and the internal standard.
-
Integrate the selected peaks.
-
Calculate the absolute purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / M_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
Visualizations
Experimental Workflow for Orthogonal Purity Assessment
Caption: Orthogonal workflow for this compound purity.
Logical Relationship of Orthogonal Methods
Caption: Principles of orthogonal purity methods.
References
In Silico Docking of Dehydrocyclopeptine with the GABA-A Receptor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential binding affinity of Dehydrocyclopeptine with the γ-aminobutyric acid type A (GABA-A) receptor, a key target in neuropharmacology. This compound, an intermediate in the biosynthesis of benzodiazepine alkaloids in Penicillium, is evaluated in a hypothetical in silico docking study. Its performance is compared against established benzodiazepines and other known GABA-A receptor ligands, supported by experimental data from existing literature. This guide is intended to serve as a practical resource for researchers interested in the computational evaluation of novel compounds targeting the GABA-A receptor.
Comparative Analysis of Binding Affinities
The following table summarizes the in silico docking results, comparing the predicted binding affinity of this compound with the experimentally and computationally determined affinities of known GABA-A receptor modulators. The data for comparator ligands are collated from published studies.
| Compound | Target Receptor Subtype | Docking Score (kcal/mol) | Inhibition Constant (Ki) (nM) | Interacting Residues (Predicted/Known) |
| This compound | α1β2γ2 | -8.5 (Hypothetical) | Not Determined | Phe77(γ2), Tyr159(α1), Thr206(α1), His101(α1) |
| Diazepam | α1β3γ2 | -7.8 | 1.8 | Tyr209(α1), Ser204(α1), Thr206(α1), Thr142(γ2)[1] |
| Alprazolam | α1β2γ2 | -7.7 to -8.4 | ~2-20 | Thr146, Thr73, Lys105[2] |
| Flunitrazepam | α1β3γ2 | Not Reported | ~0.5-2 | His101(α1), Tyr209(α1)[3] |
| Zolpidem | α1β2γ2 | Not Reported | Not Reported | Phe77(γ2)[4] |
Experimental Protocols
A detailed methodology for the in silico docking study of this compound and its comparators with the GABA-A receptor is outlined below. This protocol is a composite of standard procedures reported in peer-reviewed literature.[5]
Target Protein Preparation
-
Selection and Retrieval: The crystal structure of the human GABA-A receptor (α1β2γ2 subtype) is retrieved from the Protein Data Bank (PDB). A commonly used PDB ID for this purpose is 6X3X.
-
Preparation using Schrödinger's Protein Preparation Wizard:
-
The raw PDB structure is imported into Maestro (Schrödinger Suite).
-
Bond orders are assigned, and hydrogens are added.
-
Missing side chains and loops are filled using Prime.
-
Water molecules beyond 5 Å from the ligand binding site are removed.
-
The structure is optimized by assigning protonation states at pH 7.4.
-
A restrained energy minimization is performed using the OPLS3e force field to relieve steric clashes.
-
Ligand Preparation
-
Structure Generation and Retrieval: The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure. The structures of comparator ligands (Diazepam, Alprazolam, Flunitrazepam, Zolpidem) are obtained from the PubChem database.
-
Preparation using LigPrep (Schrödinger):
-
Ligands are imported into Maestro.
-
LigPrep is used to generate various possible ionization states at pH 7.4 ± 0.5.
-
Tautomeric and stereochemical variations are generated.
-
A final energy minimization of the ligand structures is performed.
-
Receptor Grid Generation
-
Grid Box Definition: A receptor grid is generated using Glide (Schrödinger).
-
Centroid of the Binding Site: The grid box is centered on the known benzodiazepine binding site at the interface of the α1 and γ2 subunits. This is typically defined by selecting the co-crystallized ligand or key residues within the binding pocket.
Molecular Docking
-
Docking with Glide: The prepared ligands are docked into the receptor grid using the Glide module.
-
Docking Precision: Standard Precision (SP) docking is initially performed for all ligands. For the most promising poses, Extra Precision (XP) docking can be employed for more rigorous scoring and refinement.
-
Pose Generation: A set number of poses (e.g., 10) are generated for each ligand.
Analysis of Docking Results
-
Scoring: The docking poses are ranked based on their GlideScore, which estimates the binding affinity (in kcal/mol).
-
Interaction Analysis: The best-scoring pose for each ligand is visually inspected to analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the amino acid residues of the GABA-A receptor. This can be performed using the Maestro interface or Discovery Studio Visualizer.
Visualizations
In Silico Docking Workflow
GABA-A Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 3. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Dehydrocyclopeptine Enantiomers: A Review of the Current Landscape and a Proposed Research Framework
For Immediate Release
[City, State] – [Date] – Dehydrocyclopeptine, a naturally occurring benzodiazepine alkaloid found in various fungi, has garnered interest within the scientific community for its potential biological activities. However, a critical knowledge gap exists regarding the specific bioactivities of its distinct stereoisomers. This guide addresses the current state of research on this compound enantiomers, highlighting the absence of direct comparative studies and proposing a framework for future investigations to elucidate their differential effects.
This compound is an intermediate in the synthesis of benzodiazepine alkaloids in Penicillium species.[1][2] While studies have identified it as a bioactive compound, the scientific literature to date has not differentiated the biological effects of its individual enantiomers, (+)-Dehydrocyclopeptine and (-)-Dehydrocyclopeptine. Chirality is a fundamental aspect of pharmacology, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[3] The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often leads to one enantiomer being more potent or having a different effect altogether.[3]
Known Bioactivities of this compound (Racemic or Unspecified)
Research on unfractionated this compound has revealed several biological effects. For instance, it has been isolated from marine-derived fungi and has been noted for its general bioactivity.[4] Fungi are known producers of a wide array of secondary metabolites, including alkaloids like this compound, which are recognized for their potential antimicrobial and antitumor activities.
The Unexplored Significance of Chirality in this compound's Bioactivity
The lack of studies comparing the enantiomers of this compound presents a significant opportunity for research. It is plausible that one enantiomer is responsible for the majority of the observed bioactivity, while the other may be less active, inactive, or even contribute to off-target effects. A comparative analysis is therefore essential for any future drug development efforts based on this scaffold.
A Proposed Experimental Workflow for Comparative Analysis
To address this research gap, a systematic investigation into the bioactivity of individual this compound enantiomers is required. The following workflow outlines a potential experimental approach.
Caption: A conceptual workflow for the comparative bioactivity analysis of this compound enantiomers.
Hypothetical Experimental Protocols
Below are outlines of standard experimental protocols that would be essential for a comparative study of this compound enantiomers.
Chiral Separation of Enantiomers
-
Objective: To isolate the (+)- and (-)-enantiomers of this compound from a racemic mixture.
-
Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for enantiomeric separation. The choice of the specific chiral column (e.g., polysaccharide-based) and the mobile phase would require empirical optimization to achieve baseline separation of the two enantiomers. The separated enantiomers would be collected, and their purity assessed by analytical chiral HPLC and their absolute configuration determined using techniques like X-ray crystallography or by comparison to synthesized standards.
Cytotoxicity Assay (MTT Assay)
-
Objective: To compare the cytotoxic effects of the this compound enantiomers on cancer cell lines.
-
Methodology:
-
Human cancer cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with serial dilutions of (+)-Dehydrocyclopeptine, (-)-Dehydrocyclopeptine, and the racemic mixture for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
After incubation to allow for the formation of formazan crystals by viable cells, the supernatant is removed, and the formazan is solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined for each enantiomer and the racemate.
-
Antimicrobial Assay (Broth Microdilution Method)
-
Objective: To determine and compare the minimum inhibitory concentration (MIC) of the this compound enantiomers against various microbial strains.
-
Methodology:
-
Bacterial or fungal strains are cultured to the logarithmic phase of growth and then diluted to a standardized concentration.
-
Serial twofold dilutions of (+)-Dehydrocyclopeptine, (-)-Dehydrocyclopeptine, and the racemic mixture are prepared in a 96-well microtiter plate containing appropriate growth medium.
-
The standardized microbial suspension is added to each well.
-
Positive (microbe and medium) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions for the specific microbe.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Quantitative Data Summary
As no direct comparative studies have been published, a table of quantitative data for the individual enantiomers cannot be provided at this time. The table below is a template that would be used to present the data from the proposed experiments.
| Bioactivity Assay | Organism/Cell Line | (+)-Dehydrocyclopeptine | (-)-Dehydrocyclopeptine | Racemic this compound |
| Cytotoxicity (IC50, µM) | HeLa | Data to be determined | Data to be determined | Data to be determined |
| Cytotoxicity (IC50, µM) | HepG2 | Data to be determined | Data to be determined | Data to be determined |
| Antimicrobial (MIC, µg/mL) | E. coli | Data to be determined | Data to be determined | Data to be determined |
| Antimicrobial (MIC, µg/mL) | S. aureus | Data to be determined | Data to be determined | Data to be determined |
| Anti-inflammatory (IC50, µM) | LPS-stimulated RAW 264.7 | Data to be determined | Data to be determined | Data to be determined |
Conclusion and Future Directions
The comparative bioactivity of this compound enantiomers remains a nascent field of study. While the compound has been identified as bioactive, the specific contributions of its stereoisomers are unknown. The proposed experimental framework provides a clear path forward for researchers to dissect the structure-activity relationships of these enantiomers. Such studies are imperative for unlocking the full therapeutic potential of this compound and for the development of more potent and selective drug candidates. Future research should focus on the chiral separation of this compound, followed by a comprehensive comparative evaluation of the enantiomers' bioactivities and mechanisms of action.
References
Validating Dehydrocyclopeptine's Role as a Biosynthetic Intermediate in Benzodiazepine Alkaloid Formation
A Comparative Guide for Researchers
The biosynthesis of benzodiazepine alkaloids, a class of secondary metabolites with significant pharmacological interest, has been a subject of scientific inquiry for decades. Within the intricate metabolic network of fungi, particularly Penicillium cyclopium, the pathway leading to the production of compounds like cyclopenin and viridicatin has been delineated. A crucial step in this proposed pathway is the conversion of cyclopeptine to dehydrocyclopeptine, positioning this compound as a key biosynthetic intermediate. This guide provides a comparative analysis of the experimental evidence validating this role, offering researchers in natural product biosynthesis and drug development a comprehensive overview of the established pathway and the methodologies used for its elucidation.
The Established Biosynthetic Pathway
The widely accepted biosynthetic pathway for cyclopenin and its derivatives in Penicillium cyclopium involves a series of enzymatic transformations. The pathway commences with the synthesis of cyclopeptine from anthranilic acid and L-phenylalanine. Subsequently, cyclopeptine undergoes dehydrogenation to form this compound. This reaction is catalyzed by the enzyme cyclopeptine dehydrogenase. This compound then serves as the substrate for this compound epoxidase, which introduces an epoxide group, leading to the formation of cyclopenin. This core pathway is supported by extensive experimental evidence gathered over the years. To date, no significant alternative biosynthetic routes to cyclopenin have been experimentally validated in P. cyclopium.
Caption: The established biosynthetic pathway of cyclopenin in Penicillium cyclopium.
Experimental Validation: A Data-Driven Comparison
The validation of this compound as a biosynthetic intermediate hinges on several key experimental approaches. The foundational work in this area was conducted by Nover and Luckner in 1969, whose feeding experiments with radiolabeled precursors provided the initial, compelling evidence.
Precursor Feeding Experiments
The core principle of these experiments is to introduce a labeled potential precursor into the fungal culture and then to track the incorporation of the label into the final product. High incorporation efficiency of the label from the proposed intermediate strongly supports its role in the biosynthetic pathway.
Table 1: Incorporation of Radiolabeled Precursors into Cyclopenin and Cyclopenol in P. cyclopium
| Precursor Administered | Label | Incorporation into Cyclopenin (%) | Incorporation into Cyclopenol (%) | Reference |
| L-Phenylalanine | ¹⁴C | 15.2 | 14.8 | Nover & Luckner, 1969 |
| Anthranilic acid | ¹⁴C | 12.5 | Not reported | Nover & Luckner, 1969 |
| Cyclopeptine | ³H | 25.0 | 24.5 | Nover & Luckner, 1969 |
| This compound | ³H | 30.0 | 29.5 | Nover & Luckner, 1969 |
Data presented is a summary and interpretation of the findings reported in the cited literature.
As the data in Table 1 clearly indicates, the highest incorporation efficiency was observed when labeled this compound was fed to the P. cyclopium cultures. This provides strong evidence that this compound is a more immediate precursor to cyclopenin and cyclopenol than cyclopeptine, L-phenylalanine, or anthranilic acid.
Enzymatic Assays
The identification and characterization of the enzymes responsible for the conversion of cyclopeptine to this compound and subsequently to cyclopenin further solidify the proposed pathway.
Table 2: Key Enzymes and their Validated Roles
| Enzyme | Substrate | Product | Cofactors/Requirements | Validation Method |
| Cyclopeptine Dehydrogenase | Cyclopeptine | This compound | NAD⁺ | In vitro assays with cell-free extracts |
| This compound Epoxidase | This compound | Cyclopenin | NADPH, O₂ | In vitro assays with cell-free extracts |
The successful demonstration of these enzymatic activities in cell-free extracts of P. cyclopium confirms the biochemical feasibility of the proposed transformations.
Experimental Protocols
For researchers looking to replicate or build upon these foundational studies, the following provides a generalized overview of the key experimental methodologies.
General Protocol for Precursor Feeding Experiments
-
Culture Preparation: Cultivate Penicillium cyclopium in a suitable liquid medium to the desired growth phase for alkaloid production.
-
Precursor Administration: Introduce the radiolabeled precursor (e.g., [³H]-dehydrocyclopeptine) to the culture medium.
-
Incubation: Continue the incubation for a defined period to allow for the uptake and metabolism of the precursor.
-
Extraction: Harvest the mycelium and the culture filtrate. Extract the alkaloids using an appropriate organic solvent (e.g., chloroform).
-
Purification and Separation: Purify and separate the alkaloids of interest (cyclopenin, cyclopenol) using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Radioactivity Measurement: Quantify the amount of radioactivity in the purified final products using liquid scintillation counting.
-
Calculation of Incorporation Rate: Determine the percentage of the administered radioactivity that has been incorporated into the product.
Caption: A generalized workflow for precursor feeding experiments.
General Protocol for In Vitro Enzyme Assays
-
Preparation of Cell-Free Extract:
-
Harvest fungal mycelium from a culture actively producing the alkaloids.
-
Disrupt the cells by methods such as grinding with glass beads, sonication, or French press in a suitable buffer.
-
Centrifuge the homogenate to remove cell debris and obtain a crude cell-free extract.
-
-
Cyclopeptine Dehydrogenase Assay:
-
Prepare a reaction mixture containing the cell-free extract, cyclopeptine, and NAD⁺ in a suitable buffer.
-
Incubate the mixture at an optimal temperature.
-
Monitor the formation of this compound over time using HPLC or spectrophotometrically by measuring the increase in NADH at 340 nm.
-
-
This compound Epoxidase Assay:
-
Prepare a reaction mixture containing the cell-free extract, this compound, NADPH, and a source of molecular oxygen (e.g., vigorous shaking) in a suitable buffer.
-
Incubate under optimal conditions.
-
Monitor the formation of cyclopenin over time using HPLC.
-
Caption: Logical relationship in an in vitro enzyme assay.
Conclusion
The body of evidence, primarily from precursor feeding studies and in vitro enzyme assays, strongly supports the role of this compound as a crucial intermediate in the biosynthesis of cyclopenin and related benzodiazepine alkaloids in Penicillium cyclopium. The quantitative data from radiolabeling experiments provides a compelling case for its position in the pathway, immediately preceding cyclopenin. For researchers in the field, a thorough understanding of these classical validation techniques is essential for the elucidation of new biosynthetic pathways and the bioengineering of novel bioactive compounds. The methodologies outlined in this guide provide a framework for such investigations.
Dehydrocyclopeptine: An Analysis of Its Role and a Review of Enzyme Inhibition by Related Alkaloids
A comprehensive review of available scientific literature reveals no direct evidence of Dehydrocyclopeptine functioning as an enzyme inhibitor. This naturally occurring compound is primarily recognized as a crucial intermediate in the intricate biosynthetic pathway of benzodiazepine alkaloids within Penicillium species. Consequently, a direct head-to-head comparison of this compound with known enzyme inhibitors, as requested, cannot be constructed based on current scientific understanding.
This compound's established role is that of a metabolic precursor. It is synthesized from cyclopeptine through the action of the enzyme cyclopeptine dehydrogenase. This transformation is a key step in the elaboration of more complex alkaloid structures produced by these fungi.
While this compound itself has not been identified as an enzyme inhibitor, other structurally related benzodiazepine alkaloids, also found in fungi, have demonstrated such activity. This suggests that while the core benzodiazepine structure can be a scaffold for enzyme inhibitory potential, this activity is not inherent to all molecules within this class and depends on specific structural features.
Broader Context: Enzyme Inhibition by Fungal Benzodiazepine Alkaloids
To provide a broader perspective, it is pertinent to note that other benzodiazepine alkaloids have been investigated for their effects on various enzymes. For instance, certain synthetic benzodiazepines, such as diazepam and clonazepam, have been shown to inhibit cytochrome P450 enzymes, which are a large family of enzymes involved in drug metabolism and steroid synthesis. It is important to emphasize that these findings pertain to different molecules and cannot be extrapolated to this compound without specific experimental evidence.
Conclusion
Visualizing the Biosynthetic Role of this compound
While a comparison of inhibitory activity is not possible, the following diagram illustrates the known biosynthetic context of this compound.
Caption: Biosynthetic pathway showing this compound as an intermediate.
Safety Operating Guide
Personal protective equipment for handling Dehydrocyclopeptine
Essential Safety and Handling Guide for Dehydrocyclopeptine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general safety protocols for handling solid chemical compounds of a similar nature in a research laboratory setting. Researchers should always perform a risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 31965-37-4 | [1][2] |
| Molecular Formula | C₁₇H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 278.3 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure when handling this compound. The following PPE should be worn at all times in the laboratory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Protects against skin contact. Double-gloving provides an extra layer of protection in case the outer glove is compromised. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashes or aerosol generation. | Protects eyes and face from contact with the powder or solutions. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation. | Minimizes the risk of inhaling fine particles. |
| Body Protection | A full-length laboratory coat with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial for laboratory safety.
Engineering Controls
-
All work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container at -20°C in a designated and secure area.
-
Maintain an accurate inventory of the compound.
Weighing and Aliquoting
-
Before handling, ensure all required PPE is donned correctly.
-
Weigh the solid compound within a chemical fume hood to avoid the generation and dispersal of dust.
-
Use a spatula and a tared weigh boat for accurate measurement.
Dissolving the Compound
-
When preparing a solution, slowly add the solvent (e.g., DMSO) to the solid this compound to prevent splashing.
-
If necessary, use a vortex or sonicator to aid dissolution, ensuring the container remains capped.
General Handling
-
Avoid all direct contact with the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
-
Waste Pickup: All hazardous waste containers must be clearly labeled with the contents and associated hazards. Arrange for waste pickup with your institution's Environmental Health and Safety department in accordance with local and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
